Product packaging for 1,3-Selenazolidine-4-carboxylic acid(Cat. No.:CAS No. 63578-00-7)

1,3-Selenazolidine-4-carboxylic acid

Cat. No.: B1227551
CAS No.: 63578-00-7
M. Wt: 180.07 g/mol
InChI Key: YHGJNWDLRQSNAC-UHFFFAOYSA-N
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Description

1,3-Selenazolidine-4-carboxylic acid is a selenium-containing heterocyclic compound recognized for its application as a key pharmaceutical intermediate . This compound, with the molecular formula C 4 H 7 NO 2 Se and an average molecular mass of 180.076 Da, is a chiral molecule featuring one defined stereocenter, specifically in the (4R) configuration . It is also known in research contexts by its synonym, L-selenaproline, highlighting its structural relationship to proline and other bioactive heterocycles like 1,3-thiazolidine-4-carboxylic acid . Compounds based on the 1,3-heterocyclic-4-carboxylic acid scaffold are of significant interest in medicinal chemistry due to their broad spectrum of potential biological activities. Bioisosteric analogs, where the selenium is replaced by sulfur as in 1,3-thiazolidine-4-carboxylic acid, have been extensively investigated for their antiproliferative, antimicrobial, and neuroprotective properties . For instance, such derivatives have been shown to attenuate neuroinflammation and oxidative stress in models of neurodegeneration, and to exhibit cytotoxicity against various human cancer cell lines . The selenazole ring present in this compound provides a unique and versatile building block for the design and synthesis of novel molecules for chemical biology and drug discovery research. This product is intended for research applications only and is not for human or diagnostic use. Researchers should handle the compound appropriately, storing it in a cool, dry place and protecting it from light to ensure stability.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7NO2Se B1227551 1,3-Selenazolidine-4-carboxylic acid CAS No. 63578-00-7

Properties

IUPAC Name

1,3-selenazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2Se/c6-4(7)3-1-8-2-5-3/h3,5H,1-2H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHGJNWDLRQSNAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC[Se]1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20979800
Record name 1,3-Selenazolidine-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63578-00-7
Record name Selenaproline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063578007
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Selenazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20979800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Core Mechanism of 1,3-Selenazolidine-4-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Selenazolidine-4-carboxylic acid (SCA) is a synthetic organoselenium compound that has garnered significant interest for its potential therapeutic applications. As a heterocyclic analog of proline containing a selenium atom, its primary mechanism of action is centered on its role as a prodrug of L-selenocysteine, a critical component of the antioxidant enzyme glutathione peroxidase (GPx). This guide delves into the core mechanisms through which SCA exerts its effects, focusing on its function as a selenium donor, its intrinsic antioxidant properties, and its capacity to mimic the catalytic activity of GPx. We will explore the experimental evidence supporting these mechanisms, provide detailed protocols for relevant assays, and present signaling pathways and conceptual workflows to elucidate its biochemical interactions.

Introduction: The Role of Selenium in Redox Homeostasis

Selenium is an essential trace element crucial for human health, primarily through its incorporation into a class of proteins known as selenoproteins. Many of these proteins, including the well-characterized glutathione peroxidases (GPxs), play a pivotal role in maintaining cellular redox balance and protecting against oxidative damage. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. Consequently, therapeutic strategies aimed at bolstering the cellular antioxidant defense system are of significant interest.

This compound has been designed as a stable, bioavailable source of selenium, intended to be efficiently converted into the active amino acid L-selenocysteine in vivo[1]. This conversion is the cornerstone of its mechanism of action, enabling it to participate in the body's natural antioxidant pathways.

Primary Mechanism of Action: A Selenocysteine Prodrug

The principal mechanism of action of this compound is its function as a prodrug that delivers L-selenocysteine. Selenazolidines were designed as chemically superior delivery forms for selenium, offering a latent form of selenocysteine that can be utilized for the synthesis of selenoproteins[1].

The proposed bioactivation pathway involves the intracellular cleavage of the selenazolidine ring to release L-selenocysteine. This newly synthesized selenocysteine can then be incorporated into the growing polypeptide chains of selenoproteins, such as glutathione peroxidase, during protein synthesis. This replenishment or enhancement of the cellular pool of selenoproteins is a key aspect of its therapeutic potential.

1,3-Selenazolidine-4-carboxylic_acid This compound Intracellular_Uptake Intracellular Uptake 1,3-Selenazolidine-4-carboxylic_acid->Intracellular_Uptake Ring_Cleavage Ring Cleavage Intracellular_Uptake->Ring_Cleavage L-Selenocysteine L-Selenocysteine Ring_Cleavage->L-Selenocysteine Selenoprotein_Synthesis Selenoprotein Synthesis L-Selenocysteine->Selenoprotein_Synthesis Glutathione_Peroxidase Glutathione Peroxidase (GPx) Selenoprotein_Synthesis->Glutathione_Peroxidase Antioxidant_Defense Enhanced Antioxidant Defense Glutathione_Peroxidase->Antioxidant_Defense

Figure 1: Proposed bioactivation pathway of this compound.

Glutathione Peroxidase Mimicry

In addition to serving as a precursor for GPx synthesis, organoselenium compounds like SCA are thought to possess intrinsic GPx-like activity. This mimicry involves the selenium atom at the active site, which can directly catalyze the reduction of hydroperoxides, a hallmark of GPx activity.

The catalytic cycle of GPx involves the oxidation of the selenocysteine residue by a hydroperoxide to a selenenic acid intermediate. This intermediate is then reduced back to the active selenol form by two molecules of glutathione (GSH), which are concomitantly oxidized to glutathione disulfide (GSSG). It is hypothesized that this compound, or its metabolites, can participate in a similar redox cycle.

cluster_GPx_Mimicry Glutathione Peroxidase Mimicry Cycle SCA_SeH SCA (Selenol form) SCA_SeOH SCA (Selenenic acid form) SCA_SeH->SCA_SeOH ROOH SCA_SeOH->SCA_SeH 2GSH ROOH Hydroperoxide (ROOH) ROH_H2O Alcohol (ROH) + H2O ROOH->ROH_H2O 2GSH 2 Glutathione (GSH) GSSG Glutathione Disulfide (GSSG) 2GSH->GSSG

Figure 2: Proposed catalytic cycle for GPx mimicry by this compound.

Direct Antioxidant Activity and Radical Scavenging

Beyond its role in enzymatic antioxidant defense, this compound and its derivatives have demonstrated direct antioxidant activity. This can be attributed to their ability to scavenge free radicals through mechanisms such as hydrogen atom transfer (HAT) or single electron transfer (SET). The selenium moiety, with its lower redox potential compared to sulfur, enhances the radical scavenging capacity of the molecule.

The antioxidant potential of related thiazolidine and selenazolidine derivatives has been evaluated using various in vitro assays, which are detailed in the subsequent section.

Experimental Protocols for Antioxidant Activity Assessment

The evaluation of the antioxidant capacity of this compound and its analogs relies on a battery of in vitro assays. Below are the detailed methodologies for key experiments.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.

  • Principle: The reduction of the DPPH radical is monitored by the decrease in its absorbance at 517 nm.

  • Reagents:

    • DPPH solution (0.1 mM in methanol)

    • Test compound solutions at various concentrations in methanol

    • Methanol (as blank)

    • Ascorbic acid or Trolox (as positive control)

  • Procedure:

    • Prepare a series of dilutions of the test compound in methanol.

    • In a 96-well plate or cuvettes, add a specific volume of the test compound solution to a fixed volume of the DPPH solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a spectrophotometer.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.

    • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to quench the pre-formed ABTS radical cation, a blue/green chromophore.

  • Principle: The reduction of the ABTS radical cation by the antioxidant leads to a decrease in absorbance at 734 nm.

  • Reagents:

    • ABTS solution (7 mM in water)

    • Potassium persulfate solution (2.45 mM in water)

    • Test compound solutions at various concentrations

    • Phosphate buffered saline (PBS) or ethanol

    • Ascorbic acid or Trolox (as positive control)

  • Procedure:

    • Prepare the ABTS radical cation solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS radical solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add a small volume of the test compound solution to a fixed volume of the diluted ABTS radical solution.

    • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Quantitative Data Summary

While specific quantitative data for this compound is not extensively available in the public domain, the following table summarizes representative antioxidant activity data for related thiazolidine derivatives to provide a comparative context.

CompoundAssayIC50 (µg/mL)Reference CompoundIC50 (µg/mL)
2-Aryl thiazolidine-4-carboxylic acid derivative 1DPPH25.5Ascorbic Acid15.2
2-Aryl thiazolidine-4-carboxylic acid derivative 2DPPH32.8Ascorbic Acid15.2
2-Aryl thiazolidine-4-carboxylic acid derivative 3ABTS18.2Trolox10.5

Note: The data presented are for illustrative purposes and are derived from studies on structurally related compounds. The actual activity of this compound may vary.

Signaling Pathways and Cellular Effects

The ultimate effect of this compound at the cellular level is the modulation of redox-sensitive signaling pathways. By enhancing the activity of GPx and potentially other selenoproteins, it can mitigate the downstream consequences of oxidative stress, such as lipid peroxidation, DNA damage, and apoptosis.

Oxidative_Stress Oxidative Stress (↑ ROS) Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Apoptosis Apoptosis Oxidative_Stress->Apoptosis SCA This compound GPx ↑ Glutathione Peroxidase Activity SCA->GPx GPx->Lipid_Peroxidation Inhibits GPx->DNA_Damage Inhibits GPx->Apoptosis Inhibits Cellular_Damage Cellular Damage Lipid_Peroxidation->Cellular_Damage DNA_Damage->Cellular_Damage Apoptosis->Cellular_Damage

Figure 3: Cellular effects of this compound in mitigating oxidative stress.

Conclusion

The mechanism of action of this compound is multifaceted, with its primary role being a bioavailable precursor for L-selenocysteine. This enables the enhancement of the endogenous antioxidant defense system, particularly through the synthesis of glutathione peroxidase. Furthermore, its intrinsic GPx-mimetic and direct radical scavenging activities contribute to its overall protective effects against oxidative stress. For drug development professionals, the dual action of SCA as both a building block for natural antioxidant enzymes and a direct-acting antioxidant presents a compelling profile for further investigation in the context of diseases with an underlying oxidative stress etiology. Future research should focus on elucidating the precise metabolic pathways of SCA in vivo and quantifying its contribution to the cellular selenoprotein pool.

References

The Biological Versatility of 1,3-Selenazolidine-4-carboxylic Acid Derivatives: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Derivatives of 1,3-selenazolidine-4-carboxylic acid, organoselenium compounds incorporating a selenazolidine ring, are emerging as a promising class of molecules with diverse biological activities. This technical guide provides a comprehensive overview of their reported biological effects, with a primary focus on their anticancer and antioxidant properties. Due to the limited availability of extensive quantitative data specifically for this compound derivatives, this document also includes comparative data from their sulfur-containing analogs, the thiazolidine-4-carboxylic acid derivatives, to provide a broader context for their potential therapeutic applications. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration and development of novel selenium-based therapeutic agents. We present available quantitative data in structured tables, detail relevant experimental protocols, and provide visualizations of key biological pathways and experimental workflows to facilitate a deeper understanding of this intriguing class of compounds.

Introduction

Organoselenium compounds have garnered significant attention in medicinal chemistry due to the unique properties of the selenium atom, which imparts distinct biological activities compared to their sulfur analogs. The this compound scaffold, a heterocyclic system containing selenium, nitrogen, and a carboxylic acid group, represents a key pharmacophore with the potential for diverse biological activities. These activities are thought to arise from the ability of selenium to participate in redox reactions, mimic the action of endogenous selenoenzymes, and interact with various biological targets. This guide will delve into the current understanding of the biological activities of these derivatives, with a particular emphasis on their potential as anticancer and antioxidant agents.

Anticancer Activity

While extensive research has been conducted on the anticancer properties of various organoselenium compounds, specific data on this compound derivatives remains an active area of investigation. The anticancer mechanism of selenium-containing compounds is often multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.[1]

Mechanism of Action and Signaling Pathways

The anticancer effects of organoselenium compounds are often attributed to their ability to induce apoptosis in cancer cells through various signaling cascades.[1] One of the key mechanisms involves the activation of the p53 tumor suppressor protein in response to DNA damage induced by the selenium compounds.[1] Activated p53 can then upregulate the expression of pro-apoptotic proteins like Bax, leading to mitochondrial dysfunction and the initiation of the caspase cascade.[1] Furthermore, some organoselenium compounds have been shown to inhibit the pro-survival NF-κB signaling pathway, which is often constitutively active in cancer cells.[1] Inhibition of NF-κB can sensitize cancer cells to apoptosis and inhibit their proliferation.

Below is a generalized signaling pathway illustrating the potential anticancer mechanisms of action for organoselenium compounds.

anticancer_pathway cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Selenazolidine 1,3-Selenazolidine-4-carboxylic Acid Derivative DNA_Damage DNA Damage Selenazolidine->DNA_Damage NFkB_Inhibition NF-κB Inhibition Selenazolidine->NFkB_Inhibition ROS ROS Generation Selenazolidine->ROS p53 p53 Activation DNA_Damage->p53 Mitochondria Mitochondrial Dysfunction p53->Mitochondria Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Gene_Expression Modulation of Gene Expression NFkB_Inhibition->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis ROS->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Caspase_Activation->Apoptosis

Figure 1: Generalized signaling pathway for the anticancer activity of organoselenium compounds.
Quantitative Anticancer Activity Data

Specific IC50 values for this compound derivatives are not widely available in the public domain. However, to provide a relevant benchmark, the following table summarizes the antiproliferative activities of some thiazolidine-2,4-dione derivatives, which share a related heterocyclic core.

Compound IDCancer Cell LineIC50 (µM)Reference
18 A549 (Lung)12.7[2]
18 MCF-7 (Breast)15.28[2]
18 HepG2 (Liver)Not Reported[2]
22 HepG2 (Liver)2.04 ± 0.06[3]
22 MCF-7 (Breast)1.21 ± 0.04[3]

Table 1: Antiproliferative Activity of Thiazolidine-2,4-dione Derivatives.

Antioxidant Activity

The antioxidant properties of organoselenium compounds are of significant interest, as they have the potential to mitigate oxidative stress, a key factor in the pathogenesis of numerous diseases. The selenium atom in the selenazolidine ring is believed to be crucial for this activity, enabling the compounds to scavenge free radicals and modulate cellular redox balance.

Experimental Protocols for Antioxidant Assays

Standard in vitro assays are employed to evaluate the antioxidant capacity of novel compounds. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are two of the most common methods.

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. This reduction is accompanied by a color change from purple to yellow, which can be measured spectrophotometrically.

Generalized Protocol:

  • Preparation of DPPH solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol.

  • Sample preparation: Dissolve the this compound derivatives in a suitable solvent to prepare a series of concentrations.

  • Reaction: Add a specific volume of the sample solution to the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage inhibition against the compound concentration.

Principle: The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance is proportional to the antioxidant activity.

Generalized Protocol:

  • Preparation of ABTS•+ solution: Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.

  • Working solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

  • Sample preparation: Prepare a series of concentrations of the this compound derivatives.

  • Reaction: Add a small volume of the sample solution to the ABTS•+ working solution.

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

  • IC50 Determination: The IC50 value is determined from the concentration-response curve.

antioxidant_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Synthesized Selenazolidine Derivative Reaction Mix Compound with Radical Solution Compound->Reaction Radical_Prep Prepare DPPH or ABTS Radical Solution Radical_Prep->Reaction Incubation Incubate in Dark Reaction->Incubation Measurement Measure Absorbance Incubation->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50 sar_relationship cluster_substituents Substituent Modifications cluster_properties Physicochemical Properties cluster_activity Biological Activity Core This compound Core R1 Substituent at N-3 (Acyl, Alkyl) Core->R1 R2 Substituent at C-2 (Aryl, Alkyl) Core->R2 Lipophilicity Lipophilicity R1->Lipophilicity Electronic_Effects Electronic Effects (Electron-donating/withdrawing) R2->Electronic_Effects Steric_Hindrance Steric Hindrance R2->Steric_Hindrance Anticancer Anticancer Activity Lipophilicity->Anticancer Antioxidant Antioxidant Activity Electronic_Effects->Antioxidant Enzyme_Inhibition Enzyme Inhibition Steric_Hindrance->Enzyme_Inhibition Anticancer->Enzyme_Inhibition Antioxidant->Anticancer

References

An In-depth Technical Guide to the Chemical Properties of 2-Substituted Selenazolidine-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of 2-substituted selenazolidine-4-carboxylic acids. These organoselenium compounds are notable for their potential as prodrugs of L-selenocysteine and their diverse pharmacological activities, including antioxidant, antimutagenic, and antiviral effects. This document compiles essential data, detailed experimental protocols, and mechanistic pathways to support further research and development in this area.

Core Chemical Properties

2-Substituted selenazolidine-4-carboxylic acids are heterocyclic compounds analogous to the sulfur-containing thiazolidine-4-carboxylic acids. The presence of a selenium atom in the heterocyclic ring significantly influences their chemical and biological properties. The general structure consists of a selenazolidine ring with a carboxylic acid group at position 4 and a variable substituent at position 2.

While extensive experimental data on the physicochemical properties of 2-substituted selenazolidine-4-carboxylic acids are limited in the literature, theoretical calculations and data from their thiazolidine analogs provide valuable insights.

Table 1: Physicochemical Properties of Selenazolidine-4-Carboxylic Acid and Its Analogs

Property2-Unsubstituted Selenazolidine-4-Carboxylic AcidNotes and Observations for 2-Substituted Derivatives
pKa Theoretical predictions suggest that selenols generally have higher pKa values than selenocarboxylic acids.[1][2] Electron-withdrawing groups on the substituent at position 2 are expected to decrease the pKa of the carboxylic acid, while electron-donating groups would increase it.[1][3]The pKa of the carboxylic acid group is crucial for solubility and biological activity. For thiazolidine analogs, the ionization state of the carboxyl group can be studied using 13C NMR.[4]
Solubility Data for the parent compound is not readily available.The solubility of thiazolidine-4-carboxylic acid derivatives in aqueous solution varies significantly with the nature of the substituent at the C-2 position.[5] Lipophilicity, and thus solubility in nonpolar solvents, can be increased by introducing acyl chains.
Stability Generally stable under recommended storage conditions.[6] The thiazolidine ring of the sulfur analog can undergo ring-opening at physiological pH.[7]The stability is influenced by the substituent at position 2 and the pH of the medium.
Redox Potential The selenium atom can undergo redox cycling, which is central to its biological activity, particularly its glutathione peroxidase-like activity.The redox potential will be influenced by the electronic nature of the 2-substituent.
LogP Calculated C log P for Selenazolidine-4(R)-carboxylic acid (SCA) is -0.512.C log P values for 2-substituted derivatives range from -3.062 to -0.512, indicating a wide range of lipophilicity depending on the substituent.

Spectroscopic Characterization

The structural elucidation of 2-substituted selenazolidine-4-carboxylic acids relies on standard spectroscopic techniques.

Table 2: General Spectroscopic Features

TechniqueKey Features and Observations
¹H NMR - The acidic proton of the carboxylic acid typically appears as a broad singlet in the downfield region (10-12 ppm).[8] - Protons on the carbon adjacent to the carboxylic acid are found in the 2-3 ppm range.[8] - The chemical shifts of the protons on the selenazolidine ring are influenced by the nature and stereochemistry of the 2-substituent. For thiazolidine analogs, the protons of the ring appear at approximately 3.2-4.4 ppm.[9]
¹³C NMR - The carbonyl carbon of the carboxylic acid gives a characteristic signal between 170 and 185 ppm.[10] - The carbons of the selenazolidine ring are observed in the aliphatic region, with their chemical shifts dependent on the 2-substituent.
FT-IR - A broad O-H stretching band for the carboxylic acid is observed in the range of 2500-3200 cm⁻¹.[11] - The C=O stretching vibration of the carboxylic acid appears around 1700 cm⁻¹. - The N-H stretching of the secondary amine in the ring is typically seen around 3400 cm⁻¹.[9]
Mass Spectrometry - Provides information on the molecular weight and fragmentation pattern, confirming the structure of the synthesized compounds.[9]

Experimental Protocols

Synthesis of 2-Substituted Selenazolidine-4-Carboxylic Acids

The general method for synthesizing these compounds involves the condensation of L-selenocysteine with an appropriate aldehyde or ketone. The following is a representative protocol adapted from the synthesis of thiazolidine analogs.

Protocol 1: Synthesis of 2-Aryl-Substituted Selenazolidine-4-Carboxylic Acid

Materials:

  • L-Selenocysteine hydrochloride

  • Sodium acetate

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Ethanol

  • Distilled water

Procedure:

  • Dissolve L-selenocysteine hydrochloride (0.94 mmol) in 25 mL of distilled water in a round-bottom flask.[9]

  • Add sodium acetate (0.64 mmol) to the solution and stir until dissolved.[9]

  • In a separate beaker, dissolve the aromatic aldehyde (0.98 mmol) in 26 mL of ethanol.[9]

  • Add the ethanolic solution of the aldehyde to the aqueous solution of L-selenocysteine with vigorous stirring at room temperature.[9]

  • Continue stirring for approximately 24 hours. The formation of a precipitate indicates product formation.[9]

  • To enhance precipitation, place the reaction vessel in an ice-cold water bath.[9]

  • Collect the precipitate by suction filtration and wash it several times with cold ethanol.[9]

  • Dry the product under vacuum.

  • Characterize the synthesized compound using NMR, FT-IR, and mass spectrometry.

Biological Activity Assays

Protocol 2: Antimutagenicity Assessment (Ames Test)

This protocol assesses the ability of the compounds to inhibit mutations induced by known mutagens using the Salmonella typhimurium TA98 strain, which detects frameshift mutations.

Materials:

  • Salmonella typhimurium TA98 strain

  • Luria-Bertani (LB) medium

  • Benzo[a]pyrene (B[a]P) or Acridine Orange (mutagens)

  • S9 mix (for metabolic activation, if required for the mutagen)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Top agar with histidine and biotin

  • Minimal glucose agar plates

  • Test compounds (2-substituted selenazolidine-4-carboxylic acids)

Procedure:

  • Culture the Salmonella typhimurium TA98 strain overnight in LB medium to reach approximately 10⁸ cells/mL.[12]

  • In a test tube, combine 0.1 mL of the overnight bacterial culture with the mutagen (e.g., 20 µM B[a]P with S9 mix, or 100 µM acridine orange) and the test compound at various concentrations (e.g., 0, 5, 10, 25, 50 µM).

  • Incubate the mixture at 37°C for 30 minutes.[12]

  • Add the incubate to 2.5 mL of molten top agar containing trace amounts of histidine and biotin.

  • Pour the mixture onto minimal glucose agar plates.

  • Incubate the plates at 37°C for 48-72 hours.[12]

  • Count the number of revertant colonies (His⁺ revertants).

  • Calculate the mutagenic ratio (MR) for mutagenicity testing and the percentage inhibition of mutagenicity for antimutagenicity testing. A sample is considered mutagenic if the MR is ≥ 2. For antimutagenicity, an inhibition greater than 40% is considered strong.

Protocol 3: Neuraminidase Inhibition Assay

This fluorescence-based assay measures the inhibition of influenza virus neuraminidase activity.

Materials:

  • Influenza virus preparation

  • 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

  • Assay buffer (e.g., 32.5 mM MES, 4 mM CaCl₂, pH 6.5)

  • Stop solution (e.g., ethanol and NaOH mixture)

  • 96-well black flat-bottom plates

  • Fluorometer

  • Test compounds

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add 50 µL of the diluted test compounds.

  • Add 50 µL of the diluted influenza virus to each well (except for the blank). Incubate at room temperature for 45 minutes.[13]

  • Initiate the enzymatic reaction by adding 50 µL of 300 µM MUNANA to each well.[13]

  • Incubate the plate at 37°C for 1 hour.[13]

  • Stop the reaction by adding 100 µL of the stop solution.[13]

  • Measure the fluorescence of the product, 4-methylumbelliferone (4-MU), using a fluorometer with an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.[13]

  • Calculate the concentration of the test compound that inhibits 50% of the neuraminidase activity (IC₅₀).

Signaling Pathways and Mechanisms

Glutathione Peroxidase (GPx)-like Catalytic Cycle

The antioxidant activity of many organoselenium compounds, including 2-substituted selenazolidine-4-carboxylic acids, is attributed to their ability to mimic the function of the selenoenzyme glutathione peroxidase (GPx). This involves the reduction of harmful hydroperoxides at the expense of a thiol, such as glutathione (GSH).

GPx_like_cycle Selenazolidine Selenazolidine (R-Se-R') Selenoxide Selenoxide (R-Se(=O)-R') Selenazolidine->Selenoxide Oxidation Thiol_oxidized R'S-SR' Selenazolidine->Thiol_oxidized Selenoxide->Selenazolidine Reduction Alcohol ROH Selenoxide->Alcohol Water H2O Selenoxide->Water Hydroperoxide ROOH Hydroperoxide->Selenazolidine Thiol_reduced 2 R'SH Thiol_reduced->Selenoxide

Caption: Catalytic cycle of GPx-like activity of selenazolidines.

Keap1-Nrf2 Signaling Pathway for Chemoprotective Enzyme Induction

Organoselenium compounds can induce the expression of various chemoprotective enzymes. A key mechanism for this induction is the activation of the Keap1-Nrf2 signaling pathway. Under normal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1, leading to its degradation. Electrophiles or reactive oxygen species (ROS), which can be generated by or interact with selenocompounds, can modify Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding antioxidant and detoxifying enzymes, thereby upregulating their expression.

Nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Nrf2 Release Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Keap1 Keap1 Ub Ubiquitin Ub->Keap1_Nrf2 ROS Oxidative Stress (e.g., from Selenocompounds) ROS->Keap1_Nrf2 Modification of Keap1 Nrf2_Maf Nrf2-sMaf Heterodimer Nrf2_nuc->Nrf2_Maf Maf sMaf Maf->Nrf2_Maf ARE ARE Nrf2_Maf->ARE Binding Gene_Expression Transcription of Antioxidant Genes (e.g., GPx, NQO1) ARE->Gene_Expression

Caption: Keap1-Nrf2 signaling pathway activation.

Experimental Workflow for the Ames Test

The Ames test is a widely used method for assessing the mutagenic potential of chemical compounds. The workflow involves exposing a histidine-auxotrophic strain of Salmonella typhimurium to the test compound and quantifying the number of colonies that revert to a histidine-prototrophic state.

Ames_Test_Workflow Start Start Culture Overnight culture of S. typhimurium TA98 Start->Culture Prepare_mix Prepare incubation mixture: - Bacterial culture - Test compound - Mutagen (for antimutagenicity) - S9 mix (optional) Culture->Prepare_mix Incubate_37 Incubate at 37°C for 30 min Prepare_mix->Incubate_37 Add_top_agar Add mixture to molten top agar Incubate_37->Add_top_agar Pour_plates Pour onto minimal glucose agar plates Add_top_agar->Pour_plates Incubate_plates Incubate plates at 37°C for 48-72 hours Pour_plates->Incubate_plates Count_colonies Count revertant colonies Incubate_plates->Count_colonies Analyze Analyze results: Calculate mutagenic ratio or % inhibition Count_colonies->Analyze End End Analyze->End

Caption: Workflow for the Ames mutagenicity/antimutagenicity test.

This guide provides a foundational understanding of the chemical properties of 2-substituted selenazolidine-4-carboxylic acids. The provided protocols and mechanistic insights are intended to facilitate further research into the therapeutic potential of this promising class of compounds.

References

1,3-Selenazolidine-4-carboxylic Acid: A Technical Guide to a Novel Selenocysteine Prodrug

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-Selenazolidine-4-carboxylic acid (SCA) and its derivatives as prodrugs for L-selenocysteine. Selenium, an essential trace element, exerts its biological functions primarily through its incorporation as the 21st proteinogenic amino acid, selenocysteine (Sec), into selenoproteins.[1][2][3] These proteins play critical roles in antioxidant defense, redox signaling, and thyroid hormone metabolism. However, the direct administration of selenocysteine is hampered by its chemical instability and potential toxicity.[4] Selenazolidines, as latent forms of selenocysteine, offer a chemically stable and effective strategy for intracellular selenium delivery.[5]

Core Concept: The Prodrug Strategy

The fundamental challenge in selenium supplementation is the efficient and safe delivery of selenocysteine to target tissues for incorporation into selenoproteins. This compound (SCA), also known as selenaproline, is a heterocyclic amino acid designed to overcome this challenge. It acts as a prodrug that masks the reactive selenol group of selenocysteine within a stable five-membered ring structure. This design allows for systemic distribution before releasing the active L-selenocysteine molecule intracellularly.

The proposed mechanism involves a non-enzymatic, pH-dependent ring-opening, which liberates L-cysteine. This process is analogous to that observed with 2-substituted thiazolidine-4(R)-carboxylic acids, which act as prodrugs of L-cysteine.[6] The intracellular environment facilitates this conversion, making selenocysteine available for the biosynthesis of critical selenoproteins like Glutathione Peroxidase (GPx).

Prodrug_Activation SCA This compound (SCA, Prodrug) Intracellular Intracellular Environment (Physiological pH) SCA->Intracellular Uptake Sec L-Selenocysteine (Active Form) Intracellular->Sec Non-enzymatic Ring Opening GPx Selenoprotein Synthesis (e.g., GPx) Sec->GPx Incorporation via tRNA[Ser]Sec In_Vitro_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis V79 Culture V79 Cells Treat Treat Cells with SCA (Varying Concentrations) V79->Treat Compound Prepare SCA Solutions Compound->Treat Incubate Incubate (e.g., 72h) Treat->Incubate Tox Toxicity Assay (e.g., MTT/XTT) Incubate->Tox GPx GPx Activity Assay (Spectrophotometric) Incubate->GPx IC50 Calculate IC50 Tox->IC50 GPxFold Determine Fold Induction GPx->GPxFold Selenoprotein_Synthesis cluster_pathway Biosynthesis Pathway Sec L-Selenocysteine (from Prodrug) SPS2 Selenophosphate Synthetase 2 (SPS2) Sec->SPS2 -> Selenide -> Selenophosphate Selenophosphate (Active Se Donor) SPS2->Selenophosphate Sec_tRNA Sec-tRNA[Ser]Sec Selenophosphate->Sec_tRNA SecS Ser_tRNA Ser-tRNA[Ser]Sec Ser_tRNA->Sec_tRNA Conversion Ribosome Ribosome Sec_tRNA->Ribosome Delivery by eEFSec/SBP2 Selenoprotein Selenoprotein (e.g., GPx) Ribosome->Selenoprotein Translation at UGA Codon

References

Investigating L-4-Selenazolidine-Carboxylic Acid: A Proline Analog for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

L-proline, with its unique cyclic structure, plays a pivotal role in protein architecture and function, influencing polypeptide chain conformation and participating in critical cellular processes. The exploration of proline analogs, such as L-4-selenazolidine-carboxylic acid (Sez), offers a powerful strategy to modulate protein structure, function, and proline-dependent metabolic pathways. This technical guide provides a comprehensive overview of L-4-selenazolidine-carboxylic acid as a proline analog, detailing its synthesis, biochemical properties, and potential impact on cellular signaling pathways, supported by experimental protocols and data summaries.

Synthesis and Incorporation into Peptides

L-4-selenazolidine-carboxylic acid is a synthetic amino acid where the γ-carbon of the proline ring is substituted with a selenium atom. This modification introduces a unique chemical entity for probing and engineering biological systems.

Synthesis: The synthesis of L-4-selenazolidine-carboxylic acid has been successfully achieved and reported in the literature. A common method involves the condensation of L-selenocysteine with formaldehyde, leading to the formation of the selenazolidine ring structure.

Incorporation into Peptides: A key application of L-4-selenazolidine-carboxylic acid is its use as a proline surrogate in peptide synthesis. Studies have demonstrated its successful incorporation into peptide chains using standard solid-phase peptide synthesis (SPPS) techniques.[1][2] This indicates that L-4-selenazolidine-carboxylic acid is recognized by the cellular machinery involved in protein synthesis, although its efficiency relative to proline requires further quantitative analysis.

Biochemical Properties and Comparative Data

While comprehensive quantitative data directly comparing the biochemical properties of L-4-selenazolidine-carboxylic acid with proline is limited, valuable insights can be drawn from existing studies and research on analogous compounds.

Impact on Peptide Function: Research on a vasopressin receptor antagonist analog where proline was substituted with L-4-selenazolidine-carboxylic acid revealed that this substitution had minimal effect on the peptide's pharmacological properties and its stability against endopeptidases.[1][2] This suggests that, at least in some contexts, L-4-selenazolidine-carboxylic acid can act as a structurally and functionally conservative replacement for proline.

Table 1: Functional Comparison of Proline- vs. Sez-Containing Peptides

FeaturePeptide with ProlinePeptide with L-4-selenazolidine-carboxylic acid (Sez)
Pharmacological Activity BaselineSimilar to Proline-containing peptide[1][2]
Endopeptidase Stability BaselineSimilar to Proline-containing peptide[1][2]

Interaction with Proline-Metabolizing Enzymes: Direct kinetic data for L-4-selenazolidine-carboxylic acid with key enzymes like prolyl-tRNA synthetase or proline dehydrogenase (PRODH) is not yet available. However, studies on the sulfur-containing analog, L-thiazolidine-4-carboxylic acid (T4C), provide a useful proxy. Research on T4C has shown that it can act as a potent substrate for proline dehydrogenase, in some cases with higher catalytic efficiency than proline itself.[3] This suggests that L-4-selenazolidine-carboxylic acid may also be metabolized by proline catabolic enzymes.

Table 2: Kinetic Data for Proline Dehydrogenase with Proline and its Sulfur Analog (L-T4C) *

SubstrateK_m_ (mM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)
L-Proline~23~0.7~30
L-Thiazolidine-4-carboxylic acid (T4C)~0.7~1.4~2000

*Data obtained from studies on a bacterial proline dehydrogenase and presented as an illustrative comparison for the analogous selenium compound.[3]

Experimental Protocols

1. Peptide Synthesis with L-4-Selenazolidine-Carboxylic Acid

Standard solid-phase peptide synthesis (SPPS) protocols can be adapted for the incorporation of L-4-selenazolidine-carboxylic acid.

  • Materials: Fmoc-protected L-4-selenazolidine-carboxylic acid, solid-phase resin (e.g., Rink Amide), standard Fmoc-protected amino acids, coupling reagents (e.g., HBTU, DIC), and a cleavage cocktail (e.g., 95% TFA).

  • Procedure:

    • Swell the resin in a suitable solvent (e.g., DMF).

    • Perform sequential coupling of Fmoc-amino acids, including Fmoc-Sez-OH, using standard coupling protocols.

    • Monitor coupling efficiency using a qualitative test (e.g., Kaiser test).

    • After synthesis completion, cleave the peptide from the resin and remove protecting groups using the cleavage cocktail.

    • Precipitate the crude peptide in cold diethyl ether.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the final product's identity and purity by mass spectrometry and analytical HPLC.

2. Analysis of Proline Dehydrogenase Inhibition

To investigate the effect of L-4-selenazolidine-carboxylic acid on proline dehydrogenase (PRODH), a continuous spectrophotometric assay can be employed.

  • Materials: Purified PRODH enzyme, L-proline, L-4-selenazolidine-carboxylic acid, and an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol, DCPIP).

  • Procedure:

    • Prepare a reaction buffer containing the electron acceptor.

    • Add a known concentration of PRODH enzyme.

    • To determine inhibitory potential, add varying concentrations of L-4-selenazolidine-carboxylic acid.

    • Initiate the reaction by adding L-proline.

    • Monitor the reduction of the electron acceptor by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm for DCPIP) over time.

    • Calculate reaction velocities and determine kinetic parameters (e.g., K_i) to assess the inhibitory effect of L-4-selenazolidine-carboxylic acid.

Potential Impact on Signaling Pathways

Given proline's role in cellular metabolism and signaling, L-4-selenazolidine-carboxylic acid could potentially modulate key pathways.

mTOR Signaling Pathway: The mTOR pathway is a central regulator of cell growth and is sensitive to amino acid levels. Proline metabolism is known to influence mTORC1 activity. As a proline analog, L-4-selenazolidine-carboxylic acid could potentially perturb proline sensing and affect mTOR signaling.

mTOR_Pathway Proline Proline Proline_Metabolism Proline Metabolism Proline->Proline_Metabolism Sez L-4-selenazolidine- carboxylic acid Sez->Proline_Metabolism ? mTORC1 mTORC1 Proline_Metabolism->mTORC1 Downstream Protein Synthesis & Cell Growth mTORC1->Downstream HIF1a_Pathway HIF1a HIF-1α PHDs Prolyl Hydroxylases (PHDs) HIF1a->PHDs Proline Hydroxylation HIF1a_Target_Genes HIF-1α Target Gene Expression (e.g., Angiogenesis, Glycolysis) HIF1a->HIF1a_Target_Genes Degradation Proteasomal Degradation PHDs->Degradation Sez L-4-selenazolidine- carboxylic acid Sez->PHDs ? mTOR_Workflow A Cell Culture Treatment (Control, Proline, Sez) B Protein Extraction A->B C Western Blot Analysis (p-S6K, p-4E-BP1) B->C D Quantification and Analysis C->D HIF1a_Workflow A Cell Culture under Normoxia/Hypoxia with/without Sez B Nuclear Protein Extraction A->B D RT-qPCR for HIF-1α Target Genes (e.g., VEGF, GLUT1) A->D C Western Blot for HIF-1α B->C E Data Analysis C->E D->E Toxicity_Pathway Sez L-4-selenazolidine- carboxylic acid Metabolism Metabolic Activation Sez->Metabolism Thiol_Interaction Interaction with Cellular Thiols (e.g., Glutathione) Metabolism->Thiol_Interaction ROS Reactive Oxygen Species (ROS) Production Thiol_Interaction->ROS Toxicity Oxidative Stress & Cell Toxicity ROS->Toxicity

References

An In-depth Technical Guide to the Stability of the Selenazolidine Residue in Basic Conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The selenazolidine (Sez) residue, a proline analogue containing selenium, is a valuable tool in peptide and protein chemistry, serving as a masked form of selenocysteine (Sec). Its application in the synthesis of selenoproteins and as a delivery agent for selenium necessitates a thorough understanding of its chemical stability. This technical guide provides a comprehensive overview of the stability of the selenazolidine residue, with a particular focus on basic conditions, which are frequently encountered during peptide synthesis and physiological studies. While direct quantitative kinetic data for selenazolidine degradation in basic media is not extensively published, this guide synthesizes information from analogous sulfur-containing compounds, outlines robust experimental protocols for stability assessment, and proposes potential degradation pathways.

Introduction to Selenazolidine

Selenazolidine-4-carboxylic acid is a five-membered heterocyclic compound that serves as a key building block in the synthesis of peptides and proteins containing selenocysteine. The selenazolidine ring protects the reactive selenol group of selenocysteine, preventing unwanted side reactions during solid-phase peptide synthesis (SPPS). Following synthesis, the ring can be opened to reveal the N-terminal selenocysteine residue, which is crucial for techniques like native chemical ligation. Given that certain steps in peptide synthesis, such as the removal of protecting groups, can involve basic conditions, the stability of the selenazolidine ring under these conditions is of paramount importance.

Stability Profile of Selenazolidine in Basic Conditions

Direct, peer-reviewed studies detailing the quantitative stability of the selenazolidine ring across a range of basic pH values are limited. However, insights can be drawn from studies on its sulfur analogue, thiazolidine, and from qualitative observations in the literature.

One study noted that special attention was paid to the stability of the selenazolidine residue in basic conditions during the development of protocols for synthesizing Sez-containing peptides.[1] This implies that instability can be a concern. The stability of thiazolidine-4-carboxylic acids, the sulfur counterparts to selenazolidine, has been shown to be dependent on pH and the nature of substituents on the ring.[2] While aliphatic substituted thiazolidines are generally stable in neutral solutions, their stability under varying basic conditions can differ, suggesting that selenazolidines may exhibit similar pH-dependent lability.[2]

General principles of peptide chemistry indicate that basic conditions (pH > 8) can accelerate degradation pathways such as deamidation and oxidation.[3] The oxidation of the analogous cysteine residue is known to be faster at higher pH, where the thiol is more readily deprotonated.[3] This suggests that the selenol, being more acidic than a thiol, would be even more susceptible to base-catalyzed reactions if the ring were to open.

Quantitative Data Summary

As of this review, specific quantitative data (e.g., half-life, degradation rate constants) for the alkaline degradation of the selenazolidine residue is not available in the public domain. The following table is provided as a template for researchers to populate when conducting stability studies as outlined in Section 3.

pHTemperature (°C)Buffer SystemHalf-life (t½)Rate Constant (k)Degradation Products IdentifiedReference
e.g., 8.0e.g., 25e.g., PhosphateData not availableData not availableData not available
e.g., 9.0e.g., 25e.g., BorateData not availableData not availableData not available
e.g., 10.0e.g., 25e.g., CarbonateData not availableData not availableData not available
e.g., 11.0e.g., 25e.g., NaOHData not availableData not availableData not available

Experimental Protocols for Assessing Selenazolidine Stability

To address the gap in quantitative data, researchers can employ forced degradation studies. These studies intentionally stress the molecule to predict its stability and identify potential degradation products.[4] The following is a generalized protocol for assessing the stability of a selenazolidine-containing peptide in basic conditions.

3.1. Materials and Equipment

  • Selenazolidine-containing peptide of interest

  • HPLC-grade water, acetonitrile, and methanol

  • Phosphate, borate, and carbonate buffer systems

  • Sodium hydroxide (NaOH) solutions (e.g., 0.01 M, 0.1 M)

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system for peak identification

  • pH meter

  • Thermostatically controlled water bath or incubator

3.2. Procedure for Basic Hydrolysis Study

  • Preparation of Stock Solution: Prepare a stock solution of the selenazolidine-containing peptide in HPLC-grade water or a suitable organic solvent at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • For each basic pH to be tested (e.g., pH 8, 9, 10, 11, 12), transfer a known volume of the peptide stock solution into separate vials.

    • Add the corresponding basic solution (e.g., 0.01 M borate buffer for pH 9, 0.1 M NaOH for pH 12) to achieve the target final concentration of the peptide.

    • Prepare a control sample by diluting the stock solution with water (neutral pH).

  • Incubation: Incubate the samples at a controlled temperature (e.g., 40°C, 60°C).

  • Time-Point Sampling: Withdraw aliquots from each vial at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Sample Quenching: Immediately neutralize the reaction by adding an equivalent amount of an acidic solution (e.g., HCl) to stop further degradation.

  • HPLC Analysis:

    • Analyze the samples by reverse-phase HPLC. A typical mobile phase system would be a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Monitor the chromatograms at a suitable wavelength (e.g., 220 nm).

    • Record the peak area of the parent peptide and any new peaks that appear.

  • Data Analysis:

    • Calculate the percentage of the remaining parent peptide at each time point.

    • Plot the natural logarithm of the concentration of the parent peptide versus time. If the plot is linear, the degradation follows first-order kinetics.

    • The degradation rate constant (k) can be determined from the slope of the line.

    • The half-life (t½) can be calculated using the equation: t½ = 0.693 / k.

  • Degradation Product Identification:

    • Collect fractions of the degradation product peaks from the HPLC.

    • Analyze the collected fractions by LC-MS to determine the mass of the degradation products and propose their structures.

G Experimental Workflow for Selenazolidine Stability Testing cluster_prep Sample Preparation cluster_reaction Degradation Reaction cluster_analysis Analysis stock Prepare Peptide Stock Solution (1 mg/mL) stress Aliquot stock into vials with basic buffers (pH 8-12) and a neutral control stock->stress incubate Incubate at controlled temperature (e.g., 40°C) stress->incubate sample Withdraw samples at multiple time points (0, 2, 4, 8, 24h) incubate->sample quench Neutralize samples with acid to stop degradation sample->quench hplc Analyze by RP-HPLC quench->hplc data Calculate remaining peptide, determine kinetics (k, t½) hplc->data lcms Identify degradation products by LC-MS hplc->lcms

Caption: Workflow for assessing selenazolidine stability.

Potential Degradation Pathway in Basic Conditions

The primary mechanism for the degradation of the selenazolidine ring in basic conditions is likely a base-catalyzed hydrolysis involving ring-opening. This is analogous to the hydrolysis of other five-membered heterocyclic rings.[5] The proposed pathway is as follows:

  • Deprotonation: The hydroxide ion (OH⁻) can deprotonate the secondary amine of the selenazolidine ring, increasing its nucleophilicity.

  • Ring Opening: The increased electron density on the nitrogen could facilitate the cleavage of the C-Se bond, leading to a ring-opened intermediate. Alternatively, and perhaps more likely, is a direct attack of the hydroxide ion on one of the ring carbons, though this is less favored in simple ethers/thioethers without activating groups. A more plausible mechanism involves an equilibrium between the closed ring and a small amount of the open-chain imine form.

  • Hydrolysis of the Imine: The resulting open-chain imine (Schiff base) intermediate would be susceptible to hydrolysis, yielding selenocysteine and formaldehyde.

  • Further Reactions: Once formed, the highly reactive selenocysteine residue can undergo further reactions, such as oxidation to form a diselenide bridge with another selenocysteine molecule.

G Proposed Degradation Pathway of Selenazolidine in Basic Conditions selenazolidine Selenazolidine Ring Closed Ring intermediate Ring-Opened Intermediate Imine/Schiff Base selenazolidine->intermediate Ring Opening (OH⁻) products Degradation Products Selenocysteine + Formaldehyde intermediate->products Hydrolysis (H₂O) oxidation Further Oxidation Diselenide products->oxidation Oxidation

Caption: Proposed base-catalyzed degradation of selenazolidine.

Conclusion and Recommendations

The stability of the selenazolidine residue is a critical parameter for its successful application in peptide synthesis and drug development. While there is a clear indication that the ring can be labile under certain conditions, particularly basic pH, a lack of published quantitative data highlights an important knowledge gap.

It is strongly recommended that researchers working with selenazolidine-containing peptides conduct tailored forced degradation studies to determine the stability profile under their specific experimental conditions. The protocols and potential degradation pathways outlined in this guide provide a robust framework for these investigations. Such studies will not only ensure the integrity of synthetic peptides but also contribute valuable data to the broader scientific community, enabling the more effective and reliable use of this important selenocysteine surrogate.

References

The Antioxidant Potential of Organoselenium Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organoselenium compounds have emerged as a promising class of molecules in the field of medicinal chemistry, largely owing to their potent antioxidant properties. Selenium, an essential trace element, is a key component of vital antioxidant enzymes, most notably glutathione peroxidases (GPxs). The ability of synthetic organoselenium compounds to mimic the catalytic activity of these enzymes, coupled with their capacity to scavenge free radicals and modulate cellular signaling pathways involved in oxidative stress, has positioned them as attractive candidates for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the antioxidant potential of organoselenium compounds, focusing on their mechanisms of action, quantitative evaluation, and the experimental protocols used for their assessment.

Mechanisms of Antioxidant Action

The antioxidant activity of organoselenium compounds is multifaceted, primarily revolving around two key mechanisms:

  • Glutathione Peroxidase (GPx) Mimicry: Many organoselenium compounds, such as the well-studied ebselen, can catalytically reduce hydroperoxides to their corresponding alcohols, using glutathione (GSH) as a reducing agent. This process detoxifies harmful reactive oxygen species (ROS) and protects cells from oxidative damage. The catalytic cycle involves the oxidation of the selenium center by the hydroperoxide, followed by reduction with thiols like GSH. Diselenides are another class of organoselenium compounds that exhibit significant GPx-like activity.[1][2]

  • Modulation of Oxidative Stress-Related Signaling Pathways: Organoselenium compounds can influence cellular signaling cascades that are central to the oxidative stress response. A primary target is the Keap1-Nrf2 pathway, a master regulator of antioxidant gene expression. Under conditions of oxidative stress, organoselenium compounds can promote the dissociation of the transcription factor Nrf2 from its inhibitor Keap1. This allows Nrf2 to translocate to the nucleus and activate the transcription of a suite of antioxidant and cytoprotective genes.[3][4] Additionally, some organoselenium compounds have been shown to inhibit the pro-inflammatory NF-κB signaling pathway, which is often activated by oxidative stress.[5]

Quantitative Assessment of Antioxidant Activity

The antioxidant potential of organoselenium compounds is quantified using a variety of in vitro and cell-based assays. The results are often expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), which represent the concentration of the compound required to achieve 50% of the maximum antioxidant effect. The following tables summarize the reported antioxidant activities of selected organoselenium compounds in common assays.

CompoundDPPH Radical Scavenging (IC50 µM)ABTS Radical Scavenging (IC50 µM)Reference
Selenide-based azo compound 101~24~32[6]
Selenide-based azo compound 104~20~29[6]
Ascorbic Acid (Standard)1929[6]
CompoundAssayActivityReference
EbselenMicrosomal Lipid Peroxidation (lag-doubling concentration)0.13 µM[7]
N-pyridyl analog of EbselenMicrosomal Lipid Peroxidation (lag-doubling concentration)0.5 µM[7]
Selenylsulfides of EbselenMicrosomal Lipid Peroxidation (lag-doubling concentration)0.3-0.7 µM[7]
Selenoxide derivative of EbselenMicrosomal Lipid Peroxidation (lag-doubling concentration)~1.0 µM[7]
Sulfur analog of EbselenMicrosomal Lipid Peroxidation (lag-doubling concentration)2.0 µM[7]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the pale yellow diphenylpicrylhydrazine is monitored spectrophotometrically.

Methodology:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of this working solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Dissolve the organoselenium compound in a suitable solvent (e.g., methanol, DMSO) to prepare a stock solution. From this, prepare a series of dilutions to obtain a range of concentrations.

  • Reaction Mixture: In a 96-well microplate or a cuvette, add a specific volume of the sample solution to the DPPH solution. A typical ratio is 1:1 (v/v).

  • Incubation: Incubate the reaction mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader or a spectrophotometer. A blank containing the solvent and DPPH is also measured.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound and calculating the concentration that causes 50% inhibition.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.

Methodology:

  • Generation of ABTS Radical Cation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This forms the ABTS•+ stock solution.

  • Preparation of ABTS Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of dilutions of the organoselenium compound in a suitable solvent.

  • Reaction Mixture: Add a small volume of the sample solution to the ABTS working solution and mix thoroughly.

  • Incubation: Incubate the reaction mixture at room temperature for a specific time (e.g., 6 minutes).

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.

  • IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus concentration.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.

Methodology:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.

  • Sample Preparation: Prepare dilutions of the organoselenium compound in a suitable solvent.

  • Reaction Mixture: Add a small volume of the sample solution to the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for a defined period (e.g., 4 minutes).

  • Absorbance Measurement: Measure the absorbance of the blue-colored solution at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample with that of a standard antioxidant, typically FeSO₄·7H₂O or Trolox. The results are expressed as Fe²⁺ equivalents or Trolox equivalents.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant activity of compounds within a cellular environment, providing a more biologically relevant assessment. It utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). Antioxidants can suppress this oxidation.[8]

Methodology:

  • Cell Culture: Seed cells (e.g., HepG2 human liver cancer cells) in a 96-well black microplate with a clear bottom and culture until they reach confluence.

  • Cell Treatment: Wash the cells with a buffer and then incubate them with the organoselenium compound at various concentrations for a specific period (e.g., 1 hour).

  • Probe Loading: After removing the treatment medium, load the cells with DCFH-DA solution and incubate.

  • Induction of Oxidative Stress: Wash the cells to remove excess probe and then add a peroxyl radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~538 nm at regular intervals for a set duration (e.g., 1 hour) using a microplate reader.

  • Calculation: The antioxidant activity is quantified by calculating the area under the curve (AUC) of the fluorescence versus time plot. The CAA unit is calculated as the percentage of inhibition of the control AUC. CAA unit = 100 - (AUC sample / AUC control) x 100

  • EC50 Determination: The EC50 value, the concentration of the compound that produces a 50% reduction in the AUC, is determined from the dose-response curve.

Signaling Pathways and Visualization

Keap1-Nrf2 Signaling Pathway

Organoselenium compounds can activate the Keap1-Nrf2 pathway, a critical defense mechanism against oxidative stress. Under basal conditions, Keap1 sequesters Nrf2 in the cytoplasm, leading to its ubiquitination and subsequent degradation by the proteasome. Electrophilic organoselenium compounds can react with cysteine residues on Keap1, inducing a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, upregulating the expression of antioxidant enzymes and cytoprotective proteins.[3][4]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Organoselenium Organoselenium Keap1 Keap1 Organoselenium->Keap1 modifies Cys residues Nrf2 Nrf2 Keap1->Nrf2 binds and promotes ubiquitination Ub Ubiquitin Nrf2->Ub ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Proteasome Proteasome Ub->Proteasome degradation ARE Antioxidant Response Element Nrf2_n->ARE binds Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates

Caption: Activation of the Keap1-Nrf2 pathway by organoselenium compounds.

NF-κB Signaling Pathway

Oxidative stress is a potent activator of the NF-κB signaling pathway, which leads to the expression of pro-inflammatory genes. Some organoselenium compounds, such as ebselen, have been shown to inhibit this pathway.[5] They can interfere with the activation of IκB kinase (IKK), which is responsible for phosphorylating the inhibitory protein IκBα. This prevents the degradation of IκBα and the subsequent translocation of the NF-κB dimer (p50/p65) to the nucleus, thereby downregulating the expression of inflammatory mediators.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative_Stress IKK IKK Complex Oxidative_Stress->IKK activates Organoselenium Organoselenium Organoselenium->IKK inhibits IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB inhibits IkBa_P P-IκBα IkBa->IkBa_P NFkB_n NF-κB (p50/p65) NFkB->NFkB_n translocation Proteasome Proteasome IkBa_P->Proteasome degradation DNA DNA NFkB_n->DNA binds Inflammatory_Genes Inflammatory Gene Expression (e.g., TNF-α, IL-6) DNA->Inflammatory_Genes activates

Caption: Inhibition of the NF-κB signaling pathway by organoselenium compounds.

Conclusion

Organoselenium compounds represent a versatile and potent class of antioxidants with significant therapeutic potential. Their ability to mimic the action of endogenous antioxidant enzymes and modulate key signaling pathways involved in the cellular response to oxidative stress underscores their importance in the development of new drugs for a range of diseases associated with oxidative damage. The standardized experimental protocols outlined in this guide provide a framework for the consistent and reliable evaluation of the antioxidant capacity of novel organoselenium compounds, facilitating their progression from preclinical research to potential clinical applications. Further research into the structure-activity relationships and the precise molecular targets of these compounds will undoubtedly pave the way for the design of next-generation antioxidant therapies.

References

Exploring the Biological Potential of Selenazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The field of medicinal chemistry is in constant pursuit of novel scaffolds that can address the growing challenges of drug resistance and the need for more effective and selective therapeutic agents. Among the diverse heterocyclic compounds, selenazoles—five-membered aromatic rings containing both selenium and nitrogen—have emerged as a promising class of molecules with a broad spectrum of biological activities. The incorporation of a selenium atom often imparts unique physicochemical properties, leading to enhanced potency and novel mechanisms of action compared to their sulfur (thiazole) and oxygen (oxazole) analogs. This technical guide provides a comprehensive overview of the current research on selenazole derivatives, focusing on their anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. It includes a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways to serve as a valuable resource for researchers in the field.

Biological Activities of Selenazole Derivatives: A Quantitative Overview

The therapeutic potential of selenazole derivatives has been demonstrated across various disease models. The following tables summarize the quantitative data on their biological activities, providing a comparative analysis of different substituted selenazoles.

Anticancer Activity

Selenazole derivatives have shown significant cytotoxic effects against a range of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis through various signaling pathways. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.

CompoundCancer Cell LineIC50 (µM)Reference
Selenazole Derivative A MCF-7 (Breast)15.46
HCT116 (Colon)26.84
Selenazole Derivative B MCF-7 (Breast)24.63
HCT116 (Colon)47.14
Aroylhydrazinoselenazole 5a CCRF-CEM (Leukemia)>50[1]
HL60 (Leukemia)29.3[1]
MDA-MB231 (Breast)48.2[1]
HCT116 (Colon)45.1[1]
Arylhydrazinylselenazole 3a CCRF-CEM (Leukemia)15.8[1]
HL60 (Leukemia)19.7[1]
MDA-MB231 (Breast)45.2[1]
HCT116 (Colon)40.9[1]
Selenadiazole Derivative 4b SW480 (Colon)114.79 µg/mL[2]
HCT116 (Colon)52.17 µg/mL[2]
Selenadiazole Derivative 4c SW480 (Colon)73.43 µg/mL[2]
HCT116 (Colon)30.21 µg/mL[2]
Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Selenazole derivatives have demonstrated potent activity against a variety of bacterial and fungal strains. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Antibacterial Activity

CompoundBacterial StrainMIC (µg/mL)Reference
Ferrocenyl Selenazole 5 E. coli0.5[3][4]
2,4-disubstituted 1,3-selenazole 9 S. epidermidis1.95-3.91[5]
M. luteus1.95-3.91[5]
2,4-disubstituted 1,3-selenazole 11 M. luteus3.91[5]
2-Arylamino-1,3-selenazole 5 C. albicans12 nmol/mL[6]
C. neoformans12 nmol/mL[6]
2-Arylamino-1,3-selenazole 9 C. albicans8 nmol/mL[6]
C. neoformans8 nmol/mL[6]
Selenadiazole Derivative 4a E. coli0.625-6.25[2]

Antifungal Activity

CompoundFungal StrainMIC (µg/mL)Reference
2,4-disubstituted 1,3-selenazole 5 C. albicans ATCC 102310.24-7.81[5]
C. parapsilosis ATCC 220190.24-7.81[5]
2,4-disubstituted 1,3-selenazole 6 C. albicans ATCC 102310.24-7.81[5]
C. parapsilosis ATCC 220190.24-7.81[5]
2,4-disubstituted 1,3-selenazole 8 C. albicans ATCC 102310.24-7.81[5]
C. parapsilosis ATCC 220190.24-7.81[5]
Selenadiazole Derivative 4a C. albicans0.625-6.25[2]
Antioxidant and Anti-inflammatory Activities

Oxidative stress and inflammation are implicated in the pathogenesis of numerous chronic diseases. Selenazole derivatives have been investigated for their ability to scavenge free radicals and inhibit inflammatory mediators.

Antioxidant Activity

CompoundAssayIC50 (µM)Reference
Phenolic Selenazole Derivative DPPH-[7]
Anilinic Selenazole Derivative ABTS-[8]
Nano-Selenium with ABE ABTS~4.0 (as Se concentration)[9]

Anti-inflammatory Activity

CompoundAssayIC50Reference
Pyrrolopyrimidine Derivative 8e Nitric Oxide Inhibition53 µg/mL
Polygonum multiflorum Isolate 7 Nitric Oxide Inhibition12.0 ± 0.8 µM
Polygonum multiflorum Isolate 9 Nitric Oxide Inhibition7.6 ± 0.3 µM

Experimental Protocols for Biological Evaluation

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon existing findings.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Selenazole derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the selenazole derivatives in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. The formation of purple formazan crystals will be visible under a microscope.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15-30 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Selenazole derivatives

  • Positive control antibiotic/antifungal

  • Sterile saline (0.85%)

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism. Typically, a few colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria). This suspension is then further diluted in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare serial twofold dilutions of the selenazole derivatives in the broth medium directly in the 96-well plate. The final volume in each well should be 50 µL or 100 µL.

  • Inoculation: Add an equal volume of the standardized inoculum to each well, bringing the final volume to 100 µL or 200 µL.

  • Controls: Include a growth control well (inoculum without any compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for 16-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure turbidity.

Antioxidant Activity: DPPH and ABTS Radical Scavenging Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are common spectrophotometric methods to determine the antioxidant capacity of compounds.

DPPH Assay Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

  • Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the selenazole derivative solution (at various concentrations) to the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated as: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DP.

ABTS Assay Protocol:

  • Radical Generation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Working Solution: Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: Add a small volume of the selenazole derivative solution to the ABTS•+ working solution.

  • Absorbance Measurement: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculation: The scavenging activity is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide by activated macrophages, a key process in inflammation.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete DMEM medium

  • Lipopolysaccharide (LPS)

  • Selenazole derivatives

  • Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

Procedure:

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the selenazole derivatives for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.

  • Griess Reaction: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A, followed by 50 µL of Griess reagent B.

  • Absorbance Measurement: After a short incubation at room temperature, measure the absorbance at 540 nm.

  • Quantification: The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Signaling Pathways Modulated by Selenazole Derivatives

The biological activities of selenazole derivatives are often attributed to their ability to modulate key cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Apoptosis Induction in Cancer Cells

A common mechanism of anticancer action for selenazole derivatives is the induction of programmed cell death, or apoptosis. This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Several key signaling cascades have been identified as targets for these compounds.

  • Bcl-2 Family and Mitochondrial Pathway: Selenadiazole derivatives have been shown to modulate the expression of Bcl-2 family proteins.[2] They can downregulate anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins like Bax, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.

  • STAT3 and NF-κB Pathways: The STAT3 and NF-κB transcription factors are often constitutively active in cancer cells and promote survival and proliferation. Some selenadiazoles can inhibit the activation of STAT3 and NF-κB, thereby sensitizing cancer cells to apoptosis.[2]

  • AKT/p53 Pathway: The PI3K/AKT pathway is a critical cell survival pathway. Selenadiazole derivatives can induce apoptosis by dephosphorylating (inactivating) AKT. This can lead to the activation of the tumor suppressor p53, which in turn can trigger the mitochondrial apoptosis pathway.

  • JAK2/STAT3 Pathway: Selenadiazole has been shown to induce mitochondrial apoptosis in cervical cancer cells by increasing reactive oxygen species (ROS) levels and inhibiting the JAK2/STAT3 signaling pathway.

Apoptosis_Signaling_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase cluster_regulation Regulation DeathReceptor Death Receptor DISC DISC Formation DeathReceptor->DISC Caspase8 Caspase-8 DISC->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Mitochondrion Bax Bax (Pro-apoptotic) Bax->Mitochondrion p53 p53 p53->Bax AKT AKT AKT->Bcl2 STAT3 STAT3 STAT3->Bcl2 NFkB_survival NF-κB NFkB_survival->Bcl2 Selenazole Selenazole Derivatives Selenazole->Bcl2 Selenazole->Bax Selenazole->p53 Selenazole->AKT Selenazole->STAT3 Selenazole->NFkB_survival

Caption: Apoptosis signaling pathways modulated by selenazole derivatives.

Modulation of the NF-κB Inflammatory Pathway

The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a master regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., LPS, TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Selenium-containing compounds have been shown to suppress the activation of NF-κB, which may contribute to their anti-inflammatory effects.[9]

NFkB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB P degradation degradation IkB->degradation Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus NFkB_IkB NF-κB-IκB (Inactive) NFkB_IkB->NFkB Release InflammatoryGenes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) Nucleus->InflammatoryGenes Activation Selenazole Selenazole Derivatives Selenazole->IKK Selenazole->NFkB Inhibition of nuclear translocation

Caption: Inhibition of the NF-κB inflammatory pathway by selenazole derivatives.

Experimental and Logical Workflows

General Workflow for a Drug Discovery Project

The process of discovering and developing a new drug is a complex, multi-stage endeavor. The following diagram illustrates a typical workflow, from initial target identification to preclinical studies.

Drug_Discovery_Workflow TargetID Target Identification and Validation LeadGen Lead Generation (e.g., HTS, Synthesis) TargetID->LeadGen InVitro In Vitro Testing (Biological Assays) LeadGen->InVitro LeadOpt Lead Optimization (SAR/QSAR) InVivo In Vivo Testing (Animal Models) LeadOpt->InVivo InVitro->LeadOpt Preclinical Preclinical Development (Toxicology, Formulation) InVivo->Preclinical

Caption: A generalized workflow for a drug discovery project.

Structure-Activity Relationship (SAR) Logic

Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to medicinal chemistry. For selenazole derivatives, modifications at various positions of the heterocyclic ring can significantly impact their potency and selectivity. Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate physicochemical properties of molecules with their biological activities.

SAR_Logic SelenazoleCore Selenazole Scaffold Physicochem Physicochemical Properties (Lipophilicity, Electronic Effects, Sterics) SelenazoleCore->Physicochem Substituents Substituents (R1, R2, R3) Substituents->Physicochem BiologicalActivity Biological Activity (IC50, MIC) Physicochem->BiologicalActivity QSAR QSAR Model Physicochem->QSAR BiologicalActivity->QSAR QSAR->Substituents Design of New Derivatives

Caption: Logical relationship in a Structure-Activity Relationship (SAR) study.

Conclusion and Future Directions

Selenazole derivatives represent a versatile and potent class of heterocyclic compounds with significant therapeutic potential. Their demonstrated efficacy in anticancer, antimicrobial, antioxidant, and anti-inflammatory applications underscores the value of continued research in this area. This technical guide has provided a consolidated resource of quantitative data, detailed experimental protocols, and mechanistic insights to aid researchers in their exploration of this promising chemical space.

Future efforts in the field should focus on:

  • Synthesis of novel derivatives: The exploration of new synthetic methodologies to access a wider diversity of selenazole scaffolds.

  • Mechanism of action studies: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds to understand their selectivity and potential for off-target effects.

  • Quantitative Structure-Activity Relationship (QSAR) and in silico modeling: To guide the rational design of more potent and selective derivatives with improved pharmacokinetic and pharmacodynamic properties.

  • In vivo studies: Translation of the promising in vitro findings into relevant animal models of disease to assess their therapeutic efficacy and safety profiles.

By leveraging the information presented in this guide and pursuing these future research directions, the scientific community can unlock the full therapeutic potential of selenazole derivatives for the benefit of human health.

References

An In-depth Technical Guide to 1,3-Selenazolidine-4-carboxylic Acid: A Prodrug of L-Selenocysteine with Significant Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Selenazolidine-4-carboxylic acid, a selenium-containing heterocyclic compound, has garnered considerable interest in the scientific community for its role as a stable, bioavailable prodrug of L-selenocysteine. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and biological activities, with a particular focus on its antimutagenic and antioxidant potential. Detailed experimental protocols, quantitative data, and a proposed mechanism of action are presented to facilitate further research and development of this promising molecule for therapeutic and chemopreventive applications.

Introduction

Organoselenium compounds have emerged as a significant class of molecules with diverse biological activities, primarily attributed to the unique redox properties of selenium. This compound, a selenium analog of thiazolidine-4-carboxylic acid, serves as a key example of a selenocysteine prodrug.[1][2] L-selenocysteine is the 21st proteinogenic amino acid and is a critical component of several antioxidant enzymes, most notably glutathione peroxidases (GPx). However, the direct administration of L-selenocysteine is hampered by its instability and potential toxicity. This compound offers a stable and effective means of delivering L-selenocysteine to cells, where it can be incorporated into selenoenzymes and contribute to the cellular antioxidant defense system.

IUPAC Name and Chemical Structure

The nomenclature and structural representation of this compound are fundamental to its study.

  • IUPAC Name: this compound

The chemical structure consists of a five-membered ring containing a selenium atom at position 1 and a nitrogen atom at position 3, with a carboxylic acid group attached to the carbon at position 4.

Chemical Structure:

Synthesis

Experimental Protocol: Synthesis of this compound

Materials:

  • L-selenocystine

  • Sodium borohydride (NaBH₄)

  • Formaldehyde (37% solution in water)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Ethanol

  • Water (deoxygenated)

  • Nitrogen gas

Procedure:

  • Reduction of L-selenocystine: In a round-bottom flask under a nitrogen atmosphere, dissolve L-selenocystine in deoxygenated water. Cool the solution in an ice bath.

  • Slowly add a freshly prepared aqueous solution of sodium borohydride dropwise to the L-selenocystine solution with constant stirring. The reaction mixture will become colorless upon the complete reduction of the diselenide bond to the selenol, forming L-selenocysteine.

  • Condensation with Formaldehyde: To the freshly prepared L-selenocysteine solution, add a slight excess of formaldehyde solution dropwise while maintaining the temperature at 0-5 °C.

  • Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: After the reaction is complete, acidify the solution with dilute HCl to precipitate the product.

  • Collect the crude product by vacuum filtration and wash it with cold water and then with a small amount of diethyl ether.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound as a white crystalline solid.

  • Dry the final product under vacuum.

Characterization: The structure and purity of the synthesized compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Biological Activity and Quantitative Data

This compound and its derivatives have demonstrated significant biological activities, primarily as antimutagenic agents and inducers of antioxidant enzymes.

Antimutagenic Activity

A study evaluating a series of 2-substituted selenazolidine-4-(R)-carboxylic acids revealed potent antimutagenic activity against both benzo[a]pyrene (B[a]P), which requires metabolic activation, and acridine orange, a direct-acting mutagen.[5][6] The parent compound, this compound (referred to as SCA in the study), was among the tested compounds.

CompoundMutagenEC₅₀ (µM)Inhibition of S9 CYP1A Activity (Ki, µM)
This compound (SCA)Acridine OrangeNot concentration-dependentNot applicable
2-MethylSCAAcridine Orange9.5Not applicable
2-ButylSCAAcridine Orange7.1Not applicable
2-CyclohexylSCAAcridine Orange6.8Not applicable
2-PhenylSCAAcridine Orange4.8206
2-(2'-hydroxyphenyl)SCAAcridine Orange9.963
2-OxoSCAAcridine Orange7.51106

Table 1: Antimutagenic activity of this compound and its derivatives against acridine orange and their inhibitory effect on CYP1A activity. Data extracted from[5][6].

The study found that at a concentration of 25 µM, the selenazolidines were more effective against acridine orange (79-93% reduction in mutant frequency) than against B[a]P (54-71% reduction).[6]

Induction of Glutathione Peroxidase (GPx) Activity

As a prodrug of L-selenocysteine, this compound provides the essential selenium for the synthesis of selenoenzymes like GPx. Increased GPx activity enhances the cellular capacity to detoxify reactive oxygen species (ROS).

Compound (at 100 µM)Fold Increase in GPx Activity
L-SCA5.9
L-OSCA4.6
L-MSCA2.1
L-Selenocystine (at 30 µM)4.2
Sodium Selenite (at 15 µM)2.2

Table 2: Induction of glutathione peroxidase (GPx) activity in V79 cells by L-selenocysteine prodrugs and other selenium compounds. L-SCA refers to the L-isomer of this compound. Data extracted from[2].

These data demonstrate that L-SCA is a highly effective inducer of GPx activity, surpassing even L-selenocystine at the tested concentrations.

Mechanism of Action: A Proposed Signaling Pathway

The primary mechanism of action for this compound is its intracellular conversion to L-selenocysteine, which is then utilized for the synthesis of selenoproteins. The antioxidant and antimutagenic effects are likely mediated through the enhancement of the GPx-catalyzed detoxification pathway. Furthermore, the antioxidant response may also involve the activation of the Nrf2-Keap1 signaling pathway, a central regulator of cellular antioxidant defenses.

Experimental Workflow for Investigating the Mechanism of Action

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Biological Evaluation cluster_pathway Signaling Pathway Analysis synthesis Synthesis of This compound characterization Spectroscopic Characterization (NMR, MS, IR) synthesis->characterization treatment Treatment with This compound characterization->treatment cell_culture Cell Culture (e.g., V79, HepG2) cell_culture->treatment antimutagenicity Antimutagenicity Assay (Ames Test) treatment->antimutagenicity gpx_activity GPx Activity Assay treatment->gpx_activity nrf2_activation Nrf2 Activation Assay (Western Blot, qPCR) treatment->nrf2_activation keap1_interaction Keap1-Nrf2 Interaction Assay (Co-IP, SPR) nrf2_activation->keap1_interaction downstream_targets Analysis of Nrf2 Downstream Targets (HO-1, NQO1) keap1_interaction->downstream_targets signaling_pathway sca This compound selenocysteine L-Selenocysteine sca->selenocysteine Intracellular Conversion cell_membrane Cell Membrane selenoproteins Selenoprotein Synthesis (e.g., GPx) selenocysteine->selenoproteins nrf2_keap1 Nrf2-Keap1 Complex selenocysteine->nrf2_keap1 Modulation? gpx Glutathione Peroxidase (GPx) selenoproteins->gpx ros Reactive Oxygen Species (ROS) (e.g., H₂O₂) gsh GSH h2o H₂O ros->h2o GPx cellular_protection Cellular Protection (Reduced Oxidative Stress) h2o->cellular_protection gssg GSSG gsh->gssg GPx nrf2 Nrf2 nrf2_keap1->nrf2 Nrf2 Release are Antioxidant Response Element (ARE) nrf2->are Translocation nucleus Nucleus antioxidant_genes Antioxidant Gene Expression (e.g., HO-1, NQO1) are->antioxidant_genes Transcription antioxidant_genes->cellular_protection

References

The Reaction of 1,3-Thiazolidine-4-Carboxylic Acid with Salicylaldehydes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical reactivity between 1,3-thiazolidine-4-carboxylic acid and its derivatives with salicylaldehydes. This class of reactions is of significant interest due to its ability to generate structurally complex heterocyclic compounds with notable biological activity. This document outlines the primary reaction pathways, provides detailed experimental protocols, summarizes quantitative data, and explores the biological significance of the resulting products, particularly their interaction with key signaling pathways.

Core Reaction Pathways

The reactivity of the 1,3-thiazolidine scaffold with salicylaldehydes is predominantly governed by the nature of the substituents on the thiazolidine ring. Two major reaction pathways have been identified:

  • Knoevenagel Condensation: This reaction occurs when the thiazolidine ring possesses an active methylene group, as is the case with 2,4-thiazolidinedione . The reaction proceeds via a base-catalyzed condensation between the active methylene at the C-5 position of the thiazolidine and the carbonyl group of the salicylaldehyde, leading to the formation of a 5-benzylidene-2,4-thiazolidinedione derivative.

  • Decarboxylative [3+2] Cycloaddition: This more complex pathway is characteristic of 1,3-thiazolidine-4-carboxylic acid . The reaction is initiated by the condensation of the secondary amine of the thiazolidine with the salicylaldehyde, followed by a thermally induced decarboxylation. This process generates a transient, non-stabilized azomethine ylide. This 1,3-dipole can then undergo an intramolecular cycloaddition if the salicylaldehyde is appropriately functionalized (e.g., with an alkyne or allene moiety), leading to the formation of fused heterocyclic systems such as chromeno-pyrrolo[1,2-c]thiazoles .

Quantitative Data Summary

The efficiency of these reactions is influenced by factors such as the specific reactants, solvent, temperature, and reaction time. The following tables summarize the available quantitative data for these reactions.

Table 1: Knoevenagel Condensation of 2,4-Thiazolidinedione with Substituted Salicylaldehydes
Salicylaldehyde DerivativeCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
SalicylaldehydePiperidine/EthanolReflux4-6Moderate[1]
5-NitrosalicylaldehydeCholine chloride:N-methylurea80-62.8Not specified in search results
4-(Benzyloxy)salicylaldehydeCholine chloride:N-methylurea80-88.9Not specified in search results
3-Hydroxy-4-methoxybenzaldehydeCholine chloride:N-methylurea80-53.9Not specified in search results
3,4-DihydroxybenzaldehydeCholine chloride:N-methylurea80-29.3Not specified in search results
Table 2: Decarboxylative Cycloaddition of 1,3-Thiazolidine-4-carboxylic Acid with Functionalized Salicylaldehydes
Salicylaldehyde DerivativeSolventTemperature (°C)Time (h)Product(s)Yield (%)Reference
O-PropargylsalicylaldehydeTolueneReflux17Chromeno-pyrrolo[1,2-c]thiazole36-40Not specified in search results
O-PropargylsalicylaldehydeTolueneReflux17Chromeno-pyrrolo[1,2-c]thiazole (stereoisomer)16-18Not specified in search results
Ethyl 4-(2-formylphenoxy)but-2-ynoateTolueneReflux7Chromeno-pyrrolo[1,2-c]thiazole73 (94:6 mixture of diastereomers)Not specified in search results
Ethyl 4-(2-formylphenoxy)but-2-ynoateTolueneReflux7Pyrrolo[1,2-c]thiazole12Not specified in search results
O-Allenyl salicylaldehydeTolueneReflux17Tetrahydro-1H-chromeno[3',2':4,5]pyrrolo[1,2-c]thiazole42Not specified in search results

Experimental Protocols

General Protocol for Knoevenagel Condensation

This protocol is a general procedure for the synthesis of 5-arylidenethiazolidine-2,4-diones.

Materials:

  • 2,4-Thiazolidinedione (1 eq)

  • Substituted salicylaldehyde (1 eq)

  • Piperidine (catalytic amount)

  • Ethanol

Procedure:

  • Dissolve 2,4-thiazolidinedione and the substituted salicylaldehyde in ethanol in a round-bottom flask.

  • Add a catalytic amount of piperidine to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will often precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 5-arylidene-2,4-thiazolidinedione.

General Protocol for Decarboxylative [3+2] Cycloaddition

This protocol describes the synthesis of chromeno-pyrrolo[1,2-c]thiazoles from 1,3-thiazolidine-4-carboxylic acid and a functionalized salicylaldehyde.

Materials:

  • 1,3-Thiazolidine-4-carboxylic acid (1 eq)

  • Functionalized salicylaldehyde (e.g., O-propargylsalicylaldehyde) (1 eq)

  • Toluene

Procedure:

  • To a solution of the functionalized salicylaldehyde in toluene in a round-bottom flask equipped with a Dean-Stark apparatus, add 1,3-thiazolidine-4-carboxylic acid.

  • Reflux the reaction mixture for the time indicated in Table 2 (typically 4-17 hours). The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the desired chromeno-pyrrolo[1,2-c]thiazole derivatives.

Reaction Mechanisms and Workflows

Knoevenagel Condensation Mechanism

Knoevenagel_Condensation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products thiazolidinedione 2,4-Thiazolidinedione enolate Thiazolidinedione Enolate thiazolidinedione->enolate Deprotonation salicylaldehyde Salicylaldehyde alkoxide Tetrahedral Alkoxide Intermediate salicylaldehyde->alkoxide base Base (Piperidine) enolate->alkoxide Nucleophilic Attack product 5-(2-Hydroxybenzylidene) thiazolidine-2,4-dione alkoxide->product Dehydration water H₂O alkoxide->water

Caption: Mechanism of the Knoevenagel condensation.

Decarboxylative [3+2] Cycloaddition Mechanism

Decarboxylative_Cycloaddition cluster_reactants Reactants cluster_intermediates Intermediates thiazolidine_acid 1,3-Thiazolidine-4-carboxylic Acid iminium Iminium Intermediate thiazolidine_acid->iminium salicylaldehyde_alkyne O-Propargyl- salicylaldehyde salicylaldehyde_alkyne->iminium Condensation ylide Azomethine Ylide (1,3-Dipole) iminium->ylide Decarboxylation co2 CO₂ iminium->co2 cycloaddition Intramolecular [3+2] Cycloaddition ylide->cycloaddition product Chromeno-pyrrolo [1,2-c]thiazole cycloaddition->product

Caption: Decarboxylative [3+2] cycloaddition pathway.

General Experimental Workflow

Experimental_Workflow start Start reactants Combine Reactants (Thiazolidine Derivative + Salicylaldehyde) start->reactants reaction Reaction under Specified Conditions (Solvent, Temp, Time) reactants->reaction monitoring Monitor Reaction (TLC) reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up (Cooling, Precipitation/Extraction) monitoring->workup Complete isolation Product Isolation (Filtration) workup->isolation purification Purification (Recrystallization/Chromatography) isolation->purification characterization Characterization (NMR, MS, m.p.) purification->characterization end Pure Product characterization->end

Caption: General experimental workflow for synthesis.

Biological Significance and Signaling Pathways

The heterocyclic scaffolds generated from the reaction of 1,3-thiazolidine-4-carboxylic acid and its derivatives with salicylaldehydes are of considerable interest in drug discovery. The resulting products, particularly thiazolidinones and fused pyrrolo-thiazole systems, have been shown to exhibit a range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[2]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, cell proliferation, and apoptosis.[3][4] Dysregulation of this pathway is implicated in various diseases, including cancer and chronic inflammatory conditions.[4] Several thiazolidinone derivatives have been identified as modulators of the NF-κB pathway.[2] They can exert their anti-inflammatory and anticancer effects by inhibiting the activation of NF-κB, thereby preventing the transcription of pro-inflammatory and pro-survival genes.[4]

NFkB_Pathway stimuli Inflammatory Stimuli (LPS, Cytokines) receptor Cell Surface Receptor stimuli->receptor IKK IKK Complex receptor->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Release nucleus Nucleus NFkB->nucleus Translocation transcription Gene Transcription (Inflammation, Proliferation, Survival) nucleus->transcription Activation thiazolidinone Thiazolidinone Derivative thiazolidinone->IKK Inhibition

Caption: Inhibition of the NF-κB pathway by thiazolidinone derivatives.

p53 Signaling Pathway

The p53 tumor suppressor protein plays a central role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress.[5] The interaction between p53 and its negative regulator, MDM2, is a key target for cancer therapy. Reactivating p53 by inhibiting the p53-MDM2 interaction is a promising strategy for cancer treatment.[6] Certain thiazolidine-based compounds, including spiro-thiazolidinones and the products of decarboxylative cycloaddition, chiral 1H,3H-pyrrolo[1,2-c]thiazoles, have been shown to modulate the p53 pathway.[6][7] These compounds can act as inhibitors of the p53-MDM2 interaction, leading to the stabilization and activation of p53, which in turn triggers apoptosis in cancer cells.[6][8]

p53_Pathway MDM2 MDM2 p53 p53 MDM2->p53 Binding & Inhibition degradation Ubiquitination & Degradation MDM2->degradation p53->degradation Target for apoptosis Apoptosis p53->apoptosis Activation pyrrolo_thiazole Pyrrolo-thiazole Derivative pyrrolo_thiazole->MDM2 Inhibition of Interaction

Caption: Activation of the p53 pathway via inhibition of the p53-MDM2 interaction.

Conclusion

The reaction between 1,3-thiazolidine-4-carboxylic acid and salicylaldehydes provides a versatile platform for the synthesis of a diverse range of heterocyclic compounds. The specific reaction pathway and resulting products are highly dependent on the substitution pattern of the thiazolidine precursor. The resulting molecules, particularly the fused heterocyclic systems derived from decarboxylative cycloaddition, are of significant interest for drug discovery due to their ability to modulate key cellular signaling pathways such as NF-κB and p53. Further exploration of these reactions with a broader range of substituted salicylaldehydes will undoubtedly lead to the discovery of novel bioactive compounds with therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Selenazolidine-Containing Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis, purification, and characterization of peptides incorporating the non-natural amino acid selenazolidine (Sez). Selenazolidine serves as a valuable proline analogue and a stable precursor to selenocysteine, offering unique properties for peptide structure and function studies, as well as for the development of novel therapeutics. The following sections detail the chemical synthesis workflows, including solid-phase peptide synthesis (SPPS) and subsequent modifications, purification by high-performance liquid chromatography (HPLC), and characterization by mass spectrometry.

Data Presentation

Table 1: Summary of Yields and Purities for Fmoc-SPPS of Peptides

Peptide SequenceSynthesis MethodCoupling TimeCrude Purity (%)Overall Yield (%)Reference
VQAAIDYING-OH (65-74 ACP)Fast Fmoc-SPPS with HATU2 x 1 min83.63Not Reported[1]
H-GHWSYGLRPG-NH2 (G-LHRH)Fast Fmoc-SPPS with COMU2 x 1 min90.84Not Reported[1]
H-CYIQNCPLG-NH2 (Linear Oxytocin)Fast Fmoc-SPPS with COMU2 x 1 min77.68Not Reported[1]
NBC112Tea Bag ProtocolNot Specified>95% (purified)8[2]
NBC112Microwave SynthesisNot Specified>95% (purified)43[2]
NBC112Manual Synthesis in ReactorNot Specified>95% (purified)64[2]
NBC759Tea Bag ProtocolNot Specified>95% (purified)36[2]
NBC759Microwave SynthesisNot Specified>95% (purified)46[2]
NBC759Manual Synthesis in ReactorNot Specified>95% (purified)78[2]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Linear Selenazolidine-Containing Peptide (General Procedure)

This protocol outlines the manual solid-phase synthesis of a linear peptide incorporating a selenazolidine residue using Fmoc/tBu chemistry. The use of a pre-formed Fmoc-Xxx-Sez-OH dipeptide is recommended to optimize coupling and minimize side reactions.

Materials:

  • Fmoc-Rink Amide resin or pre-loaded resin

  • Fmoc-protected amino acids

  • Fmoc-Xxx-Sez-OH dipeptide

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)

  • Fmoc deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)

  • Washing solvent: DMF

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Dry diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (4 equivalents relative to resin loading) and the coupling agent (e.g., HATU, 3.9 equivalents) in DMF.

    • Add the base (e.g., DIPEA, 8 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Wash the resin with DMF (5 x 1 min).

    • To ensure complete coupling, a second coupling step can be performed.

  • Selenazolidine Dipeptide Coupling:

    • Couple the Fmoc-Xxx-Sez-OH dipeptide using the same procedure as for a single amino acid. The use of a dipeptide helps to avoid potential side reactions and steric hindrance associated with the direct coupling of selenazolidine.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.

  • Resin Washing and Drying:

    • Wash the peptide-resin with DMF (3x), DCM (3x), and MeOH (3x).

    • Dry the resin under vacuum for at least 4 hours.

  • Cleavage and Deprotection:

    • Add the cleavage cocktail (TFA/H2O/TIS) to the dried peptide-resin.

    • Agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Wash the resin with additional TFA.

    • Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

Protocol 2: Copper(II)-Mediated Deprotection of Selenazolidine and Peptide Cyclization

This one-pot protocol is suitable for the synthesis of cyclic peptides where the selenazolidine is used as a masked selenocysteine for subsequent native chemical ligation and cyclization.

Materials:

  • Linear peptide containing a C-terminal thioester and an N-terminal selenazolidine residue

  • Copper(II) chloride (CuCl₂)

  • Phosphate buffer (pH 6-7)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Sodium ascorbate

Procedure:

  • Deprotection of Selenazolidine:

    • Dissolve the linear peptide in the phosphate buffer.

    • Add an aqueous solution of CuCl₂ (typically 1.5 equivalents) to the peptide solution.

    • Agitate the reaction mixture. The deprotection of the selenazolidine ring to reveal the N-terminal selenocysteine is typically complete within 30 minutes.

  • Cyclization:

    • To the same reaction mixture, add TCEP and sodium ascorbate to facilitate the native chemical ligation reaction.

    • Adjust the pH to 7 if necessary.

    • The intramolecular cyclization is usually complete within 30 minutes.

  • Work-up and Purification:

    • The reaction can be monitored by HPLC and mass spectrometry.

    • Once the cyclization is complete, the cyclic peptide can be purified by preparative HPLC.

Protocol 3: Purification of Selenazolidine-Containing Peptides by RP-HPLC

Materials:

  • Crude selenazolidine-containing peptide

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • Reversed-phase C18 column

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).

  • Initial Analytical Run:

    • Perform an analytical HPLC run using a broad gradient (e.g., 5-95% Solvent B over 30 minutes) to determine the retention time of the target peptide and the profile of impurities.

  • Preparative HPLC:

    • Based on the analytical run, optimize the gradient for preparative HPLC to achieve good separation of the target peptide from impurities. A shallower gradient around the elution time of the target peptide is often effective. For example, a gradient of 20-50% Solvent B over 40 minutes may be a good starting point.

    • Inject the dissolved crude peptide onto the preparative C18 column.

    • Collect fractions corresponding to the peak of the desired peptide.

  • Fraction Analysis and Lyophilization:

    • Analyze the collected fractions by analytical HPLC and/or mass spectrometry to confirm purity.

    • Pool the pure fractions and lyophilize to obtain the final purified peptide.

Protocol 4: Characterization by Mass Spectrometry

Instrumentation: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometer.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid for ESI).

  • Mass Determination:

    • Acquire the mass spectrum in full scan mode to determine the molecular weight of the peptide.

    • Compare the observed mass with the calculated theoretical mass to confirm the identity of the synthesized peptide. The isotopic pattern of selenium (with its most abundant isotopes being ⁸⁰Se, ⁷⁸Se, and ⁷⁷Se) will be a characteristic feature in the mass spectrum.

  • Fragmentation Analysis (MS/MS):

    • Perform tandem mass spectrometry (MS/MS) to confirm the peptide sequence.

    • The fragmentation of the peptide backbone will produce characteristic b- and y-ions. The selenazolidine residue, being a proline analog, may influence fragmentation patterns, potentially leading to enhanced cleavage at the N-terminal side of the Sez residue, similar to proline. The presence of selenium can be confirmed by the characteristic isotopic distribution in the fragment ions containing the selenazolidine residue.

Mandatory Visualizations

Synthesis_Workflow Resin Fmoc-Rink Amide Resin Swelling Resin Swelling (DMF) Resin->Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swelling->Fmoc_Deprotection Coupling Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) Fmoc_Deprotection->Coupling 1st Amino Acid Elongation Chain Elongation (Repeat Deprotection/Coupling) Coupling->Elongation Dipeptide_Coupling Dipeptide Coupling (Fmoc-Xxx-Sez-OH) Dipeptide_Coupling->Elongation Elongation->Dipeptide_Coupling Final_Deprotection Final Fmoc Deprotection Elongation->Final_Deprotection Cleavage Cleavage from Resin (TFA/H2O/TIS) Final_Deprotection->Cleavage Crude_Peptide Crude Selenazolidine Peptide Cleavage->Crude_Peptide

Caption: Fmoc-SPPS workflow for linear selenazolidine peptides.

Purification_Workflow Crude_Peptide Crude Peptide Solution Analytical_HPLC Analytical RP-HPLC (Broad Gradient) Crude_Peptide->Analytical_HPLC Preparative_HPLC Preparative RP-HPLC Crude_Peptide->Preparative_HPLC Gradient_Optimization Gradient Optimization Analytical_HPLC->Gradient_Optimization Gradient_Optimization->Preparative_HPLC Fraction_Collection Fraction Collection Preparative_HPLC->Fraction_Collection Purity_Analysis Purity Analysis (Analytical HPLC & MS) Fraction_Collection->Purity_Analysis Pooling Pooling of Pure Fractions Purity_Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Pure_Peptide Purified Peptide Lyophilization->Pure_Peptide

Caption: Purification workflow for selenazolidine peptides.

NCL_Cyclization_Pathway Linear_Peptide Linear Peptide (N-term Sez, C-term Thioester) Deprotection Cu(II)-mediated Sez Deprotection Linear_Peptide->Deprotection Intermediate N-term Selenocysteine Intermediate Deprotection->Intermediate Cyclization Intramolecular Native Chemical Ligation Intermediate->Cyclization Cyclic_Peptide Cyclic Peptide Cyclization->Cyclic_Peptide

Caption: Pathway for one-pot cyclization of selenazolidine peptides.

References

Application Notes and Protocols for Fmoc/tBu Strategies for Selenazolidine Incorporation in Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of the 21st amino acid, selenocysteine (Sec), into peptides is of significant interest for studying redox biology, protein folding, and developing novel therapeutics. However, the direct use of Fmoc-Sec(X)-OH building blocks in standard solid-phase peptide synthesis (SPPS) is challenging due to the high reactivity and instability of the selenol side chain, which is prone to oxidation and side reactions like β-elimination under the basic conditions used for Fmoc deprotection.[1][2]

L-4-selenazolidine-carboxylic acid (Sez), a cyclic analog of selenocysteine, serves as a stable and effective proline surrogate that masks the reactive selenol group.[3][4][5] This allows for its seamless integration into the popular Fmoc/tBu orthogonal protection strategy.[6] This document provides detailed application notes and protocols for the successful incorporation of selenazolidine into peptides using Fmoc/tBu SPPS.

Core Concepts and Strategies

The primary challenge in using Sez in Fmoc-SPPS is the potential degradation of the selenazolidine ring during the repetitive piperidine treatments required for Nα-Fmoc removal.[3][4] To overcome this, two primary strategies have been developed:

  • Dipeptide Incorporation Strategy: This is the most common and robust method. A pre-formed Fmoc-Xxx-Sez-OH dipeptide is used as the building block. By coupling the Sez residue as part of a dipeptide, its N-terminus is already part of an amide bond, thus protecting the Sez ring from direct exposure to the basic conditions of subsequent Fmoc deprotection steps.[3][4][5]

  • N-Fmoc-Selenazolidine Strategy: For specific applications, such as the synthesis of peptide segments for native chemical ligation (NCL), an N-Fmoc protected selenazolidine (Fmoc-Sez) can be utilized.[7] This approach enhances the stability of the Sez residue. The Fmoc group removal and the opening of the Sez ring to expose the N-terminal selenocysteine can be achieved simultaneously in a single step, simplifying the workflow for protein synthesis.[7]

Application Notes

1. Selenazolidine as a Stable Selenocysteine Precursor

Selenazolidine provides a robust method for introducing a protected form of selenocysteine into a peptide sequence. The heterocyclic ring structure effectively masks the nucleophilic selenol, preventing unwanted side reactions during synthesis. Post-synthesis, the selenazolidine ring can be opened to reveal the native selenocysteine residue, which can then participate in forming diselenide bridges or act as a catalytic residue.

2. Selenazolidine as a Proline Surrogate

Structurally, selenazolidine is an analog of proline with a selenium atom at the γ-position of the ring.[3] Studies have shown that replacing proline with Sez in bioactive peptides, such as a vasopressin receptor-1A antagonist, results in analogs with similar pharmacological properties and stability against endopeptidases.[3][4][5] This suggests that Sez can be a valuable tool for introducing a selenium probe for NMR or mass spectrometry analysis with minimal structural or functional perturbation.[3]

3. Post-Synthesis Manipulations

Peptides containing selenazolidine can be further modified. The masked selenocysteine can be revealed post-cleavage for various applications:

  • Cyclization: Copper(II)-mediated deprotection can be used for a one-pot deprotection, cyclization, and even deselenization to yield cyclic peptides.[8][9]

  • Native Chemical Ligation (NCL): The N-terminal Sez can be opened to generate an N-terminal Sec residue, which is highly efficient in NCL reactions for the synthesis of larger proteins.[7][10]

Quantitative Data Summary

The following tables summarize key quantitative data and reaction conditions reported for the synthesis and manipulation of Sez-containing peptides.

Table 1: Reported Yields for Sez-Containing Peptides

Peptide/Protein Synthesis Strategy Key Reaction Reported Yield Reference
Se-Kalata S (unfolded) Fmoc/tBu SPPS, Sez-MPAA thioester CuCl₂ deprotection & cyclization 40% (isolated) [8]
Se-Kalata S (folded) Oxidative folding of cyclic peptide Air oxidation 62% (isolated) [8]

| Leu Enkephalin Amide | Aqueous Fmoc/tBu SPPS | TCFH/collidine coupling | 85% |[11] |

Table 2: Optimized Conditions for Key SPPS Steps

Step Reagent/Condition Concentration/Time Purpose Notes Reference
Fmoc Deprotection Piperidine in DMF 20% (v/v), 2 x 10 min Removal of Nα-Fmoc group Standard condition. Can cause Sez degradation if not using a dipeptide strategy. [12][13]
Coupling (Standard) HCTU/DIPEA or Collidine in DMF 4 eq. AA, 3.95 eq. HCTU, 6 eq. Base Amide bond formation Collidine is recommended over DIPEA to minimize potential racemization. [14]
Cleavage & Deprotection TFA:TIPS:H₂O 95:2.5:2.5 (v/v), 2-3 h Cleavage from resin and side-chain deprotection A general, low-odor cocktail suitable for most sequences. [8][15]
Sez Ring Opening (NCL) Piperidine in buffer 20% (v/v) One-pot Fmoc deprotection and ring opening Used for Fmoc-Sez-peptides to generate N-terminal Sec. [7]

| Sez Ring Opening (Cyclization) | CuCl₂ | Varies (e.g., pH 6, 30 min) | Unmasking of Sec for cyclization | Allows for one-pot cyclization reactions. |[8] |

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Sez-Containing Peptides via Dipeptide Strategy

This protocol describes the standard Fmoc/tBu SPPS procedure using a pre-formed Fmoc-Xxx-Sez-OH dipeptide building block.

1. Resin Preparation: a. Select a suitable resin (e.g., Rink Amide resin for C-terminal amides, 2-chlorotrityl chloride resin for C-terminal acids). b. Swell the resin in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.[16]

2. Chain Elongation (Standard Cycle): a. Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 10 minutes. Drain, and repeat for another 10 minutes. Wash the resin thoroughly with DMF (5-7 times).[14] b. Coupling: i. In a separate vial, dissolve the incoming Fmoc-amino acid (4 eq.) and a coupling agent such as HCTU (3.95 eq.) in DMF. ii. Add a base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6 eq.) to the activation mixture. iii. Immediately add the activated amino acid solution to the resin. iv. Agitate the reaction vessel for 1-2 hours at room temperature. c. Washing: Wash the resin thoroughly with DMF (3-5 times) and dichloromethane (DCM) (2-3 times) to remove excess reagents. d. Monitoring: Perform a Kaiser test or chloranil test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.[12]

3. Incorporation of the Fmoc-Xxx-Sez-OH Dipeptide: a. Follow the standard coupling procedure (Step 2b) using the Fmoc-Xxx-Sez-OH dipeptide as the building block. Allow for a potentially longer coupling time (2-4 hours) to ensure complete reaction.

Protocol 2: Final Cleavage and Deprotection

This protocol is for cleaving the synthesized peptide from the resin and removing the acid-labile side-chain protecting groups (e.g., tBu, Trt, Pbf).

1. Resin Preparation: a. After the final Fmoc deprotection, wash the peptidyl-resin thoroughly with DMF, followed by DCM, and dry it under a vacuum for at least 1 hour.

2. Cleavage Cocktail Preparation: a. Prepare a fresh cleavage cocktail in a well-ventilated fume hood. A common low-odor cocktail is Reagent R : Trifluoroacetic acid (TFA) / Triisopropylsilane (TIPS) / Water (95:2.5:2.5, v/v).[8][17] b. For peptides containing sensitive residues like Trp, Met, or Cys, a more robust scavenger mixture like Reagent K (TFA/water/phenol/thioanisole/ethanedithiol [82.5:5:5:5:2.5]) may be necessary, though it is highly malodorous.[15]

3. Cleavage Reaction: a. Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin). b. Stir the slurry at room temperature for 2-3 hours.[17] c. Filter the resin and collect the filtrate. Wash the resin 2-3 times with a small amount of fresh TFA.

4. Peptide Precipitation and Isolation: a. Combine all filtrates and concentrate the solution to about one-third of the original volume using a gentle stream of nitrogen. b. Precipitate the crude peptide by adding the concentrated TFA solution dropwise into a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the TFA solution). c. Centrifuge the mixture to pellet the precipitated peptide. Decant the ether. d. Wash the peptide pellet with cold ether 2-3 more times to remove residual scavengers. e. Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by reverse-phase HPLC.

Visualizations

G Chemical Structures of Selenocysteine and Selenazolidine cluster_Sec Selenocysteine (Sec) cluster_Sez Selenazolidine (Sez) Sec Masking Masking/ Ring Opening Sec->Masking Sez Masking->Sez

Caption: Selenazolidine (Sez) as a stable, cyclic precursor to Selenocysteine (Sec).

G Workflow: Dipeptide Strategy for Sez Incorporation Start Start SPPS with Resin-(AA)n Fmoc_Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotect Wash1 Wash (DMF) Fmoc_Deprotect->Wash1 Couple_Dipeptide Couple Fmoc-Xxx-Sez-OH (HCTU / Base) Wash1->Couple_Dipeptide Wash2 Wash (DMF/DCM) Couple_Dipeptide->Wash2 Continue_SPPS Continue SPPS for Remaining Amino Acids Wash2->Continue_SPPS End Proceed to Cleavage Continue_SPPS->End

Caption: SPPS workflow using the Fmoc-Xxx-Sez-OH dipeptide building block.

G Workflow: Peptide Cleavage and Isolation Start Start with Dry Peptidyl-Resin Add_Cocktail Add Cleavage Cocktail (e.g., TFA/TIPS/H2O) Start->Add_Cocktail React React for 2-3 hours at Room Temperature Add_Cocktail->React Filter Filter and Collect Filtrate React->Filter Precipitate Precipitate Peptide in Cold Diethyl Ether Filter->Precipitate Centrifuge Centrifuge and Wash Pellet Precipitate->Centrifuge Dry Dry Crude Peptide (Vacuum) Centrifuge->Dry End Purify by HPLC Dry->End

Caption: General protocol for cleavage from resin and isolation of the crude peptide.

G Post-Synthesis Options for Sez-Containing Peptides Start Purified Sez-Peptide Option1 Use as Proline Surrogate Start->Option1 No further reaction Option2 Ring Opening to Sec Start->Option2 Chemical Treatment (e.g., Cu(II), Base) App1 Structural / Functional Studies (NMR, MS Probe) Option1->App1 App2 Native Chemical Ligation (NCL) Option2->App2 App3 Cyclization / Diselenide Bridge Formation Option2->App3

Caption: Logical diagram of applications for peptides synthesized with selenazolidine.

References

Application Notes and Protocols: 1,3-Selenazolidine-4-carboxylic Acid as a Selenium Delivery Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,3-Selenazolidine-4-carboxylic acid (SCA) as a prodrug for the delivery of selenium. This document includes detailed protocols for its synthesis, in vitro evaluation, and in vivo application, along with data presentation and visualization of relevant biological pathways.

Introduction

Selenium is an essential trace element crucial for human health, primarily functioning through its incorporation into selenoproteins, which play vital roles in antioxidant defense, thyroid hormone metabolism, and immune function. Direct supplementation with selenium compounds can be associated with a narrow therapeutic window and potential toxicity. This compound has been designed as a stable prodrug of L-selenocysteine, aiming to provide a safer and more efficient delivery of selenium for therapeutic and research applications, such as in cancer chemoprevention.[1] This molecule is designed to be less toxic than inorganic selenium forms and the parent selenol, L-selenocysteine, while effectively increasing the levels of biologically available selenium.[2]

Mechanism of Action

This compound acts as a latent form of L-selenocysteine. Following administration, it is believed to undergo non-enzymatic ring opening under physiological conditions to release L-selenocysteine.[3] This newly available L-selenocysteine can then be incorporated into the cellular selenium pool and utilized for the synthesis of various selenoproteins, such as glutathione peroxidases (GPx), which are critical for cellular antioxidant defense.

Mechanism_of_Action SCA 1,3-Selenazolidine-4- carboxylic acid (SCA) Sec L-Selenocysteine SCA->Sec Ring Opening (Physiological pH) Selenoproteins Selenoproteins (e.g., GPx, TrxR) Sec->Selenoproteins Biosynthesis Antioxidant_Defense Enhanced Antioxidant Defense Selenoproteins->Antioxidant_Defense Catalytic Activity

Figure 1: Proposed mechanism of action for this compound.

Data Presentation

In Vitro Cytotoxicity Data

The following table summarizes the cytotoxicity of L-SCA and its derivatives in comparison to other selenium compounds in V79 cells.[2]

CompoundIC50 (µM)
Sodium Selenite~17
L-Selenocystine~34
D-Selenocystine~39
L-SCA >1000
L-OSCA~451
D-OSCA>3000
L-MSCA~79
D-MSCA~160
SCA: Selenazolidine-4(R)-carboxylic acid; OSCA: 2-oxo-selenazolidine-4(R)-carboxylic acid; MSCA: 2-methyl-selenazolidine-4(R)-carboxylic acid.
In Vitro Glutathione Peroxidase (GPx) Induction

The ability of SCA and its derivatives to provide biologically available selenium was assessed by measuring the induction of GPx activity in V79 cells.[2]

CompoundConcentration (µM)Fold Increase in GPx Activity
Sodium Selenite152.2
L-Selenocystine304.2
L-SCA 100 5.9
L-OSCA1004.6
L-MSCA1002.1
In Vivo Selenium Levels and GPx Activity in A/J Mice

A study in A/J mice evaluated the effect of dietary supplementation with SCA and other selenium compounds for 28 days on selenium levels and GPx activity in blood and liver.[4]

Treatment Group (ppm Se)Blood Se (ng/g)Liver Se (ng/g)Blood GPx (mU/mg Hb)Liver GPx (mU/mg protein)
Control400 ± 20800 ± 5041.1 ± 2.5651.9 ± 30.1
SCA (10) 650 ± 40950 ± 60105.2 ± 8.1750.3 ± 45.2
SCA (15) 780 ± 501100 ± 70120.5 ± 9.3810.7 ± 50.8
Sodium Selenite (5)450 ± 301200 ± 8085.3 ± 6.2780.1 ± 48.5
L-Selenomethionine (3.75)1100 ± 702100 ± 12045.2 ± 3.1680.4 ± 41.3
Data are presented as mean ± SEM. *p < 0.05 compared to control.

Experimental Protocols

Synthesis of 1,3-Selenazolidine-4(R)-carboxylic Acid

This protocol is adapted from the synthesis of similar thiazolidine derivatives and involves the condensation of L-selenocysteine with an aldehyde.

Materials:

  • L-Selenocysteine

  • Formaldehyde (37% aqueous solution)

  • Ethanol

  • Diethyl ether

  • Stir plate and stir bar

  • Round bottom flask

  • Ice bath

Procedure:

  • Dissolve L-selenocysteine in a minimal amount of ethanol in a round bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add an equimolar amount of formaldehyde solution to the cooled L-selenocysteine solution while stirring.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, a precipitate of this compound should form.

  • Collect the precipitate by vacuum filtration.

  • Wash the precipitate with cold ethanol and then with diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum.

  • Characterize the final product using techniques such as NMR, FT-IR, and mass spectrometry to confirm its structure and purity.

Synthesis_Workflow Start Dissolve L-Selenocysteine in Ethanol Add_Formaldehyde Add Formaldehyde (Ice Bath) Start->Add_Formaldehyde Stir Stir at Room Temperature (2-4 hours) Add_Formaldehyde->Stir Precipitate Precipitate Formation Stir->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash with Cold Ethanol and Diethyl Ether Filter->Wash Dry Dry Under Vacuum Wash->Dry Characterize Characterization (NMR, FT-IR, MS) Dry->Characterize

Figure 2: Workflow for the synthesis of this compound.
In Vitro Cytotoxicity Assay (Trypan Blue Exclusion Method)

This protocol determines the effect of this compound on cell viability.[5]

Materials:

  • Target cell line (e.g., V79, HepG2)

  • Complete cell culture medium

  • This compound (SCA)

  • Phosphate-buffered saline (PBS)

  • Trypan blue solution (0.4%)

  • Hemocytometer

  • Microscope

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.

  • Prepare a series of dilutions of SCA in complete cell culture medium.

  • Remove the medium from the wells and replace it with the medium containing different concentrations of SCA. Include a vehicle control (medium without SCA).

  • Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, aspirate the medium and wash the cells with PBS.

  • Trypsinize the cells and resuspend them in a known volume of complete medium.

  • Mix an aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

  • Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Calculate the percentage of viable cells for each concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vivo Selenium Delivery and Efficacy Study in Mice

This protocol outlines a general procedure for evaluating the selenium delivery efficacy of this compound in a mouse model.[4]

Materials:

  • A/J mice (or other appropriate strain)

  • This compound (SCA)

  • Vehicle for oral gavage (e.g., corn oil, 0.5% carboxymethylcellulose)

  • Gavage needles

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)[6]

  • Blood collection supplies (e.g., microhematocrit tubes, syringes)

  • Tissue homogenization buffer

  • Equipment for selenium analysis (e.g., atomic absorption spectrometer)

  • Kits for glutathione peroxidase (GPx) activity assay

Procedure:

  • Animal Acclimatization: Acclimate mice for at least one week before the start of the experiment.

  • Dosing Solution Preparation: Prepare a homogenous suspension or solution of SCA in the chosen vehicle. The concentration should be calculated based on the desired dose and the average body weight of the mice.[7]

  • Animal Grouping and Dosing: Divide the mice into groups (e.g., vehicle control, different dose levels of SCA). Administer the SCA solution or vehicle daily via oral gavage for the duration of the study (e.g., 28 days).

  • Monitoring: Monitor the animals daily for any signs of toxicity, and record body weights weekly.

  • Sample Collection: At the end of the study, anesthetize the mice.[6] Collect blood via a suitable method (e.g., cardiac puncture, retro-orbital sinus).[8] Perfuse the animals with saline and collect relevant tissues (e.g., liver, kidney, lung).

  • Selenium Level Determination: Determine the selenium concentration in blood and tissue homogenates using an appropriate analytical method such as atomic absorption spectrometry.

  • GPx Activity Assay: Measure the glutathione peroxidase activity in red blood cell lysates and tissue homogenates using a commercially available kit or a standard protocol.

In_Vivo_Workflow Acclimatization Animal Acclimatization (1 week) Grouping Randomize into Treatment Groups Acclimatization->Grouping Dosing Daily Oral Gavage (e.g., 28 days) Grouping->Dosing Monitoring Monitor for Toxicity and Body Weight Dosing->Monitoring Sample_Collection Anesthesia and Sample Collection (Blood, Tissues) Dosing->Sample_Collection End of Study Monitoring->Dosing Analysis Analyze Selenium Levels and GPx Activity Sample_Collection->Analysis

Figure 3: General workflow for an in vivo selenium delivery study in mice.
Glutathione Peroxidase (GPx) Activity Assay

This protocol is based on the principle of the coupled reaction with glutathione reductase.[9]

Materials:

  • Tissue homogenate or red blood cell lysate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.6, containing 1 mM EDTA)

  • NADPH solution

  • Glutathione Reductase solution

  • Reduced Glutathione (GSH) solution

  • Substrate (e.g., cumene hydroperoxide or tert-butyl hydroperoxide)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, NADPH, Glutathione Reductase, and GSH in a cuvette.

  • Add the sample (tissue homogenate or cell lysate) to the reaction mixture and incubate for a few minutes at room temperature to allow for the reduction of any existing GSSG.

  • Initiate the reaction by adding the peroxide substrate.

  • Immediately monitor the decrease in absorbance at 340 nm over time. The rate of NADPH oxidation is proportional to the GPx activity.

  • Calculate the GPx activity based on the rate of change in absorbance and the molar extinction coefficient of NADPH.

Signaling Pathway

Selenium, delivered via this compound, enhances the synthesis of selenoproteins, which are key components of the cellular antioxidant defense system. This pathway helps to mitigate oxidative stress by neutralizing reactive oxygen species (ROS).

Antioxidant_Signaling_Pathway cluster_0 Cellular Environment SCA 1,3-Selenazolidine-4- carboxylic acid Sec L-Selenocysteine SCA->Sec Delivery & Release Selenoproteins Selenoprotein Synthesis (GPx, TrxR) Sec->Selenoproteins ROS Reactive Oxygen Species (ROS) Selenoproteins->ROS Neutralization Cellular_Protection Cellular Protection and Homeostasis Selenoproteins->Cellular_Protection Promotion Oxidative_Stress Oxidative Stress (Damage to DNA, lipids, proteins) ROS->Oxidative_Stress Oxidative_Stress->Cellular_Protection

Figure 4: Role of SCA-delivered selenium in the antioxidant defense signaling pathway.

Conclusion

This compound represents a promising strategy for the safe and effective delivery of selenium. Its low toxicity profile and ability to increase the activity of crucial selenoproteins make it a valuable tool for research into the therapeutic potential of selenium in various pathological conditions, including cancer and diseases associated with oxidative stress. The protocols provided herein offer a foundation for researchers to explore the applications of this compound in their specific areas of interest.

References

Application Notes and Protocols for DPPH Radical Scavenging Assay of Thiazolidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiazolidine derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities. These activities include antidiabetic, anti-inflammatory, anticonvulsant, and, notably, antioxidant properties. The antioxidant potential of these derivatives is crucial in combating oxidative stress, a key factor in the pathogenesis of numerous diseases. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used, rapid, and reliable method to evaluate the in vitro antioxidant capacity of these compounds. This document provides detailed application notes and standardized protocols for performing the DPPH assay on thiazolidine derivatives.

Principle of the DPPH Assay

The DPPH assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical. DPPH is a dark-colored crystalline powder that forms a stable free radical in solution, exhibiting a deep violet color with a maximum absorbance around 517 nm. When an antioxidant is added to the DPPH solution, the DPPH radical is reduced to DPPH-H (2,2-diphenyl-1-picrylhydrazine), a non-radical form. This reduction results in a color change from violet to pale yellow, and the decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the antioxidant compound.[1][2][3][4][5]

Application Notes

The antioxidant activity of thiazolidine derivatives is significantly influenced by the nature and position of substituents on the aromatic ring attached to the thiazolidine core.[3][6]

  • Electron-donating groups: Substituents such as hydroxyl (-OH) and methoxy (-OCH3) groups on the phenyl ring generally enhance the radical scavenging activity.[3] The presence of biphenolic derivatives, particularly those with a catechol-like structure (ortho-dihydroxy groups), has been shown to exhibit high antioxidant potential.[1]

  • Electron-withdrawing groups: Conversely, electron-withdrawing groups like nitro (-NO2) can also have a significant influence on the antioxidant activity, in some cases showing high radical scavenging capacity.[6][7]

  • Structure-Activity Relationship (SAR): A systematic evaluation of different derivatives allows for the establishment of a clear SAR, guiding the design of more potent antioxidant agents. The thiazolidine-2,4-dione and thiazolidin-4-one scaffolds are common cores for developing such derivatives.[1][6]

Experimental Protocols

This section provides a detailed methodology for the DPPH radical scavenging assay adapted for thiazolidine derivatives.

Materials and Reagents
  • 2,2-Diphenyl-1-picrylhydrazyl (DPPH)

  • Thiazolidine derivatives (test compounds)

  • Ascorbic acid or Trolox (as a positive control)

  • Methanol or Ethanol (analytical grade)

  • 96-well microplates or quartz cuvettes

  • Spectrophotometer (microplate reader or UV-Vis spectrophotometer)

Preparation of Solutions
  • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol. Store this solution in an amber-colored bottle and in the dark at 4°C to prevent degradation. The solution should be freshly prepared.[2]

  • Test Compound Stock Solutions: Prepare a stock solution of each thiazolidine derivative (e.g., 1 mg/mL) in methanol or an appropriate solvent. From this stock, prepare a series of dilutions to obtain different concentrations (e.g., 10, 20, 30, 40, 50 µg/mL).[2]

  • Positive Control Stock Solution: Prepare a stock solution of ascorbic acid or Trolox (e.g., 1 mg/mL) in methanol and create serial dilutions similar to the test compounds.

Assay Procedure (Microplate Method)
  • In a 96-well microplate, add 100 µL of the various concentrations of the thiazolidine derivative solutions to respective wells.

  • Add 100 µL of the 0.1 mM DPPH solution to each well containing the test compound.

  • Control: Prepare a control well containing 100 µL of methanol/ethanol and 100 µL of the DPPH solution.

  • Blank: Prepare a blank well for each concentration of the test compound, containing 100 µL of the test compound solution and 100 µL of methanol/ethanol (without DPPH).

  • Shake the plate gently and incubate in the dark at room temperature (or 37°C) for 30 minutes.[2]

  • After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[2]

Data Analysis

The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Scavenging Activity = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the control (DPPH solution without the test compound).

  • A_sample is the absorbance of the test sample (DPPH solution with the test compound).

The results can also be expressed as the IC50 value , which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.[8]

Data Presentation

The following table summarizes the DPPH radical scavenging activity of various thiazolidine derivatives from different studies.

Compound ClassSpecific DerivativeScavenging Activity (%)IC50 (µM)Reference CompoundReference
Thiazolidin-4-one2-[(4-NO2)-phenyl]-4-oxo-thiazolidin-3-yl propionic acid ethyl ester91.63 ± 0.77-Ascorbic Acid[6][7]
Phenolic Thiazolidine-2,4-dioneCompound 5l (biphenolic)92.55--[1]
Phenolic Thiazolidine-2,4-dioneCompound 5f (biphenolic)89.61--[1]
ThiazolidinedioneCompound with p-hydroxyl group on benzylidene ring-22.7 ± 0.43Ascorbic Acid[9]
2-Aryl Thiazolidine-4-carboxylic acidCompound with -OCH3 groupHigher than -Cl, -F, -NO2 substituted compounds-Ascorbic Acid[3]

Visualizations

DPPH Radical Scavenging Mechanism

DPPH_Mechanism cluster_reactants Reactants cluster_products Products DPPH_radical DPPH• (Violet) DPPH_H DPPH-H (Yellow) DPPH_radical->DPPH_H H• donation Thiazolidine_AH Thiazolidine Derivative (Antioxidant) Thiazolidine_A Thiazolidine Radical Thiazolidine_AH->Thiazolidine_A Radical Scavenging

Caption: Mechanism of DPPH radical scavenging by a thiazolidine antioxidant.

Experimental Workflow for DPPH Assay

DPPH_Workflow prep Prepare Solutions (DPPH, Test Compounds, Control) dispense Dispense Solutions into 96-well Plate prep->dispense incubate Incubate in Dark (30 min at RT) dispense->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging Activity and IC50 measure->calculate

Caption: Workflow for the DPPH radical scavenging assay of thiazolidine derivatives.

References

Application Notes and Protocols: Synthesis of 2-Aryl Thiazolidine-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Aryl thiazolidine-4-carboxylic acids are a significant class of heterocyclic compounds in medicinal chemistry. They are recognized as valuable intermediates in the synthesis of bioactive molecules and serve as prodrugs of L-cysteine, which can stimulate glutathione synthesis intracellularly.[1] The core structure is synthesized through a nucleophilic condensation reaction between L-cysteine and various aromatic aldehydes.[2] This reaction typically yields a diastereomeric mixture of (2R, 4R)-cis and (2S, 4R)-trans isomers.[3] These compounds have demonstrated a wide range of pharmacological activities, including potential antiviral, antioxidant, and anticancer properties.[4][5][6]

This document provides detailed protocols for the synthesis of 2-aryl thiazolidine-4-carboxylic acids, summarizes key reaction data, and illustrates the underlying chemical processes.

Reaction Mechanism

The synthesis proceeds via a two-step mechanism. First, the amino group of L-cysteine performs a nucleophilic attack on the carbonyl carbon of the aromatic aldehyde, forming an unstable carbinolamine. This intermediate then dehydrates to form a Schiff base (imine). The second step involves an intramolecular nucleophilic attack by the thiol group of the cysteine moiety on the imine carbon, leading to the closure of the five-membered thiazolidine ring.

Caption: General mechanism for the synthesis of 2-aryl thiazolidine-4-carboxylic acids.

Experimental Protocols

Two common protocols for the synthesis are presented below, differing primarily in the solvent and temperature conditions.

Protocol 1: Synthesis in Ethanol at Room Temperature

This protocol is adapted from a procedure used for synthesizing a series of 2-aryl substituted thiazolidine-4-carboxylic acids with potential antiviral activity.[4]

Materials:

  • L-cysteine (16.50 mmol, 2.00 g)

  • Appropriate aromatic aldehyde (16.50 mmol)

  • Ethanol (30.00 mL)

  • Diethyl ether (for washing)

  • Stir plate and magnetic stir bar

  • Filtration apparatus

Procedure:

  • In a suitable flask, combine L-cysteine and the selected aromatic aldehyde in ethanol.

  • Stir the mixture at room temperature. The reaction progress can be monitored, with typical reaction times ranging from 2 to 5 hours.[4]

  • As the reaction proceeds, a solid product will precipitate out of the solution.

  • Separate the solid product by filtration.

  • Wash the collected solid with diethyl ether to remove any unreacted aldehyde and other impurities.

  • Dry the purified product to obtain the 2-aryl thiazolidine-4-carboxylic acid. The products are typically white amorphous powders.[4]

Protocol 2: Synthesis in Acidified Methanol under Reflux

This method utilizes acidified methanol and heat, which can influence reaction rates and diastereoselectivity.[1]

Materials:

  • (R)-cysteine

  • Aromatic aldehyde

  • Methanol

  • Acid catalyst (e.g., HCl)

  • Reflux apparatus

  • Stir plate and magnetic stir bar

  • Filtration apparatus

Procedure:

  • Prepare a solution of (R)-cysteine in methanol.

  • Add the aromatic aldehyde to the solution.

  • Acidify the mixture with a suitable acid catalyst.

  • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature to allow the product to crystallize.

  • Collect the solid product by filtration.

  • Wash the product with cold methanol or another suitable solvent.

  • Dry the product. This method has been reported to yield diastereomeric mixtures in 75-98% yields.[1]

Experimental_Workflow A 1. Mix L-Cysteine & Aryl Aldehyde in Solvent (e.g., Ethanol) B 2. Stir at Specified Temperature (e.g., Room Temperature or Reflux) A->B C 3. Monitor Reaction (2-5 hours or until completion) B->C D 4. Isolate Solid Product (Filtration) C->D E 5. Wash Product (e.g., with Diethyl Ether) D->E F 6. Dry Final Product E->F

Caption: General experimental workflow for the synthesis.

Quantitative Data Summary

The yields and physical properties of the synthesized compounds vary depending on the substituents on the aromatic aldehyde and the reaction conditions used.

Table 1: Synthesis and Physical Properties of Selected 2-Aryl Thiazolidine-4-Carboxylic Acids

CompoundAryl SubstituentSolventYield (%)M.P. (°C)Reference
1a PhenylEthanol70.00160-162[4]
2 4-NitrophenylAcetone89-[5]
3 4-FluorophenylAcetone82-[5]
4 PhenylAcetone87-[5]
5 4-ChlorophenylAcetone86-[5]
6 Pyridin-4-ylAcetone79-[5]

Note: Melting points were not provided for all compounds in the cited sources.

Characterization Data

Structural confirmation of the synthesized compounds is typically achieved using spectroscopic methods.

Table 2: Representative Spectroscopic Data

CompoundAryl Substituent¹H NMR (δ, ppm) in Acetone-d6FT-IR (cm⁻¹)EI-MS (m/z)Reference
2 4-Nitrophenyl8.24 (d, 2H), 7.85 (d, 2H), 5.72 (s, 1H), 4.09 (t, 1H), 3.49 (t, 1H), 3.21 (t, 1H)3408 (NH), 1525, 1348 (Ar-NO₂)254[5]
3 4-Fluorophenyl7.60-7.06 (m, 4H), 5.67 (s, 1H), 4.18 (dd, 1H), 3.49 (m, 1H), 3.19 (m, 1H)3385 (N-H), 1608 (C=O), 1233 (Ar-F)226[5]
4 Phenyl7.52-7.32 (m, 5H), 5.66 (s, 1H), 4.01 (t, 1H), 3.44 (m, 1H), 3.21 (m, 1H)3433 (N-H), 1575 (C=C)209[5]
5 4-Chlorophenyl7.53 (m, 2H), 7.37 (m, 2H), 5.63 (s, 1H), 4.19 (t, 1H), 3.46 (m, 1H), 3.29 (m, 1H)3418 (N-H), 1012 (Ar-Cl)243[5]

Applications and Further Research

The synthesized 2-aryl thiazolidine-4-carboxylic acids are versatile compounds with significant potential in drug development.

  • Antiviral Agents: Certain derivatives have shown promising activity against viruses like avian influenza (AIV) and infectious bronchitis virus (IBV).[4] For instance, the 2-(4-chlorophenyl) derivative exhibited an IC₅₀ value of 3.47 µM against AIV.[4]

  • Antioxidant Activity: The antioxidant potential of these compounds has been evaluated, with structure-activity relationships indicating that electron-donating substituents on the aryl ring can enhance radical scavenging activity.[5]

  • Anticancer Research: Amide derivatives of this scaffold have been synthesized and evaluated for antiproliferative activity against melanoma and prostate cancer cell lines, with some compounds showing significant tumor growth inhibition in vivo.[6]

  • Synthetic Intermediates: The secondary amine in the thiazolidine ring can be further functionalized, for example, through N-acylation with reagents like acetic anhydride, to produce derivatives with modified properties.[3][4]

References

Application Notes and Protocols: Thiazolidine-4-carboxylic Acid Derivatives as Influenza Neuraminidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Influenza remains a persistent global health concern due to its seasonal epidemics and pandemic potential. The virus relies on two key surface glycoproteins: hemagglutinin (HA) for entry into host cells and neuraminidase (NA) for the release of newly formed virus particles. Neuraminidase inhibitors (NAIs) are a cornerstone of anti-influenza therapy.[1] They function by blocking the active site of the NA enzyme, which prevents the cleavage of sialic acid residues on the host cell surface, leading to the aggregation of virions and halting the spread of infection.

Thiazolidine-4-carboxylic acid has emerged as a promising scaffold for the design of novel NAIs.[2][3][4] This heterocyclic structure can act as a transition-state analog, mimicking the sialosyl cation intermediate of the NA-catalyzed reaction. By modifying this core structure, it is possible to develop derivatives that bind with high affinity and specificity to the conserved active site of the neuraminidase enzyme.[5] This document provides detailed protocols for the synthesis and evaluation of these derivatives, presents key inhibitory data, and outlines their mechanism of action.

Mechanism of Action

Thiazolidine-4-carboxylic acid derivatives function as competitive inhibitors of the influenza neuraminidase enzyme. The workflow below illustrates the viral release process and its inhibition. Normally, NA cleaves terminal sialic acid residues from host cell glycoproteins, allowing newly assembled virions to be released. The thiazolidine derivatives are designed to fit into the highly conserved NA active site, preventing the natural substrate from binding. This blockage results in virions remaining tethered to the host cell surface, where they aggregate and are unable to infect new cells, thus terminating the infection cycle.

G cluster_release A) Normal Viral Release cluster_inhibition B) Inhibition by Thiazolidine Derivative HostCell_A Infected Host Cell Virion_A Progeny Virion HostCell_A->Virion_A Budding SialicAcid Sialic Acid Receptor Virion_A->SialicAcid Tethered Release Virus Release & Spread SialicAcid->Release NA Neuraminidase (NA) NA->SialicAcid Cleaves Inhibitor Thiazolidine-4-carboxylic Acid Derivative NA_B Neuraminidase (NA) Inhibitor->NA_B Binds to Active Site Blocked_NA Inactive NA-Inhibitor Complex NA_B->Blocked_NA Aggregation Virion Aggregation (No Spread) Blocked_NA->Aggregation HostCell_B Infected Host Cell Virion_B Progeny Virion HostCell_B->Virion_B Budding SialicAcid_B Sialic Acid Receptor Virion_B->SialicAcid_B Remains Tethered

Caption: Inhibition of influenza neuraminidase by thiazolidine derivatives.

Data Presentation: Neuraminidase Inhibitory Activity

Several series of thiazolidine-4-carboxylic acid derivatives have been synthesized and evaluated for their inhibitory activity against influenza A neuraminidase.[2] The half-maximal inhibitory concentration (IC50) values for representative compounds are summarized below. These studies highlight that substitutions on the thiazolidine ring are crucial for potent NA inhibition.

Compound IDDescriptionNeuraminidase SubtypeIC50 (µM)Reference
4f Thiazolidine derivativeInfluenza A0.14[2]
1d 2-(p-bromophenyl)-thiazolidine-4-carboxylic acidAIV (H9N2)3.47[6]
1g 2-(p-nitrophenyl)-thiazolidine-4-carboxylic acidAIV (H9N2)3.97[6]
4a Amino acid-coupled thiazolidine derivativeInfluenza A (H7N3)~3.09 µg/mL[7]
4b Amino acid-coupled thiazolidine derivativeInfluenza A (H7N3)~5.90 µg/mL[7]
6a Amino acid-coupled thiazolidine derivativeInfluenza A (H7N3)~4.50 µg/mL[7]
Oseltamivir Control DrugInfluenza A (H7N3)~1.47 µg/mL[7]

*Note: IC50 values for compounds 4a, 4b, and 6a were reported in µg/mL and are presented as approximate values for comparison.

Experimental Protocols

General Synthesis of Thiazolidine-4-Carboxylic Acid Derivatives

The synthesis of this class of compounds is typically achieved through a cyclization reaction between L-cysteine and a substituted aldehyde.[5] This straightforward approach allows for the generation of a diverse library of derivatives for structure-activity relationship (SAR) studies.

G Start Starting Materials: L-Cysteine & Substituted Aldehyde Reaction Cyclization Reaction (e.g., Ethanol/Water, Basic Conditions) Start->Reaction Isolation Product Isolation (Filtration) Reaction->Isolation Purification Purification (Washing with Ethanol, Drying) Isolation->Purification Characterization Structural Characterization (NMR, Mass Spectrometry) Purification->Characterization Final_Product Pure Thiazolidine-4-carboxylic Acid Derivative Characterization->Final_Product

Caption: General experimental workflow for synthesis and characterization.

Protocol:

  • Reaction Setup: Dissolve L-cysteine and a substituted benzaldehyde derivative in a 50:50 (v/v) mixture of water and ethanol.[5]

  • Cyclization: Carry out the reaction under basic conditions at room temperature for a specified duration (typically monitored by thin-layer chromatography).[5]

  • Isolation: Upon completion, filter the resulting solid precipitate from the reaction mixture.

  • Purification: Wash the isolated solid with ethanol to remove unreacted starting materials and impurities.

  • Drying: Dry the purified product under vacuum to yield the final thiazolidine-4-carboxylic acid derivative.

  • Characterization: Confirm the identity and purity of the compound using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Neuraminidase Inhibition Assay (MUNANA-based Fluorometric Assay)

The most common method for determining the inhibitory potency of compounds against influenza NA is a fluorescence-based enzyme assay.[1] This assay uses the fluorogenic substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), which upon cleavage by NA, releases the highly fluorescent product 4-methylumbelliferone (4-MU).[1][8][9] The reduction in fluorescence in the presence of an inhibitor is used to calculate the IC50 value.[1][9]

Materials:

  • Enzyme: Purified influenza neuraminidase (from desired viral strains).

  • Substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

  • Assay Buffer: 33 mM MES buffer, 4 mM CaCl₂, pH 6.5.[10]

  • Test Compounds: Serial dilutions of thiazolidine-4-carboxylic acid derivatives.

  • Control Inhibitor: Oseltamivir carboxylate or Zanamivir.

  • Stop Solution: Freshly prepared solution of absolute ethanol and NaOH (e.g., 0.1 M Glycine, pH 10.7, or similar).[8]

  • Equipment: 96-well black flat-bottom plates, fluorometer (e.g., excitation 355 nm, emission 460 nm).[8][10]

Procedure:

  • Compound Plating: Dispense 50 µL of serially diluted test compounds into the wells of a 96-well plate. Include wells for "no inhibitor" (100% activity) and "no enzyme" (background) controls.[8]

  • Enzyme Addition: Add 50 µL of diluted NA enzyme to all wells except the "no enzyme" blanks.

  • Pre-incubation: Gently tap the plate to mix and incubate at room temperature for 45-60 minutes to allow the inhibitor to bind to the enzyme.[8][10]

  • Reaction Initiation: Add 50 µL of MUNANA substrate solution (e.g., 300 µM working solution) to all wells to start the reaction.[8]

  • Incubation: Incubate the plate at 37°C for 15-60 minutes.[8][10]

  • Reaction Termination: Stop the reaction by adding 100 µL of the stop solution to each well.[8]

  • Fluorescence Reading: Measure the fluorescence intensity using a fluorometer at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control. Determine the IC50 value by plotting the percent inhibition versus the log of the inhibitor concentration and fitting the data using a suitable dose-response model.

Conclusion and Future Directions

The research to date demonstrates that thiazolidine-4-carboxylic acid derivatives are a promising class of influenza neuraminidase inhibitors.[3][4] Compounds have been identified with potent inhibitory activity in the sub-micromolar range.[2] The synthetic accessibility of the scaffold allows for extensive medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties.

Future work should focus on:

  • Lead Optimization: Expanding structure-activity relationship (SAR) studies to improve interactions with the NA active site.

  • In Silico Modeling: Using molecular docking and dynamics to guide the design of next-generation inhibitors with enhanced binding affinity.

  • In Vivo Evaluation: Advancing the most promising candidates to preclinical animal models to assess their efficacy, toxicity, and pharmacokinetic profiles.

References

Application Notes and Protocols for Evaluating the In Vitro Antioxidant Activity of Thiazolidine-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of the antioxidant activity of thiazolidine-4-carboxylic acid derivatives. This document includes detailed experimental protocols for common antioxidant assays, a summary of representative data, and an overview of a key signaling pathway potentially modulated by these compounds.

Introduction

Thiazolidine-4-carboxylic acid and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1] As prodrugs of L-cysteine, they can replenish intracellular glutathione (GSH), a critical component of the cellular antioxidant defense system.[2] The evaluation of their antioxidant potential is a crucial step in the development of novel therapeutic agents for conditions associated with oxidative stress. This document outlines standardized protocols for assessing the antioxidant capacity of these compounds using established in vitro methods.

Data Presentation: Antioxidant Activity of Thiazolidine-4-Carboxylic Acid Derivatives

The antioxidant activities of various 2-aryl-thiazolidine-4-carboxylic acid derivatives from different studies are summarized below. It is important to note that direct comparison between studies should be made with caution due to variations in experimental conditions.

Table 1: DPPH Radical Scavenging Activity of 2-Aryl-Thiazolidine-4-Carboxylic Acids

CompoundSubstituent on Aryl RingIC50 (µg/mL)Reference CompoundIC50 (µg/mL) of Ref.
2-Phenyl-thiazolidine-4-carboxylic acidH110.2Ascorbic Acid85.6
2-(4-Methoxyphenyl)-thiazolidine-4-carboxylic acid4-OCH395.8Ascorbic Acid85.6
2-(4-Chlorophenyl)-thiazolidine-4-carboxylic acid4-Cl115.7Ascorbic Acid85.6
2-(4-Nitrophenyl)-thiazolidine-4-carboxylic acid4-NO2145.3Ascorbic Acid85.6

Data sourced from multiple studies and compiled for illustrative purposes.[3][4]

Table 2: ABTS Radical Scavenging and Nitric Oxide Scavenging Activity of 2-Aryl-Thiazolidine-4-Carboxylic Acids [5]

CompoundSubstituent on Aryl RingABTS % Inhibition (at 100 µg/mL)Nitric Oxide % Inhibition (at 100 µg/mL)
2-(4-Hydroxyphenyl)-thiazolidine-4-carboxylic acid4-OH85.278.5
2-(3,4-Dihydroxyphenyl)-thiazolidine-4-carboxylic acid3,4-diOH92.188.9
2-(4-Methylphenyl)-thiazolidine-4-carboxylic acid4-CH375.665.3
Ascorbic Acid (Standard)-98.595.2

Note: Data presented as percentage inhibition at a fixed concentration as IC50 values were not uniformly available in the cited literature.

Table 3: Ferric Reducing Antioxidant Power (FRAP) of Thiazolidine-2,4-dione Derivatives [6]

CompoundSubstituentFRAP Value (mM Fe(II)/g)
5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione4-OH1.85
5-(3,4-Dihydroxybenzylidene)thiazolidine-2,4-dione3,4-diOH2.54
5-Benzylidenethiazolidine-2,4-dioneH0.78
Trolox (Standard)-2.98

Data for structurally related thiazolidine-2,4-diones are presented to illustrate the utility of the FRAP assay for this class of compounds.

Experimental Protocols

Detailed methodologies for the most common in vitro antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Thiazolidine-4-carboxylic acid derivatives

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

  • Prepare a series of dilutions of the test compounds and the positive control in methanol.

  • To each well of a 96-well plate, add 100 µL of the test compound or control solution.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • A blank containing methanol and DPPH solution should also be measured.

  • The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Methanol or ethanol

  • Thiazolidine-4-carboxylic acid derivatives

  • Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

  • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Dilute the ABTS•+ stock solution with methanol or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a series of dilutions of the test compounds and the positive control.

  • To each well of a 96-well plate, add 10 µL of the test compound or control solution.

  • Add 190 µL of the diluted ABTS•+ solution to each well.

  • Incubate the plate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • The percentage of radical scavenging activity is calculated using the formula mentioned in the DPPH assay.

  • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.[7]

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Thiazolidine-4-carboxylic acid derivatives

  • Ferrous sulfate (FeSO₄) or Trolox (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Prepare a series of dilutions of the test compounds and the standard (FeSO₄ or Trolox).

  • Add 10 µL of the test compound, standard, or blank (methanol/water) to the wells of a 96-well plate.

  • Add 190 µL of the FRAP reagent to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the absorbance at 593 nm.

  • A standard curve is generated using the absorbance values of the known concentrations of FeSO₄ or Trolox.

  • The antioxidant capacity of the test compounds is expressed as Fe²⁺ equivalents or Trolox equivalents.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of compounds within a cellular environment, providing a more biologically relevant assessment. It typically uses a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by reactive oxygen species (ROS). Antioxidants can reduce the fluorescence by scavenging ROS.

Materials:

  • Human hepatocarcinoma (HepG2) cells or other suitable cell line

  • Cell culture medium and supplements

  • DCFH-DA solution

  • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) or another ROS generator

  • Thiazolidine-4-carboxylic acid derivatives

  • Quercetin (as a positive control)

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence microplate reader

Procedure:

  • Seed HepG2 cells in a 96-well black, clear-bottom plate and grow to confluence.

  • Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS).

  • Treat the cells with various concentrations of the test compounds and controls for a specified period (e.g., 1 hour).

  • Load the cells with DCFH-DA solution and incubate.

  • Wash the cells to remove excess probe.

  • Induce oxidative stress by adding AAPH solution.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission) over time.

  • The antioxidant activity is determined by the reduction in fluorescence in treated cells compared to untreated control cells.

  • Results can be expressed as Quercetin Equivalents (QE).

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow Diagrams

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_Solution Prepare 0.1 mM DPPH in Methanol Add_DPPH Add 100 µL of DPPH Solution DPPH_Solution->Add_DPPH Test_Compounds Prepare Serial Dilutions of Test Compounds Add_Samples Add 100 µL of Sample/ Control to 96-well Plate Test_Compounds->Add_Samples Positive_Control Prepare Serial Dilutions of Ascorbic Acid/Trolox Positive_Control->Add_Samples Incubate Incubate in Dark (30 min, RT) Add_DPPH->Incubate Measure_Absorbance Measure Absorbance at 517 nm Incubate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis ABTS_Radical Generate ABTS•+ Stock Solution Dilute_ABTS Dilute ABTS•+ to Absorbance ~0.7 ABTS_Radical->Dilute_ABTS Add_ABTS Add 190 µL of Diluted ABTS•+ Dilute_ABTS->Add_ABTS Test_Compounds Prepare Serial Dilutions of Test Compounds Add_Samples Add 10 µL of Sample/ Control to 96-well Plate Test_Compounds->Add_Samples Incubate Incubate (6 min, RT) Add_ABTS->Incubate Measure_Absorbance Measure Absorbance at 734 nm Incubate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_TEAC Determine TEAC Value Calculate_Inhibition->Determine_TEAC

Caption: Workflow for the ABTS Radical Scavenging Assay.

FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis FRAP_Reagent Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) Add_FRAP Add 190 µL of FRAP Reagent FRAP_Reagent->Add_FRAP Test_Compounds Prepare Serial Dilutions of Test Compounds Add_Samples Add 10 µL of Sample/ Standard to 96-well Plate Test_Compounds->Add_Samples Standard_Curve Prepare FeSO4/Trolox Standard Curve Standard_Curve->Add_Samples Incubate Incubate (30 min, 37°C) Add_FRAP->Incubate Measure_Absorbance Measure Absorbance at 593 nm Incubate->Measure_Absorbance Calculate_Concentration Calculate Concentration from Standard Curve Measure_Absorbance->Calculate_Concentration

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

Signaling Pathway Diagram

Thiazolidine-4-carboxylic acid derivatives, as cysteine prodrugs, can enhance intracellular glutathione (GSH) levels. GSH plays a crucial role in the Keap1-Nrf2 signaling pathway, a master regulator of the cellular antioxidant response. Oxidative stress leads to the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-dependent genes. Some thiazolidine derivatives may directly influence this pathway.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Thiazolidine Thiazolidine-4-Carboxylic Acid Cysteine L-Cysteine Thiazolidine->Cysteine Metabolism GSH Glutathione (GSH) Cysteine->GSH Synthesis ROS Oxidative Stress (ROS) GSH->ROS neutralizes Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Ub Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub promotes Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Antioxidant_Genes Transcription of Antioxidant Genes (e.g., HO-1, GCL) ARE->Antioxidant_Genes

Caption: The Keap1-Nrf2 Antioxidant Response Pathway.

Conclusion

The in vitro assays described provide a robust framework for characterizing the antioxidant properties of thiazolidine-4-carboxylic acid derivatives. A multi-assay approach is recommended to obtain a comprehensive understanding of their antioxidant mechanisms, which may involve direct radical scavenging and/or modulation of cellular antioxidant defense pathways like the Keap1-Nrf2 system. The data and protocols presented here serve as a valuable resource for researchers in the field of antioxidant research and drug development.

References

Synthesis and Application of Thiazolidine-4-Carboxylic Acid Metal Complexes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and protocols for the synthesis and evaluation of thiazolidine-4-carboxylic acid metal complexes. It includes comprehensive experimental procedures, quantitative data summaries, and visual representations of synthetic workflows and biological mechanisms.

Introduction

Thiazolidine-4-carboxylic acid (TCA), a cyclic sulfur-containing amino acid, and its derivatives are versatile scaffolds in medicinal chemistry and materials science. The condensation of L-cysteine with aldehydes or ketones provides a straightforward route to a variety of substituted TCAs.[1][2] These compounds, particularly their metal complexes, have garnered significant interest due to their diverse biological activities, including antibacterial, antifungal, antiviral, antioxidant, and anticancer properties.[1][3][4][5] The coordination of metal ions to TCA ligands can enhance their therapeutic potential, offering novel avenues for drug discovery and development.[1][6]

Applications in Research and Drug Development

Thiazolidine-4-carboxylic acid metal complexes are being explored for a range of therapeutic applications:

  • Antimicrobial Agents: Metal complexes of TCA derivatives have demonstrated notable activity against various bacterial strains, including Pseudomonas aeruginosa and Streptococcus epidermis.[1] Iron complexes, in particular, have shown high efficacy.[1]

  • Antiviral Therapeutics: Thiazolidine-4-carboxylic acid derivatives have been identified as potent inhibitors of the influenza virus neuraminidase, an essential enzyme for viral replication and propagation.[7][8] This makes them promising candidates for the development of new anti-influenza drugs.

  • Anticancer Agents: The anticancer activity of these compounds is often linked to their ability to induce apoptosis (programmed cell death) in cancer cells.[9][10] This is sometimes mediated by the generation of reactive oxygen species (ROS), which cause cellular damage.[9]

  • Antioxidants: The thiazolidine ring system is associated with antioxidant properties, which can be beneficial in combating oxidative stress-related diseases.[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis of thiazolidine-4-carboxylic acid ligands and their subsequent complexation with metal ions.

Protocol 1: Synthesis of 2-(2-hydroxyphenyl)thiazolidine-4-carboxylic acid (L1)

This protocol describes a general method for the synthesis of a TCA derivative from L-cysteine and an aromatic aldehyde.[11]

Materials:

  • L-Cysteine

  • 2-hydroxy benzaldehyde

  • Ethanol

  • Distilled water

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve L-cysteine (26 mmol, 3.15 g) and 2-hydroxy benzaldehyde (26 mmol, 3.17 g) in a mixture of 60 mL of ethanol and water (1:1).

  • Stir the mixture vigorously at room temperature (25-30°C) for 24 hours.

  • Monitor the reaction completion using thin-layer chromatography (TLC).

  • Upon completion, collect the resulting precipitate by filtration.

  • Wash the precipitate with diethyl ether.

  • Recrystallize the solid product twice from a hot ethanol/water mixture to obtain white solid crystals of 2-(2-hydroxyphenyl)thiazolidine-4-carboxylic acid (L1).

  • Dry the final product. Yield: 92%; melting point: 158-160°C.[11]

Protocol 2: Synthesis of a Copper(II) Complex of 2-(2-hydroxyphenyl)thiazolidine-4-carboxylic acid ([Cu(L1)2]·H2O)

This protocol details the synthesis of a copper(II) complex using the previously synthesized ligand (L1).[11]

Materials:

  • 2-(2-hydroxyphenyl)thiazolidine-4-carboxylic acid (L1)

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Ethanol

Procedure:

  • Prepare a solution of the ligand L1 (2.70 g) in ethanol.

  • Prepare a solution of CuSO4·5H2O (1.49 g) in ethanol.

  • Add the metal salt solution dropwise to the ligand solution with constant stirring. The molar ratio of metal to ligand should be 1:2.[1]

  • Reflux the resulting mixture for 2-3 hours.

  • Allow the solution to cool to room temperature.

  • Collect the precipitated complex by filtration.

  • Wash the complex with ethanol and then diethyl ether.

  • Dry the final product in a desiccator over anhydrous CaCl2.

Quantitative Data

The following tables summarize key quantitative data for synthesized thiazolidine-4-carboxylic acid derivatives and their metal complexes.

Table 1: Physicochemical Properties and Yields of a TCA Ligand and its Metal Complexes [11]

CompoundFormulaColorYield (%)M.p. (°C)Molar Conductivity (Ω⁻¹ cm² mol⁻¹)
L1C10H11NO3SWhite92158-160-
[Cu(L1)2]·H2OC20H22CuN2O7S2Dark Brown52>30013
[Fe(L1)2(H2O)2]C20H24FeN2O8S2Light Brown77>30016
[VO(L1)2]·2H2OC20H22N2O9S2VDark Brown66>30036

Table 2: Spectroscopic Data for a TCA Ligand and its Metal Complexes [11]

CompoundFT-IR (cm⁻¹) ν(C=O)FT-IR (cm⁻¹) ν(C=C)UV-Vis λmax (nm)Mass Spectra (m/z)
L1--215, 281, 293, 318225 [M+]
[Cu(L1)2]·H2O17351622230, 250, 270, 300, 670529 [M+]
[Fe(L1)2(H2O)2]16721608220, 300, 360, 500, 600538 [M+2]
[VO(L1)2]·2H2O17471635310, 340, 360, 390, 570, 620549 [M+2]

Table 3: Antibacterial Activity of a TCA Ligand and its Metal Complexes (Inhibition Zone in mm) [1]

CompoundPseudomonas aeruginosaStreptococcus epidermis
L11012
[Cu(L1)2]·H2O1517
[Fe(L1)2(H2O)2]2022
[VO(L1)2]·2H2O1618

Visualizations

The following diagrams illustrate the synthesis workflow and proposed mechanisms of action for thiazolidine-4-carboxylic acid metal complexes.

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complexation L_cysteine L-Cysteine TCA_Ligand Thiazolidine-4-carboxylic acid Ligand L_cysteine->TCA_Ligand Condensation Aldehyde Aldehyde/Ketone Aldehyde->TCA_Ligand Metal_Complex Thiazolidine-4-carboxylic acid Metal Complex TCA_Ligand->Metal_Complex Coordination Metal_Salt Metal Salt (e.g., CuSO4) Metal_Salt->Metal_Complex

Caption: General synthesis workflow for thiazolidine-4-carboxylic acid metal complexes.

Antiviral_Mechanism Virus Influenza Virus Host_Cell Host Cell Virus->Host_Cell Entry Replication Viral Replication Host_Cell->Replication New_Virions New Virions Replication->New_Virions Release Release New_Virions->Release Release->Virus Infection of new cells Neuraminidase Neuraminidase Release->Neuraminidase TCA_Complex TCA Derivative TCA_Complex->Neuraminidase Inhibition

Caption: Proposed antiviral mechanism via neuraminidase inhibition.

Anticancer_Mechanism TCA_Complex TCA Metal Complex Cancer_Cell Cancer Cell TCA_Complex->Cancer_Cell ROS ↑ Reactive Oxygen Species (ROS) Cancer_Cell->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed anticancer mechanism through ROS-induced apoptosis.

References

Application Notes and Protocols: 1,3-Thiazolidine-4-carboxylic Acids as Versatile Building Blocks in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,3-thiazolidine-4-carboxylic acids as versatile synthons in organic chemistry. Their unique structural features, including a chiral center, a secondary amine, and a carboxylic acid function within a constrained heterocyclic ring, make them valuable starting materials for the synthesis of a wide range of biologically active molecules and complex organic structures. This document outlines key applications and provides detailed protocols for their use.

Application: Synthesis of 2-Substituted-1,3-thiazolidine-4-carboxylic Acids

The condensation of L-cysteine with various aldehydes is a fundamental and widely used method to introduce diversity at the C2 position of the thiazolidine ring. This reaction typically proceeds with good yields and allows for the incorporation of a wide range of substituents, including alkyl, aryl, and heterocyclic moieties. The stereochemistry at the C4 position is retained from the starting L-cysteine, while the C2 position can be formed as a mixture of diastereomers.

A general workflow for the synthesis of 2-substituted-1,3-thiazolidine-4-carboxylic acids is depicted below.

G start L-Cysteine Hydrochloride Hydrate + NaHCO3 reaction Condensation Reaction (e.g., Ethanol/Water, Stirring at RT) start->reaction aldehyde Substituted Aldehyde (R-CHO) aldehyde->reaction product 2-Substituted-1,3-thiazolidine-4-carboxylic Acid reaction->product purification Purification (Filtration, Washing, Recrystallization) product->purification G start 2-Substituted-3-acetyl-1,3- thiazolidine-4-carboxylic acid ester hydrazinolysis Hydrazinolysis (Hydrazine Hydrate, Ethanol, Reflux) start->hydrazinolysis hydrazide Thiazolidine-4-carbonyl Hydrazide Intermediate hydrazinolysis->hydrazide cyclization Cyclization (e.g., Carboxylic Acid/POCl3 or CS2/KOH) hydrazide->cyclization oxadiazole 1,3,4-Oxadiazole Derivative cyclization->oxadiazole G stimulus Neuroinflammatory Stimulus (e.g., Ethanol) pathways Activation of NF-κB & NLRP3 Pathways stimulus->pathways cytokines Overexpression of Pro-inflammatory Cytokines (TNF-α, COX-2) pathways->cytokines damage Neuronal Damage cytokines->damage thiazolidine Thiazolidine-4-carboxylic Acid Derivative thiazolidine->pathways Inhibition

Application Notes and Protocols: 1,3-Dipolar Cycloaddition Reactions of Thiazolidine-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-dipolar cycloaddition reaction is a powerful tool in organic synthesis for the construction of five-membered heterocyclic rings. A particularly useful variant of this reaction involves the in situ generation of azomethine ylides from the decarboxylative condensation of α-amino acids with aldehydes or ketones. Thiazolidine-4-carboxylic acid has emerged as a valuable precursor for the generation of non-stabilized azomethine ylides, which can then undergo cycloaddition with a variety of dipolarophiles to afford structurally diverse and complex polycyclic scaffolds. These scaffolds, often containing spiro-pyrrolidinyl or pyrrolizidinyl moieties, are of significant interest in medicinal chemistry and drug discovery due to their presence in numerous biologically active natural products and synthetic compounds.

This document provides detailed application notes and experimental protocols for the 1,3-dipolar cycloaddition reactions of thiazolidine-4-carboxylic acid, aimed at researchers and professionals in the fields of organic synthesis and drug development.

Applications in Drug Development

The unique three-dimensional structures and diverse functionalities that can be incorporated into the products of these cycloaddition reactions make them attractive for drug discovery programs. The resulting heterocyclic compounds have shown a wide range of biological activities, including:

  • Anticancer Agents: Spiro-oxindole and spiro-acenaphthylene derivatives synthesized via this methodology have been investigated for their cytotoxic activity against various cancer cell lines.[1]

  • Enzyme Inhibitors: The thiazolidine ring is a key component in various enzyme inhibitors. For instance, derivatives of thiazolidine-4-carboxylic acid have been explored as neuraminidase inhibitors for influenza therapy.

  • Antibacterial and Antifungal Agents: The diverse heterocyclic systems produced can be screened for antimicrobial properties.

General Reaction Scheme

The 1,3-dipolar cycloaddition reaction of thiazolidine-4-carboxylic acid typically proceeds through the following steps:

  • Azomethine Ylide Formation: Thiazolidine-4-carboxylic acid undergoes a thermal decarboxylative condensation with an aldehyde or a ketone (often an isatin or acenaphthoquinone derivative) to generate a highly reactive, non-stabilized azomethine ylide in situ.

  • Cycloaddition: The generated azomethine ylide then reacts with a dipolarophile (e.g., an electron-deficient alkene or alkyne) in a concerted [3+2] cycloaddition manner.

  • Product Formation: This cycloaddition results in the formation of a five-membered nitrogen-containing heterocyclic ring, often with the creation of multiple new stereocenters.

Data Presentation: Reaction Parameters and Yields

The following tables summarize quantitative data for the 1,3-dipolar cycloaddition of thiazolidine-4-carboxylic acid with various dipolarophiles.

Table 1: Cycloaddition with Acenaphthylene Derivatives

EntryDipolarophileSolventTemp. (°C)Time (h)Yield (%)Diastereomeric Ratio (d.r.)Reference
1AcenaphthyleneTolueneReflux1285>99:1[1]
23-Benzoyl-acenaphthyleneMethanolRT493>99:1[2]
3N-PhenylmaleimideEtOHRT490>99:1[2]
4N-EthylmaleimideEtOHRT494>99:1[2]

Table 2: Cycloaddition with Maleimide Derivatives

EntryIsatin DerivativeMaleimide DerivativeSolventTemp. (°C)Time (h)Yield (%)Reference
1IsatinN-PhenylmaleimideMethanol-Benzene (3:1)Reflux2464 (sum of diastereomers)[3]
25-BromoisatinN-EthylmaleimideEtOHRT494[2]
3TryptanthrinN-PhenylmaleimideMethanol-Benzene (3:1)Reflux2434 (diastereomer 1), 30 (diastereomer 2)[3]

Experimental Protocols

Protocol 1: Synthesis of Spiro[acenaphthylene-1,5'-pyrrolo[1,2-c]thiazole] Derivatives

This protocol describes a general procedure for the one-pot, three-component reaction between acenaphthoquinone, thiazolidine-4-carboxylic acid, and a dipolarophile.[1][2]

Materials:

  • Acenaphthoquinone

  • Thiazolidine-4-carboxylic acid

  • Dipolarophile (e.g., N-phenylmaleimide, acenaphthylene)

  • Solvent (e.g., Methanol, Ethanol, Toluene)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Filtration apparatus

  • Recrystallization solvents (e.g., Ethanol, Methanol)

Procedure:

  • To a solution of acenaphthoquinone (0.5 mmol) in the chosen solvent (3 mL), add thiazolidine-4-carboxylic acid (0.6 mmol) and the dipolarophile (0.6 mmol).

  • Stir the reaction mixture at room temperature or reflux for the time specified in Table 1.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, a precipitate often forms. Collect the solid product by filtration.

  • Wash the collected solid with cold ethanol (2-3 times).

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to afford the pure spiro compound.

Characterization Data for a Representative Product (with N-phenylmaleimide):

  • Appearance: White solid.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.90-7.20 (m, Ar-H), 5.10 (d, 1H), 4.50 (t, 1H), 3.80-3.60 (m, 2H), 3.40 (dd, 1H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 175.8, 175.2, 145.1, 140.2, 131.8, 130.5, 129.2, 128.8, 128.5, 126.7, 124.3, 121.9, 78.5, 72.1, 65.4, 58.9, 35.2.

Visualizations

General Reaction Mechanism

The following diagram illustrates the general mechanism for the 1,3-dipolar cycloaddition of thiazolidine-4-carboxylic acid.

reaction_mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_dipolarophile Dipolarophile cluster_product Product Thiazolidine Thiazolidine-4-carboxylic acid Ylide Azomethine Ylide (in situ generation) Thiazolidine->Ylide - CO2, - H2O Aldehyde Aldehyde/Ketone (e.g., Isatin) Aldehyde->Ylide Cycloadduct Spiro-pyrrolidine/ -pyrrolizidine Ylide->Cycloadduct [3+2] Cycloaddition Dipolarophile Electron-deficient alkene/alkyne Dipolarophile->Cycloadduct experimental_workflow Start Start Reaction One-pot reaction: Thiazolidine-4-carboxylic acid, Aldehyde/Ketone, Dipolarophile Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Filtration Filtration of Precipitate Monitoring->Filtration Washing Washing with Cold Solvent Filtration->Washing Purification Purification (Recrystallization) Washing->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization End End Characterization->End logical_relationship Reactants Thiazolidine-4-carboxylic acid Aldehyde/Ketone Dipolarophile Process 1,3-Dipolar Cycloaddition Reactants->Process Product Spiro-heterocycle Multiple Stereocenters High Structural Complexity Process->Product

References

Application Notes and Protocols for the Preparation of Thiazolidine-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of various derivatives of thiazolidine-4-carboxylic acid, a versatile scaffold in medicinal chemistry. The protocols outlined below are based on established literature procedures and are intended to serve as a guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction

Thiazolidine-4-carboxylic acid and its derivatives are a class of heterocyclic compounds that have garnered significant interest in pharmaceutical research due to their diverse biological activities. These activities include potential applications as antiviral, antioxidant, and anticancer agents.[1][2][3] The core structure is typically synthesized through the cyclocondensation of L-cysteine with an aldehyde or ketone.[4][5] This foundational molecule can then be further modified at the nitrogen atom of the thiazolidine ring, the carboxylic acid group, or the substituent at the C2 position, leading to a wide array of derivatives with unique properties.

This document details the experimental procedures for the preparation of key thiazolidine-4-carboxylic acid derivatives, presents quantitative data in tabular format for easy comparison, and includes graphical representations of the synthetic workflows.

General Synthetic Workflow

The synthesis of thiazolidine-4-carboxylic acid derivatives generally follows a multi-step process, starting from the formation of the core thiazolidine ring, followed by various derivatization reactions. The overall workflow can be visualized as follows:

G cluster_0 Core Synthesis A L-Cysteine C Thiazolidine-4-carboxylic Acid A->C Cyclocondensation B Aldehyde / Ketone B->C D N-Acyl Derivatives C->D E Ester Derivatives C->E Esterification F Amide Derivatives C->F Amidation H Heterocyclic Hybrids D->H Further Cyclization/ Condensation G Peptide Conjugates F->G Coupling with Amino Acid Esters

Caption: General workflow for the synthesis of thiazolidine-4-carboxylic acid derivatives.

Method 1: Synthesis of 2-Aryl-Thiazolidine-4-Carboxylic Acids via Cyclocondensation

This method describes the fundamental reaction for forming the thiazolidine ring by reacting L-cysteine with an aromatic aldehyde.

Experimental Protocol

General Procedure for the Preparation of 2-Aryl-Thiazolidine-4-Carboxylic Acids: [4]

  • Dissolve L-cysteine (e.g., 26 mmol, 3.15 g) and an appropriate aromatic aldehyde (e.g., 26 mmol) in a 1:1 mixture of ethanol and water (60 mL).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, collect the resulting precipitate by filtration.

  • Wash the precipitate with diethyl ether.

  • Recrystallize the solid product from a hot mixture of ethanol and water to obtain the pure 2-aryl-thiazolidine-4-carboxylic acid.

Data Presentation
AldehydeProductYield (%)Melting Point (°C)Reference
2-Hydroxybenzaldehyde(2R,4R)-2-(2-hydroxyphenyl)thiazolidine-4-carboxylic acid92158-160[4]
Benzaldehyde2-Phenylthiazolidine-4-carboxylic acid87-[6]
4-Chlorobenzaldehyde2-(4-Chlorophenyl)thiazolidine-4-carboxylic acid86-[6]
3,4,5-Trimethoxybenzaldehyde2-(3,4,5-Trimethoxyphenyl)thiazolidine-4-carboxylic acid81-[6]
4-Pyridinecarboxaldehyde2-(Pyridin-4-yl)thiazolidine-4-carboxylic acid79-[6]

Method 2: N-Acetylation of Thiazolidine-4-Carboxylic Acid Derivatives

This protocol details the acetylation of the secondary amine in the thiazolidine ring, a common derivatization to modify the compound's properties.

Experimental Protocol

General Procedure for N-Acetylation: [7][8]

  • Dissolve the starting thiazolidine-4-carboxylic acid derivative (e.g., 10 mmol) in a 6% aqueous solution of sodium carbonate (50 mL) and cool the mixture in an ice bath to 0°C.

  • Add acetic anhydride (e.g., 40 mmol, 3.77 mL) dropwise over 10 minutes while maintaining the temperature at 0°C.

  • Stir the mixture for 1.5 hours at 0°C.

  • Acidify the solution by adding 10% hydrochloric acid.

  • Extract the product with chloroform (2 x 25 mL).

  • Wash the combined organic extracts with water and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the N-acetylated product.

Data Presentation
Starting MaterialProductYield (%)Melting Point (°C)Reference
2-Phenylthiazolidine-4-carboxylic acidN-Acetyl-2-phenylthiazolidine-4-carboxylic acid78149-150[9]
2-[4-(2-ethoxy-2-oxoethoxy)phenyl]thiazolidine-4-carboxylic acid3-Acetyl-2-[4-(2-ethoxy-2-oxoethoxy)phenyl]thiazolidine-4-carboxylic acid--[7]

Method 3: Esterification of the Carboxylic Acid Group

This method describes the conversion of the carboxylic acid moiety to an ester, which can be useful for improving pharmacokinetic properties.

Experimental Protocol

Synthesis of Ethyl L-thiazolidine-4-carboxylate hydrochloride: [10]

While a detailed protocol is not explicitly provided in the search results, the synthesis is noted to proceed from 4-Thiazolidinecarboxylic acid hydrochloride and ethanol. A typical Fischer esterification would involve refluxing the thiazolidine-4-carboxylic acid in ethanol with a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride).

Data Presentation
Starting MaterialProductMolecular FormulaMolecular Weight ( g/mol )Reference
4-Thiazolidinecarboxylic acid, hydrochloride (1:1), (4R)-Ethyl L-thiazolidine-4-carboxylate hydrochlorideC6H12ClNO2S197.68[10]
(R)-thiazolidine-4-carboxylic acidEthyl (R)-thiazolidine-4-carboxylateC6H11NO2S161.22[11]

Method 4: Amidation of the Carboxylic Acid Group

This protocol outlines the coupling of the carboxylic acid group with an amino acid ester to form a peptide-like derivative.

Experimental Protocol

General Procedure for Amide Synthesis: [1]

  • Dissolve 2-substituted-3-acetyl-thiazolidine-4-carboxylic acid and an amino acid methyl ester hydrochloride in a suitable solvent.

  • Cool the solution to 0°C.

  • Add a coupling agent, such as dicyclohexylcarbodiimide (DCC).

  • Allow the reaction to proceed at 0°C for 3 hours and then at room temperature for 12 hours.

  • Filter off the dicyclohexylurea byproduct.

  • Wash the filtrate with appropriate aqueous solutions (e.g., NaHCO3, dilute HCl) and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent and purify the residue, typically by chromatography, to obtain the amide derivative.

Data Presentation

A variety of 2-substituted-3-acetyl-thiazolidine-4-carbonyl amino acid methyl esters have been synthesized with varying yields.[1] For specific yield data, please refer to the cited literature.

Signaling Pathways and Logical Relationships

The primary synthetic pathway for creating a diverse library of thiazolidine-4-carboxylic acid derivatives involves a sequence of reactions starting from the core synthesis. This logical relationship can be depicted as follows:

G Start L-Cysteine + Aldehyde/Ketone Core Thiazolidine-4-carboxylic Acid Start->Core Cyclocondensation N_Deriv N-Substituted Derivative Core->N_Deriv e.g., Acylation C_Deriv Carboxyl-Modified Derivative (Ester/Amide) Core->C_Deriv e.g., Esterification, Amidation Final Diverse Library of Functionalized Derivatives N_Deriv->Final C_Deriv->Final

Caption: Synthetic derivatization pathways of thiazolidine-4-carboxylic acid.

These protocols and data provide a foundational resource for the synthesis and exploration of thiazolidine-4-carboxylic acid derivatives for various research and drug development applications. Researchers are encouraged to consult the primary literature for more specific details and characterization data.

References

Troubleshooting & Optimization

Technical Support Center: 1,3-Selenazolidine-4-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1,3-Selenazolidine-4-carboxylic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most probable and accessible synthetic route for this compound is the condensation reaction of L-selenocysteine with formaldehyde. Due to the instability of L-selenocysteine, which readily oxidizes to L-selenocystine, the synthesis is best performed by the in situ reduction of L-selenocystine to L-selenocysteine, followed immediately by the addition of formaldehyde. This approach is analogous to the well-established synthesis of its sulfur counterpart, 1,3-thiazolidine-4-carboxylic acid, from L-cysteine and formaldehyde.

Q2: What are the critical parameters to control for a successful synthesis?

A2: The critical parameters to control are:

  • Anaerobic Conditions: L-selenocysteine is highly susceptible to oxidation by air. It is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

  • Temperature: The reduction of L-selenocystine and the subsequent condensation reaction should be performed at controlled, low to ambient temperatures to minimize side reactions.

  • pH: The pH of the reaction medium can influence the reactivity of the amine and selenol groups of L-selenocysteine and the stability of the final product.

  • Purity of Starting Materials: The purity of L-selenocystine and formaldehyde is essential for a clean reaction and higher yield.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored using Thin Layer Chromatography (TLC) by observing the disappearance of the starting material (L-selenocysteine, which can be visualized with a ninhydrin stain) and the appearance of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring. For structural confirmation of the final product, techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry are recommended.

Q4: What are the expected challenges and how can I overcome them?

A4: The primary challenge is the oxidative side reaction of L-selenocysteine to L-selenocystine. To mitigate this, ensure rigorous exclusion of oxygen by using degassed solvents and maintaining an inert atmosphere. Another challenge can be the formation of polymeric byproducts from formaldehyde. Using a slight excess of L-selenocysteine relative to formaldehyde can help minimize this.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Product Yield 1. Oxidation of L-selenocysteine back to L-selenocystine. 2. Incomplete reduction of L-selenocystine. 3. Incorrect stoichiometry of reactants. 4. Ineffective purification leading to product loss.1. Ensure all solvents are thoroughly degassed and the reaction is conducted under a strict inert atmosphere (N₂ or Ar). 2. Increase the amount of reducing agent (e.g., DTT or NaBH₄) or extend the reduction time. Monitor the reduction by TLC. 3. Carefully control the molar ratios of L-selenocystine, reducing agent, and formaldehyde. 4. Optimize the pH for extraction and use appropriate recrystallization solvents.
Presence of Impurities 1. Unreacted L-selenocystine or L-selenocysteine. 2. Polymeric byproducts from formaldehyde. 3. Side products from the degradation of L-selenocysteine.1. Improve purification by recrystallization or column chromatography. 2. Use a slight excess of the amino acid relative to formaldehyde. 3. Maintain low reaction temperatures and an inert atmosphere.
Product Instability The selenazolidine ring may be sensitive to strongly acidic or basic conditions.During workup and purification, avoid prolonged exposure to extreme pH values. Store the final product under an inert atmosphere at low temperatures.

Experimental Protocols

Protocol 1: Synthesis of this compound (Proposed Method)

This protocol is based on the synthesis of the analogous 1,3-thiazolidine-4-carboxylic acid and the known chemistry of L-selenocysteine.

Materials:

  • L-Selenocystine

  • Sodium borohydride (NaBH₄) or Dithiothreitol (DTT)

  • Formaldehyde solution (37% in H₂O)

  • Degassed water

  • Degassed ethanol

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Nitrogen or Argon gas

Procedure:

  • Preparation: Set up a round-bottom flask with a magnetic stirrer, and ensure all glassware is dried and purged with an inert gas (N₂ or Ar).

  • Reduction of L-Selenocystine:

    • Dissolve L-selenocystine (1 equivalent) in degassed water in the reaction flask.

    • Cool the solution in an ice bath.

    • Slowly add a solution of sodium borohydride (2.2 equivalents) or DTT (2.2 equivalents) in degassed water to the L-selenocystine solution under a continuous stream of inert gas.

    • Stir the mixture at 0-5 °C for 1-2 hours, or until the L-selenocystine has completely dissolved and the solution is clear, indicating the formation of L-selenocysteine.

  • Condensation with Formaldehyde:

    • While maintaining the inert atmosphere and low temperature, slowly add formaldehyde solution (2.2 equivalents) to the reaction mixture.

    • Allow the reaction to stir at room temperature for 8-12 hours.

  • Work-up and Purification:

    • Acidify the reaction mixture to a pH of approximately 3-4 with dilute HCl.

    • Extract the aqueous solution with diethyl ether to remove any non-polar impurities.

    • Concentrate the aqueous layer under reduced pressure.

    • The crude product can be purified by recrystallization from a water/ethanol mixture.

  • Drying and Storage: Dry the purified crystals under vacuum and store them under an inert atmosphere at a low temperature (-20 °C).

Protocol 2: Synthesis of 1,3-Thiazolidine-4-carboxylic Acid (Reference Method)

This established protocol for the sulfur analog provides a useful reference for optimizing the synthesis of the selenium compound. A yield of up to 85% has been reported for this synthesis.[1]

Materials:

  • L-Cysteine hydrochloride

  • Formaldehyde solution (37-40%)

  • Pyridine

  • Water

  • Ethanol

Procedure:

  • Dissolve L-cysteine hydrochloride (e.g., 25.0 g, 0.14 mol) in water (e.g., 20 mL) in a flask with stirring at room temperature until the solution is clear.[1]

  • Add formaldehyde solution (e.g., 16.1 mL, 0.192 mol) and continue to stir at room temperature for 8 hours.[1]

  • Add pyridine (e.g., 13 mL, 0.16 mol) to the solution with stirring, which should precipitate a white solid.[1]

  • Cool the mixture and filter the solid product.

  • Recrystallize the filter cake from a water/ethanol (1:1) solution and dry to obtain white, needle-like crystals of thiazolidine-4-carboxylic acid.[1]

Quantitative Data

Starting MaterialFormaldehyde (mol eq.)SolventReaction Time (h)BaseYield (%)Reference
L-Cysteine HCl (0.14 mol)1.37Water8Pyridine85[1]
L-Cysteine HCl (0.14 mol)1.37Water8Pyridine78[1]
L-Cysteine HCl (0.14 mol)1.2Water8Pyridine64.7[1]

Visualizations

SynthesisWorkflow cluster_reduction Step 1: In Situ Reduction cluster_condensation Step 2: Condensation Selenocystine L-Selenocystine Selenocysteine L-Selenocysteine Selenocystine->Selenocysteine Reduction ReducingAgent Reducing Agent (e.g., NaBH4, DTT) ReducingAgent->Selenocysteine Selenocysteine2 L-Selenocysteine Formaldehyde Formaldehyde Product This compound Formaldehyde->Product Selenocysteine2->Product Condensation

Caption: Workflow for the synthesis of this compound.

Troubleshooting LowYield Low Yield Oxidation Oxidation of Selenocysteine LowYield->Oxidation IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction SideReactions Side Reactions LowYield->SideReactions Solution1 Inert Atmosphere (N2 or Ar) Oxidation->Solution1 Solution2 Optimize Reactant Ratios & Reaction Time IncompleteReaction->Solution2 Solution3 Control Temperature SideReactions->Solution3

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Incorporating Selenazolidine into Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the incorporation of selenazolidine (Sez) into peptides.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of selenazolidine-containing peptides.

Question 1: I am observing low yields and multiple peaks in my HPLC analysis after solid-phase peptide synthesis (SPPS) of a selenazolidine-containing peptide using the Fmoc strategy. What could be the cause?

Answer:

The primary challenge with incorporating selenazolidine using Fmoc-SPPS is the instability of the selenazolidine ring under the basic conditions required for Fmoc deprotection.[1][2][3] Standard Fmoc deprotection protocols using piperidine can lead to the opening of the selenazolidine ring, resulting in a mixture of byproducts and consequently, low yields of the desired peptide.

Troubleshooting Steps:

  • Utilize an Fmoc-Xxx-Sez-OH Dipeptide Building Block: The most effective strategy to circumvent the instability of the Sez residue is to incorporate it as part of a dipeptide unit (Fmoc-Xxx-Sez-OH), where 'Xxx' is the preceding amino acid.[1][2][3] This approach avoids the direct exposure of the N-terminal of the selenazolidine to the basic deprotection conditions during each cycle.

  • Optimize Deprotection Conditions: If direct incorporation of Fmoc-Sez-OH is unavoidable, careful optimization of the deprotection step is crucial.

    • Choice of Base: While piperidine is the standard, weaker bases or alternative deprotection reagents can be explored. However, their efficiency in Fmoc removal must be balanced against their potential to cause ring opening. Studies have compared piperidine, 4-methylpiperidine, and piperazine, with piperidine generally showing slightly higher yields in some cases, while alternatives may be advantageous in specific sequences to minimize side reactions.[4] 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a stronger, non-nucleophilic base that can be used for Fmoc removal, but it is known to catalyze aspartimide formation and should be used with caution.[5]

    • Deprotection Time: Minimize the exposure time to the basic reagent to what is sufficient for complete Fmoc removal. Monitor the deprotection reaction closely.

  • LC-MS Analysis of Byproducts: To confirm the cause of the issue, analyze the crude product by LC-MS.[6][7][8][9][10] Look for masses corresponding to the expected product, the unreacted starting materials, and potential degradation products. Ring opening of selenazolidine would result in a mass corresponding to a peptide with a free selenocysteine that may have undergone further reactions.

Question 2: How can I synthesize the Fmoc-Xxx-Sez-OH dipeptide unit?

Answer:

The Fmoc-Xxx-Sez-OH dipeptide can be synthesized in solution phase prior to its use in solid-phase synthesis. This involves coupling an Fmoc-protected amino acid (Fmoc-Xxx-OH) to the free amine of L-4-selenazolidine-carboxylic acid (Sez).

Experimental Protocol: Synthesis of Fmoc-Xxx-Sez-OH Dipeptide

This protocol provides a general guideline. Optimization may be required for specific amino acids.

Materials:

  • Fmoc-Xxx-OH (e.g., Fmoc-Ala-OH, Fmoc-Phe-OH) (1 equivalent)

  • L-4-selenazolidine-carboxylic acid (Sez) (1 equivalent)

  • Coupling reagent (e.g., HBTU, HATU, or DCC/HOBt) (1 equivalent)[11][12]

  • Base (e.g., Diisopropylethylamine - DIPEA) (2-3 equivalents)[12]

  • Solvent (e.g., N,N-Dimethylformamide - DMF)

  • Ethyl acetate (EtOAc)

  • 1 M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Procedure:

  • Dissolution: Dissolve Fmoc-Xxx-OH (1 eq.) and the coupling reagent (1 eq.) in DMF.

  • Activation: Add DIPEA (2-3 eq.) to the solution and stir for 5-10 minutes at room temperature to activate the carboxylic acid.

  • Coupling: In a separate flask, dissolve L-4-selenazolidine-carboxylic acid (1 eq.) in DMF. Add this solution to the activated Fmoc-amino acid solution.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours or until completion, monitoring by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude dipeptide by silica gel column chromatography to obtain the pure Fmoc-Xxx-Sez-OH.

  • Characterization: Confirm the identity and purity of the product by NMR and mass spectrometry.

Question 3: I suspect side reactions other than ring opening are occurring. What are the common side reactions and how can I minimize them?

Answer:

Besides the instability of the selenazolidine ring, other common side reactions in peptide synthesis can occur.[13][14][15][16]

Common Side Reactions and Mitigation Strategies:

Side Reaction Description Prevention/Minimization
Diketopiperazine Formation Cyclization of the N-terminal dipeptide after Fmoc deprotection, leading to chain termination and cleavage from the resin. This is particularly prevalent with Proline and other secondary amines at the C-terminus.[13][14]* Incorporate the selenazolidine as an Fmoc-Xxx-Sez-OH dipeptide. * Use a 2-chlorotrityl chloride resin, which is sterically hindered and reduces this side reaction.[13]
Aspartimide Formation Cyclization of an aspartic acid residue to form a succinimide intermediate, which can then open to form a mixture of α- and β-aspartyl peptides, as well as lead to racemization. This is promoted by basic conditions.[14]* Use a protecting group for the aspartic acid side chain that is more resistant to base-catalyzed cyclization, such as Ompe or ODmab. * Add HOBt to the piperidine deprotection solution.
Racemization Loss of stereochemical integrity at the α-carbon of the amino acid being coupled. This is a risk during the activation step.* Use coupling reagents known to suppress racemization, such as HATU or HOBt/DIC. * Avoid prolonged activation times. * Avoid the use of tertiary amines that can act as a base to abstract the α-proton.
Oxidation of Selenium The selenium atom in selenazolidine can be susceptible to oxidation, especially during cleavage and workup.* Use scavengers such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) during cleavage and purification. * Perform reactions under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What is selenazolidine and why is it used in peptide synthesis?

A1: L-4-selenazolidine-carboxylic acid (selenazolidine or Sez) is a non-proteinogenic amino acid that is an analog of proline where the gamma-carbon is replaced by a selenium atom.[1][2] It is primarily used in peptide chemistry for two main reasons:

  • As a Proline Surrogate: To introduce a selenium atom into a peptide sequence at a position where proline would normally be, which can be useful for structural studies or to modulate biological activity.[1][2][3]

  • As a Masked Form of Selenocysteine (Sec): Selenazolidine can be considered a protected form of selenocysteine. The selenazolidine ring can be opened under specific conditions to reveal a selenocysteine residue, which is useful for native chemical ligation and other protein engineering applications.[17]

Q2: Which solid-phase synthesis strategy is recommended for incorporating selenazolidine, Fmoc or Boc?

A2: The Fmoc/tBu strategy is more commonly discussed in the context of selenazolidine incorporation. However, the primary challenge is the instability of the selenazolidine ring to the basic conditions of Fmoc deprotection.[1][2] The Boc/Bzl strategy, which uses acidic conditions (TFA) for deprotection, would avoid this specific problem. However, the final cleavage from the resin in Boc chemistry often requires harsh acids like HF, which can lead to other side reactions. The recommended approach for the Fmoc strategy is the use of an Fmoc-Xxx-Sez-OH dipeptide unit to protect the sensitive part of the molecule during synthesis.[1][2][3]

Q3: How does the use of a dipeptide (Fmoc-Xxx-Sez-OH) prevent the degradation of selenazolidine?

A3: By coupling the preceding amino acid (Xxx) to selenazolidine in solution first, the N-terminal amine of the selenazolidine is protected by the peptide bond. During solid-phase synthesis, the Fmoc group is on the 'Xxx' residue. When the Fmoc group is removed with a base, the nucleophilic attack that could lead to the opening of the selenazolidine ring is prevented because the nitrogen atom of the selenazolidine is part of a stable amide bond.

Q4: What are the recommended cleavage conditions for a peptide containing selenazolidine?

A4: Standard cleavage cocktails used for Fmoc-SPPS, such as a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water, are generally suitable. A common mixture is TFA/TIS/H₂O (95:2.5:2.5, v/v/v). The TIS acts as a scavenger to protect the selenium from side reactions. If the goal is to retain the selenazolidine ring, these acidic conditions are generally compatible. If the intention is to open the ring to generate selenocysteine, specific post-cleavage or on-resin deprotection steps would be required, which are beyond the scope of standard incorporation.

Q5: How can I confirm the successful incorporation and integrity of the selenazolidine residue in my final peptide?

A5: The most reliable methods for characterization are:

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or MALDI-TOF mass spectrometry should be used to confirm that the molecular weight of the purified peptide matches the theoretical mass of the selenazolidine-containing sequence. The characteristic isotopic pattern of selenium (with the most abundant isotope being ⁸⁰Se) can also be a useful indicator.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For smaller peptides, ¹H and ¹³C NMR can provide structural confirmation. ⁷⁷Se NMR, if available, is a very powerful tool to directly observe the selenium atom and confirm its chemical environment within the selenazolidine ring.

  • Amino Acid Analysis: While not standard for selenazolidine, specialized amino acid analysis methods can be developed to quantify its presence.

Visualizations

Experimental_Workflow_Dipeptide_Synthesis cluster_solution_phase Solution Phase Synthesis cluster_purification Work-up & Purification Fmoc_Xxx_OH Fmoc-Xxx-OH Activation Activation Fmoc_Xxx_OH->Activation Sez L-Selenazolidine Coupling Coupling Sez->Coupling Coupling_Reagent Coupling Reagent (e.g., HBTU/DIPEA) Coupling_Reagent->Activation Activation->Coupling Dipeptide Fmoc-Xxx-Sez-OH Coupling->Dipeptide Workup Aqueous Work-up Dipeptide->Workup Purification Silica Gel Chromatography Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Product Pure Fmoc-Xxx-Sez-OH Characterization->Final_Product

Caption: Workflow for the synthesis of Fmoc-Xxx-Sez-OH dipeptide.

Troubleshooting_Logic Start Low yield / Impure peptide in Sez-SPPS Check_Method Incorporation Method? Start->Check_Method Direct_Incorp Direct Fmoc-Sez-OH Incorporation Check_Method->Direct_Incorp Direct Dipeptide_Incorp Fmoc-Xxx-Sez-OH Dipeptide Used Check_Method->Dipeptide_Incorp Dipeptide Check_Deprotection Check Fmoc Deprotection Direct_Incorp->Check_Deprotection Check_Other_Side_Reactions Investigate Other Side Reactions Dipeptide_Incorp->Check_Other_Side_Reactions Standard_Piperidine Standard Piperidine Conditions Check_Deprotection->Standard_Piperidine Standard Optimized_Deprotection Optimized/Alternative Base Check_Deprotection->Optimized_Deprotection Optimized Suspect_Ring_Opening High Suspicion of Ring Opening Standard_Piperidine->Suspect_Ring_Opening Optimized_Deprotection->Check_Other_Side_Reactions Recommend_Dipeptide Switch to Fmoc-Xxx-Sez-OH Dipeptide Method Suspect_Ring_Opening->Recommend_Dipeptide End_Success Successful Synthesis Recommend_Dipeptide->End_Success Analyze_Byproducts Analyze Byproducts (LC-MS) Check_Other_Side_Reactions->Analyze_Byproducts Yes Check_Other_Side_Reactions->End_Success No Issues Found Analyze_Byproducts->End_Success

Caption: Troubleshooting logic for selenazolidine peptide synthesis.

References

Technical Support Center: Overcoming Solubility Challenges with 2-Aryl Thiazolidine-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with 2-aryl thiazolidine-4-carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: My 2-aryl thiazolidine-4-carboxylic acid derivative has poor aqueous solubility. What are the initial steps I should take to address this?

A1: Addressing poor aqueous solubility in 2-aryl thiazolidine-4-carboxylic acids often begins with fundamental formulation strategies. Here are the initial steps:

  • pH Adjustment: The carboxylic acid moiety in your compound is ionizable. Therefore, its solubility is likely pH-dependent. Attempt to dissolve your compound in buffers with varying pH values (e.g., in the range of 1.2 to 7.5) to identify a pH where solubility is maximized.[1][2] Generally, the salt form of an acidic drug is more soluble in a neutral or slightly alkaline medium.

  • Co-solvents: Employing a co-solvent system can significantly enhance solubility. Common pharmaceutically acceptable co-solvents to consider include ethanol, propylene glycol, and polyethylene glycols (PEGs). It is advisable to start with a small percentage of the co-solvent and gradually increase the concentration while monitoring for any precipitation.

  • Salt Formation: Converting the carboxylic acid to a salt can dramatically increase its aqueous solubility. This can be achieved by reacting the acid with a suitable base to form a salt.

Q2: I'm still facing solubility issues after trying basic pH adjustment and co-solvents. What advanced techniques can I explore?

A2: For more challenging compounds, several advanced formulation strategies can be employed:

  • Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid-state. The drug can exist in an amorphous form, which has higher kinetic solubility than its crystalline counterpart. Common carriers include polymers like polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).

  • Nanosuspension: Reducing the particle size of your compound to the nanometer range can significantly increase its surface area, leading to a higher dissolution rate and saturation solubility.[3] This can be achieved through methods like media milling or high-pressure homogenization.

  • Prodrug Approach: A prodrug is a chemically modified inactive form of a drug that, upon administration, undergoes conversion in the body to release the active parent drug. For 2-aryl thiazolidine-4-carboxylic acids, the carboxylic acid group can be esterified to create a more lipophilic prodrug that may have improved absorption characteristics, although this might not directly increase aqueous solubility. However, other promoieties can be attached to enhance water solubility.

Q3: Are there any specific co-solvents or excipients that have been reported to be effective for thiazolidine derivatives?

A3: While specific data for 2-aryl thiazolidine-4-carboxylic acids is limited, a patent for related thiazolidine-4-carboxylic acid derivatives mentions the use of Polysorbate 20, 60, and 80, Pluronic F-68, F-84, and P-103, and cyclodextrins as potential co-solvents and solubilizing agents. These are typically used at a concentration of 0.01% to 10% by weight.

Troubleshooting Guides

Issue 1: Compound precipitates out of solution when I dilute my stock solution in an aqueous buffer.

Possible Cause & Solution:

  • Cause: The concentration of the compound in the final solution exceeds its aqueous solubility. The organic solvent from the stock solution may also be causing precipitation upon dilution.

  • Troubleshooting Steps:

    • Decrease Final Concentration: Try diluting your stock solution to a lower final concentration in the aqueous buffer.

    • Optimize Co-solvent Percentage: If using a co-solvent in your final solution, ensure the percentage is sufficient to maintain solubility but not high enough to interfere with your experiment. You may need to perform a solubility study with varying co-solvent concentrations.

    • pH Optimization: Ensure the pH of your aqueous buffer is optimal for the solubility of your specific 2-aryl thiazolidine-4-carboxylic acid derivative.

    • Consider a Different Formulation: If simple dilution is consistently problematic, consider preparing a solid dispersion or nanosuspension of your compound for better dispersibility in aqueous media.

Issue 2: I am observing inconsistent results in my biological assays, which I suspect is due to poor solubility.

Possible Cause & Solution:

  • Cause: The compound may be precipitating in the assay medium over time, leading to variable effective concentrations.

  • Troubleshooting Steps:

    • Visual Inspection: Before and after your assay, visually inspect your assay plates or tubes for any signs of precipitation.

    • Solubility in Assay Medium: Determine the solubility of your compound directly in the cell culture medium or assay buffer you are using. This will help you establish a true maximum concentration for your experiments.

    • Use of Surfactants: Consider adding a low concentration of a biocompatible surfactant (e.g., Tween 80) to your assay medium to help maintain the solubility of your compound. Be sure to run appropriate vehicle controls to ensure the surfactant itself does not affect your assay.

    • Pre-complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble compounds, enhancing their solubility in aqueous solutions. You can try pre-incubating your compound with a suitable cyclodextrin before adding it to your assay.

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation Method

This is a generalized protocol and may require optimization for your specific 2-aryl thiazolidine-4-carboxylic acid.

Materials:

  • 2-Aryl thiazolidine-4-carboxylic acid derivative

  • Polyvinylpyrrolidone (PVP K30) or Polyethylene glycol (PEG 8000)

  • Methanol or other suitable organic solvent

  • Rotary evaporator

  • Mortar and pestle

Procedure:

  • Accurately weigh the 2-aryl thiazolidine-4-carboxylic acid and the carrier (e.g., PVP K30) in a desired ratio (e.g., 1:1, 1:2, 1:5 w/w).

  • Dissolve both the compound and the carrier in a minimal amount of a common volatile solvent (e.g., methanol) in a round-bottom flask.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50 °C).

  • Once a solid film is formed on the wall of the flask, continue drying under high vacuum for several hours to ensure complete removal of the solvent.

  • Scrape the solid dispersion from the flask.

  • Gently grind the solid dispersion into a fine powder using a mortar and pestle.

  • Store the resulting solid dispersion in a desiccator.

Protocol 2: Preparation of a Nanosuspension by High-Pressure Homogenization

This protocol outlines a general procedure and requires specialized equipment.

Materials:

  • 2-Aryl thiazolidine-4-carboxylic acid derivative

  • Stabilizer (e.g., Poloxamer 188, Vitamin E TPGS)

  • Purified water

  • High-pressure homogenizer

Procedure:

  • Prepare a pre-suspension by dispersing the 2-aryl thiazolidine-4-carboxylic acid in an aqueous solution of the stabilizer.

  • Stir the pre-suspension for a specified time to ensure adequate wetting of the drug particles.

  • Process the pre-suspension through a high-pressure homogenizer.

  • Apply a pressure of approximately 100-200 bar for a few initial cycles as a pre-milling step.

  • Increase the pressure to 1000-1500 bar and homogenize for 10-20 cycles.

  • Monitor the particle size of the nanosuspension using a particle size analyzer at different cycle intervals to determine the optimal number of cycles.

  • The final nanosuspension should have a mean particle size in the desired nanometer range (e.g., 100-500 nm).

Data Presentation

The solubility of thiazolidine derivatives is highly dependent on the nature of the substituent at the 2-position. The following table presents solubility data for a series of 2-substituted thiazolidine-2-carboxylic acid derivatives, which can serve as a reference for understanding the potential impact of different aryl groups on solubility.

Table 1: Aqueous Solubility of Various 2-Substituted Thiazolidine-2-Carboxylic Acid Derivatives [4]

Substituent at C2 (R and R')Solubility (mol/L)
R=H, R'=H3.00E-01
R=CH3, R'=H2.50E-01
R=C2H5, R'=H1.50E-01
R=C3H7, R'=H4.00E-02
R=C4H9, R'=H1.00E-02
R=C5H11, R'=H4.00E-03
R=C6H13, R'=H1.00E-03
R=C7H15, R'=H4.00E-04
R=Phenyl, R'=H2.00E-03
R=CH3, R'=CH31.50E-01
R=C2H5, R'=C2H58.00E-03

Note: This data is for thiazolidine-2-carboxylic acid derivatives and is provided for illustrative purposes. Actual solubility values for 2-aryl thiazolidine-4-carboxylic acids will vary.

Visualizations

Some 2-aryl thiazolidine-4-carboxylic acid derivatives have been investigated for their anticancer properties and have been shown to induce apoptosis and potentially interact with the EGFR signaling pathway.[4][5][6][7][8][9][10][11][12]

experimental_workflow cluster_formulation Formulation Development cluster_characterization Characterization cluster_evaluation Biological Evaluation start Poorly Soluble 2-Aryl Thiazolidine-4-Carboxylic Acid ph_adjust pH Adjustment start->ph_adjust cosolvent Co-solvent Screening start->cosolvent solid_disp Solid Dispersion ph_adjust->solid_disp If solubility is still low cosolvent->solid_disp If solubility is still low nanosusp Nanosuspension solid_disp->nanosusp For further enhancement solubility_assay Solubility Assay solid_disp->solubility_assay prodrug Prodrug Synthesis nanosusp->prodrug Alternative strategy nanosusp->solubility_assay prodrug->solubility_assay dissolution_test Dissolution Testing solubility_assay->dissolution_test physical_char Physical Characterization (DSC, XRD, SEM) dissolution_test->physical_char in_vitro In Vitro Assays physical_char->in_vitro in_vivo In Vivo Studies in_vitro->in_vivo

A generalized workflow for overcoming solubility issues and evaluating formulations of 2-aryl thiazolidine-4-carboxylic acids.

egfr_pathway ligand EGF Ligand egfr EGFR ligand->egfr dimer EGFR Dimerization & Autophosphorylation egfr->dimer ras Ras dimer->ras Activates raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Angiogenesis erk->proliferation Promotes thiazolidine 2-Aryl Thiazolidine-4- Carboxylic Acid Derivative thiazolidine->dimer Inhibits

Potential inhibitory action of 2-aryl thiazolidine-4-carboxylic acid derivatives on the EGFR signaling pathway.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway thiazolidine 2-Aryl Thiazolidine-4- Carboxylic Acid Derivative bax Bax/Bak thiazolidine->bax Induces cytochrome_c Cytochrome c release bax->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 apaf1->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Activates death_receptor Death Receptor (e.g., Fas) caspase8 Caspase-8 death_receptor->caspase8 Activates caspase8->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes

Induction of apoptosis by 2-aryl thiazolidine-4-carboxylic acid derivatives through the intrinsic pathway.

References

minimizing side reactions in the synthesis of selenazole derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of selenazole derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of selenazoles, providing potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Decomposition of Selenoamide/Selenourea: Selenoamides, especially aliphatic ones, can be unstable and decompose upon heating or during purification.[1][2][3] 2. Inefficient Cyclization: Reaction conditions (temperature, solvent, catalyst) may not be optimal for the Hantzsch condensation.[4] 3. Formation of H₂Se: Slow addition of water during the synthesis of selenoamides from nitriles can lead to the formation of hydrogen selenide (H₂Se), reducing the amount of available selenium reagent.[5]1. Use Freshly Prepared Reagents: Prepare selenoamides or selenoureas immediately before use. Avoid prolonged storage. 2. Optimize Reaction Conditions:    - Temperature: Start with room temperature reactions and gradually increase if necessary. Refluxing can sometimes lead to decomposition.[4]    - Solvent: Ethanol is a common solvent. For specific substrates, other solvents like DMF or MeCN/MeOH mixtures may improve yields.[1][6]    - Catalyst: Consider using catalysts like β-cyclodextrin in water for a greener and potentially more efficient synthesis.[6]    - Microwave Irradiation: This can significantly reduce reaction times and improve yields.[4][7] 3. Control Water Addition: When preparing selenoamides from nitriles and P₄Se₁₀, add water slowly to the reaction mixture to minimize H₂Se formation.[5] Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
Presence of Red/Black Precipitate (Elemental Selenium) 1. Oxidation of Selenium Reagents: Selenourea and selenoamides are susceptible to oxidation, leading to the formation of elemental selenium. 2. Thermal Decomposition: At elevated temperatures, selenium-containing starting materials can decompose, extruding elemental selenium.[2][3] 3. Side Reactions during Selenourea Synthesis: The synthesis of arylselenoureas can sometimes yield elemental selenium as a byproduct.[8]1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to minimize oxidation. 2. Temperature Control: Avoid excessive heating. Use the lowest effective temperature for the reaction. 3. Hot Filtration: If elemental selenium forms, it can often be removed by filtering the hot reaction mixture.[8] 4. Purification: Recrystallization or column chromatography can effectively remove elemental selenium from the final product.
Formation of Multiple Products (Isomers or Byproducts) 1. Lack of Regioselectivity: In the Hantzsch synthesis with unsymmetrical α-haloketones, two regioisomers can be formed. 2. Competing Reaction Pathways: Depending on the substrates and conditions, alternative reaction pathways can lead to unexpected heterocyclic products.[9] 3. Racemization: For chiral substrates, the reaction conditions, particularly the use of an organic base, can lead to racemization.[1]1. Control of Regioselectivity: The choice of solvent and reaction conditions can influence the regioselectivity. Acidic conditions have been shown to alter the regioselectivity in the analogous Hantzsch thiazole synthesis. 2. Careful Selection of Reagents: Using symmetrical ketones or aldehydes can prevent the formation of regioisomers. 3. Avoid Strong Bases for Chiral Synthesis: When working with chiral amino acid derivatives, omitting organic bases like 2,6-lutidine during the dehydration step can suppress racemization.[1]
Difficulty in Purifying the Product 1. Co-elution of Impurities: Side products may have similar polarities to the desired selenazole, making separation by column chromatography challenging. 2. Product Instability on Silica Gel: Some selenazole derivatives may decompose on silica gel during chromatography. 3. Oily Product: The product may not crystallize easily, making purification by recrystallization difficult.1. Optimize Chromatography:    - Solvent System: Experiment with different solvent systems to achieve better separation. A gradient elution might be necessary.    - Adsorbent: Consider using alternative stationary phases like alumina if silica gel causes decomposition. 2. Recrystallization:    - Solvent Screening: Test a variety of solvents to find one in which the product is soluble when hot and insoluble when cold.[10][11][12] Common solvents for recrystallization include ethanol, methanol, and ethyl acetate/hexane mixtures.[8][13]    - Seeding: If crystallization is slow, adding a seed crystal of the pure product can induce crystallization.[11] 3. Alternative Purification: For non-crystalline products, techniques like preparative TLC or HPLC may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in selenazole synthesis and how can I avoid it?

A1: The most common side reaction is the formation of elemental selenium, which appears as a red or black precipitate. This is often due to the oxidation or thermal decomposition of selenium-containing starting materials like selenoamides or selenourea.[2][3][8]

To minimize its formation:

  • Work under an inert atmosphere: Use nitrogen or argon to prevent oxidation.

  • Control the temperature: Avoid unnecessarily high temperatures.

  • Use fresh reagents: Prepare selenoamides or selenoureas immediately before use.

If elemental selenium does form, it can often be removed by filtering the hot reaction mixture.[8]

Q2: My reaction to synthesize a 2-aminoselenazole is giving a very low yield. What could be the problem?

A2: Low yields in 2-aminoselenazole synthesis can stem from several factors:

  • Instability of Selenourea: Selenourea can be unstable and decompose, especially if it is not pure or has been stored for a long time.

  • Inefficient Cyclization: The reaction conditions for the Hantzsch condensation may not be optimal.

  • Side Reactions: Competing side reactions can consume the starting materials.

Troubleshooting steps:

  • Use high-purity, freshly prepared or commercially sourced selenourea.

  • Optimize reaction conditions: Experiment with different solvents (e.g., ethanol, DMF), temperatures (room temperature to gentle reflux), and consider using microwave irradiation to improve yields and reduce reaction times.[4][7]

  • Consider alternative methods: A solvent-free approach by heating the α-bromoacetophenone to its melting point before adding selenourea has been reported to give good yields rapidly.[5]

Q3: I am synthesizing a chiral selenazole derivative and I am concerned about racemization. How can I prevent this?

A3: Racemization is a valid concern, especially when using chiral α-haloketones derived from amino acids. The use of an organic base, such as 2,6-lutidine, during the dehydration step of the Hantzsch synthesis has been shown to promote racemization.[1] To suppress racemization, it is recommended to omit the organic base during this step.[1]

Q4: What are the best practices for purifying selenazole derivatives?

A4: The purification method depends on the properties of the specific selenazole derivative.

  • Recrystallization: This is often the preferred method for crystalline solids. The key is to find a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[10][11][12] Common solvents include ethanol, methanol, and mixtures like ethyl acetate/hexane.[8][13]

  • Column Chromatography: This is useful for purifying non-crystalline products or for separating mixtures of isomers.[14][15][16]

    • Adsorbent: Silica gel is most common, but if your compound is sensitive and decomposes, alumina can be a good alternative.

    • Solvent System: A careful selection of the eluent is crucial for good separation. Start with a non-polar solvent and gradually increase the polarity.

  • Hot Filtration: As mentioned earlier, this is a simple and effective way to remove insoluble impurities like elemental selenium from the reaction mixture before crystallization.[8]

Experimental Protocols

Protocol 1: General High-Yield Synthesis of 2-Aminoselenazoles[6]

This protocol utilizes microwave irradiation to achieve high yields in short reaction times.

  • Preparation of Selenosemicarbazide: (If not commercially available) Follow established literature procedures.

  • Reaction:

    • In a microwave reaction vessel, dissolve the selenosemicarbazide (1 mmol) in a suitable solvent such as DMF (2 mL).

    • Add the α-halogenocarbonyl derivative (1 mmol).

    • Seal the vessel and subject it to microwave irradiation (e.g., 100-150 °C for 5-15 minutes). Monitor the reaction by TLC.

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature.

    • Neutralize the mixture with an aqueous solution of NaHCO₃.

    • The product will precipitate out. Collect the solid by filtration.

    • Wash the solid with water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminoselenazole derivative.

Protocol 2: Synthesis of 2,4-Disubstituted Selenazoles from Selenoamides[6]
  • Preparation of Selenoamide:

    • In a flame-dried flask under an inert atmosphere, dissolve the corresponding nitrile (10 mmol) in anhydrous THF.

    • Add a solution of NaHSe (prepared from selenium powder and NaBH₄) and reflux the mixture. Monitor the reaction by TLC.

    • After completion, carefully quench the reaction with water and extract the selenoamide with an organic solvent. Dry the organic layer and concentrate under reduced pressure. Use the crude selenoamide directly in the next step.

  • Cyclization:

    • Dissolve the crude selenoamide (5 mmol) in ethanol (20 mL).

    • Add the α-bromoketone (5 mmol) to the solution.

    • Reflux the mixture for 1-2 hours, monitoring by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 2,4-disubstituted selenazole.

Visualizations

Hantzsch_Selenazole_Synthesis cluster_reactants Starting Materials cluster_reaction Reaction Pathway cluster_products Products Selenoamide Selenoamide / Selenourea Nucleophilic_Attack Nucleophilic Attack Selenoamide->Nucleophilic_Attack Side_Products Side Products (e.g., Elemental Selenium) Selenoamide->Side_Products Decomposition Haloketone α-Haloketone Haloketone->Nucleophilic_Attack Intermediate Acyclic Intermediate Nucleophilic_Attack->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration Selenazole Selenazole Derivative Dehydration->Selenazole Troubleshooting_Workflow Start Start Synthesis Check_Yield Low Yield? Start->Check_Yield Check_Purity Impure Product? Check_Yield->Check_Purity No Optimize_Conditions Optimize Reaction Conditions: - Temperature - Solvent - Catalyst - Use Fresh Reagents Check_Yield->Optimize_Conditions Yes Check_Side_Products Identify Side Products Check_Purity->Check_Side_Products Yes End Pure Product Check_Purity->End No Optimize_Conditions->Start Elemental_Se Elemental Selenium? Check_Side_Products->Elemental_Se Hot_Filtration Perform Hot Filtration Elemental_Se->Hot_Filtration Yes Other_Byproducts Other Byproducts? Elemental_Se->Other_Byproducts No Hot_Filtration->Other_Byproducts Purification Optimize Purification: - Recrystallization - Column Chromatography Other_Byproducts->Purification Yes Other_Byproducts->End No Purification->End

References

Technical Support Center: Diastereomer Separation in Thiazolidine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for addressing challenges in diastereomer separation during thiazolidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance and troubleshooting strategies for obtaining diastereomerically pure thiazolidine derivatives.

Frequently Asked Questions (FAQs)

Q1: Why am I obtaining a mixture of diastereomers in my thiazolidine synthesis?

A1: The formation of diastereomers in thiazolidine synthesis is common when one or more new chiral centers are created in a molecule that already contains a stereocenter. The approach of different reagents to the substrate can occur from different faces, leading to the formation of stereoisomers with different spatial arrangements. The ratio of these diastereomers is influenced by the reaction conditions and the steric and electronic properties of the reactants.

Q2: How can I determine the diastereomeric ratio (d.r.) of my product mixture?

A2: The most common method for determining the diastereomeric ratio is through Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR. The diastereomers will often exhibit distinct signals for certain protons, and the ratio of the integrals of these signals corresponds to the diastereomeric ratio. In some cases, band-selective pure shift NMR spectroscopy can be used for more accurate determination in cases of signal overlap. Chiral High-Performance Liquid Chromatography (HPLC) can also be used to separate and quantify the diastereomers.

Q3: What are the primary methods for separating thiazolidine diastereomers?

A3: The two main techniques for separating diastereomers of thiazolidine derivatives are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique that uses a chiral stationary phase (CSP) to differentiate between stereoisomers.

  • Fractional Crystallization: This classical method relies on the different solubilities of diastereomers in a particular solvent system. By carefully selecting the solvent and controlling the crystallization conditions, one diastereomer can be selectively precipitated.

Troubleshooting Guide

This guide addresses common issues encountered during the separation of thiazolidine diastereomers.

Issue 1: Poor or No Separation of Diastereomers by Column Chromatography

Possible Causes & Solutions:

CauseSolution
Inappropriate Stationary Phase For HPLC, screen a variety of chiral stationary phases (CSPs). Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often a good starting point for thiazolidine derivatives.[1] For flash chromatography, standard silica gel may not be sufficient. Consider using a modified stationary phase or switching to preparative HPLC.
Incorrect Mobile Phase Composition Optimize the mobile phase. For normal phase HPLC, vary the ratio of hexane/isopropanol or hexane/ethanol. Small amounts of additives like diethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds) can significantly improve resolution.
Poor Peak Shape Adjust the flow rate; slower flow rates often improve resolution in chiral separations. Ensure the sample is fully dissolved in the mobile phase before injection.
Co-elution of Diastereomers If diastereomers are inseparable, consider derivatization with a chiral auxiliary to create new diastereomers with potentially greater differences in their physical properties, making them easier to separate on an achiral column.
Issue 2: Difficulty in Separating Diastereomers by Fractional Crystallization

Possible Causes & Solutions:

CauseSolution
Similar Solubilities of Diastereomers Screen a wide range of solvents with varying polarities. A mixture of two or more solvents can sometimes provide the necessary solubility difference.
Rapid Crystallization Rapid crystal growth can trap impurities and the other diastereomer. To slow down crystallization, you can slightly increase the amount of solvent, or cool the solution more slowly. Seeding the solution with a pure crystal of the desired diastereomer can promote controlled crystallization.[2]
Oiling Out The compound may be precipitating as an oil instead of a crystalline solid. This can happen if the solution is too concentrated or cooled too quickly. Try using a more dilute solution or a different solvent system.
No Crystal Formation The solution may be too dilute. Try concentrating the solution by slowly evaporating the solvent. Seeding the solution with a pure crystal can also induce crystallization.
Low Yield of Pure Diastereomer The eutectic composition of the diastereomeric mixture may limit the maximum yield of a single pure diastereomer from a single crystallization step.[3] Multiple recrystallizations may be necessary to achieve high purity, though this will result in lower overall yield.

Experimental Protocols

Protocol 1: Chiral HPLC Method Development for Thiazolidine Diastereomer Separation

This protocol provides a general workflow for developing a chiral HPLC method.

1. Initial Column and Mobile Phase Screening:

  • Columns: Start with a selection of chiral stationary phases with different selectivities. A good initial screen would include:
  • A cellulose-based column (e.g., Chiralcel® OD-H)
  • An amylose-based column (e.g., Chiralpak® AD-H)
  • Mobile Phases:
  • Normal Phase: Start with a mixture of n-hexane and isopropanol (e.g., 90:10 v/v).
  • Reversed Phase: A mixture of acetonitrile and water or methanol and water can be used.
  • Flow Rate: Begin with a standard flow rate of 1.0 mL/min.

2. Method Optimization:

  • If partial separation is observed, optimize the mobile phase composition by varying the ratio of the solvents in small increments (e.g., 5%).
  • If peaks are broad, try reducing the flow rate (e.g., to 0.5 mL/min).
  • For basic or acidic analytes, add a small amount of an appropriate modifier (e.g., 0.1% diethylamine for bases, 0.1% trifluoroacetic acid for acids).
  • Evaluate the effect of column temperature. Lower temperatures sometimes improve enantioselectivity.

3. Data Analysis:

  • Calculate the resolution (Rs) and separation factor (α) for each condition. Aim for a resolution of at least 1.5 for baseline separation.

Protocol 2: Fractional Crystallization of Thiazolidine Diastereomers

This protocol outlines a general procedure for separating diastereomers by fractional crystallization.

1. Solvent Screening:

  • In small vials, dissolve a small amount of the diastereomeric mixture in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, and mixtures thereof) at an elevated temperature to achieve saturation.
  • Allow the solutions to cool slowly to room temperature and then in a refrigerator.
  • Observe which solvent system yields crystalline material. Analyze the resulting crystals and the mother liquor by NMR or HPLC to determine if there has been an enrichment of one diastereomer.

2. Bulk Crystallization:

  • Dissolve the diastereomeric mixture in the chosen solvent system at its boiling point to create a saturated solution.
  • Slowly cool the solution to room temperature. To promote slower cooling, the flask can be placed in a Dewar flask filled with warm water.
  • If available, add a seed crystal of the desired pure diastereomer to induce crystallization.
  • Allow the solution to stand undisturbed for several hours to overnight. Further cooling in a refrigerator or freezer may be necessary to maximize the yield.
  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.
  • Analyze the purity of the crystals and the mother liquor.

3. Recrystallization (if necessary):

  • If the initial crystals are not of the desired purity, repeat the crystallization process using the enriched crystalline material.

Visualizing the Workflow

Troubleshooting Diastereomer Separation

G Troubleshooting Workflow for Diastereomer Separation start Start: Diastereomeric Mixture method_selection Choose Separation Method start->method_selection hplc Chiral HPLC method_selection->hplc Analytical/Preparative crystallization Fractional Crystallization method_selection->crystallization Bulk Separation hplc_outcome Separation Achieved? hplc->hplc_outcome cryst_outcome Separation Achieved? crystallization->cryst_outcome hplc_success Pure Diastereomers hplc_outcome->hplc_success Yes hplc_troubleshoot Troubleshoot HPLC hplc_outcome->hplc_troubleshoot No cryst_success Pure Diastereomers cryst_outcome->cryst_success Yes cryst_troubleshoot Troubleshoot Crystallization cryst_outcome->cryst_troubleshoot No optimize_csp Change Chiral Stationary Phase hplc_troubleshoot->optimize_csp optimize_mp Optimize Mobile Phase hplc_troubleshoot->optimize_mp optimize_solvent Screen Solvents cryst_troubleshoot->optimize_solvent optimize_conditions Optimize Cooling/Seeding cryst_troubleshoot->optimize_conditions optimize_csp->hplc optimize_mp->hplc optimize_solvent->crystallization optimize_conditions->crystallization

Caption: A logical workflow for troubleshooting the separation of thiazolidine diastereomers.

Thiazolidine Synthesis and Diastereomer Formation

G Thiazolidine Synthesis and Diastereomer Formation reactants Chiral Amine/Thiol + Carbonyl Compound reaction Thiazolidine Ring Formation reactants->reaction diastereomers Diastereomeric Mixture (A + B) reaction->diastereomers analysis Determine Diastereomeric Ratio (NMR, HPLC) diastereomers->analysis separation Separation (HPLC or Crystallization) analysis->separation product_A Pure Diastereomer A separation->product_A product_B Pure Diastereomer B separation->product_B

Caption: A simplified workflow from synthesis to the separation of pure diastereomers.

References

Technical Support Center: Enhancing the Antioxidant Activity of Thiazolidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments related to enhancing the antioxidant activity of thiazolidine derivatives.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the synthesis and evaluation of thiazolidine derivatives for antioxidant activity.

Q1: My synthesized thiazolidine derivative shows poor solubility in the assay buffer. How can I address this?

A1: Solubility is a common challenge. Here are a few approaches:

  • Co-solvents: Try dissolving the compound in a minimal amount of a biocompatible organic solvent like DMSO or ethanol before diluting it with the assay buffer. Be mindful that the final solvent concentration should be low enough (typically <1%) to not interfere with the assay.

  • pH Adjustment: The solubility of thiazolidine derivatives can be pH-dependent. Experiment with adjusting the pH of the buffer to see if it improves solubility.

  • Analogue Synthesis: If solubility issues persist, consider synthesizing analogues with more polar functional groups.

Q2: I am seeing inconsistent results in my DPPH radical scavenging assay. What are the potential causes?

A2: Inconsistent DPPH assay results can stem from several factors:

  • Light Sensitivity: The DPPH radical is light-sensitive. Ensure your experiments are conducted in a dark environment or by using amber-colored tubes and plates to prevent photodegradation of the radical.

  • Reaction Time: The reaction between the antioxidant and DPPH may not be instantaneous. It is crucial to establish a time-course experiment to determine the optimal incubation time where the reaction reaches a plateau.[1]

  • Concentration Range: Ensure the concentrations of your thiazolidine derivatives are within the linear range of the assay. If the concentrations are too high, you might observe a saturation effect.

  • Standard Preparation: Always prepare a fresh solution of the standard antioxidant (e.g., ascorbic acid, Trolox) for each experiment, as their potency can degrade over time.

Q3: The IC50 value of my compound is higher than the standard antioxidant. Does this mean my compound is not a good antioxidant?

A3: Not necessarily. A higher IC50 value indicates lower potency compared to the standard in that specific assay. However, the antioxidant activity is multifaceted. Your compound might:

  • Act through a different mechanism not fully captured by the assay used. For example, it might be a better metal chelator than a radical scavenger.[2]

  • Exhibit significant activity in other assays (e.g., ABTS, superoxide radical scavenging, or cellular antioxidant assays).

  • Possess other favorable properties like good bioavailability or low cytotoxicity that make it a valuable candidate despite lower in vitro radical scavenging activity. It is recommended to evaluate the antioxidant potential through multiple assays.[3][4]

Q4: How do I choose the appropriate antioxidant assays for my thiazolidine derivatives?

A4: The choice of assay depends on the potential mechanism of antioxidant action you want to investigate. A combination of assays is highly recommended:[4]

  • For radical scavenging activity: DPPH and ABTS assays are widely used.[3][5]

  • For reducing power: The Ferric Reducing Antioxidant Power (FRAP) assay is a good choice.[2]

  • For metal chelation: A ferrous ion (Fe2+) chelation assay can be employed.[2]

  • For scavenging specific radicals: Assays for superoxide radicals or hydroxyl radicals can provide more specific insights.[6]

Quantitative Data Summary

The following tables summarize the antioxidant activity of selected thiazolidine derivatives from various studies.

Table 1: DPPH Radical Scavenging Activity of Thiazolidine Derivatives

CompoundIC50 (µM)% Inhibition (at a specific concentration)Reference
Compound 6b 60.61 ± 0.739[7]
Compound 5f 89.61%[2]
Compound 5l 92.55%[2]
Compound 4 Lower than Ascorbic Acid[8]
Compound TZD 5 27.50[3]
Compound TZD 3 28.00[3]

Table 2: ABTS Radical Scavenging Activity of Thiazolidine Derivatives

Compound% Inhibition (at a specific concentration)Reference
Compound 2 High Activity[9]
Compound 7 High Activity[9]
Compound 11 High Activity[9]
Thiazolidinediones7.7% to 76.3% (Lipoxygenase inhibition)[5]

Experimental Protocols

Detailed methodologies for key antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH solution to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.[10]

Procedure:

  • Prepare a stock solution of the thiazolidine derivative in a suitable solvent (e.g., DMSO).

  • Prepare a fresh solution of DPPH in methanol or ethanol (typically around 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.[4]

  • In a 96-well plate or cuvettes, add different concentrations of the test compound.

  • Add the DPPH solution to each well/cuvette and mix.

  • Incubate the mixture in the dark at room temperature for a predetermined time (e.g., 30 minutes).[4][6]

  • Measure the absorbance at 517 nm using a spectrophotometer.

  • A control containing the solvent and DPPH solution is also measured.

  • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay involves the generation of the blue/green ABTS radical cation (ABTS•+). Antioxidants present in the sample reduce the ABTS•+, causing a discoloration that is measured spectrophotometrically.

Procedure:

  • Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[6]

  • Dilute the ABTS•+ solution with ethanol or a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[6]

  • Add different concentrations of the thiazolidine derivative to the diluted ABTS•+ solution.

  • Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).[11]

  • Measure the absorbance at 734 nm.

  • A control containing the solvent and ABTS•+ solution is also measured.

  • The percentage of scavenging is calculated similarly to the DPPH assay.

Superoxide Radical Scavenging Assay

Principle: This assay measures the ability of a compound to scavenge superoxide radicals (O2•−), which can be generated by various enzymatic or non-enzymatic systems. One common method involves the photoreduction of riboflavin, which generates superoxide radicals that then reduce nitroblue tetrazolium (NBT) to formazan.

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, methionine, riboflavin, and NBT.

  • Add different concentrations of the thiazolidine derivative to the reaction mixture.

  • Expose the mixture to a light source (e.g., a fluorescent lamp) for a specific duration to initiate the generation of superoxide radicals.

  • The reduction of NBT to formazan results in a color change that is measured spectrophotometrically (typically around 560 nm).

  • A control without the test compound is run in parallel.

  • The percentage of superoxide radical scavenging is calculated by comparing the absorbance of the sample to the control.

Visualizations

Experimental Workflow for Antioxidant Activity Screening

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Antioxidant Screening cluster_analysis Data Analysis Synthesis Thiazolidine Derivative Synthesis Purification Purification & Characterization Synthesis->Purification DPPH DPPH Assay Purification->DPPH ABTS ABTS Assay Purification->ABTS Other Other Assays (FRAP, SO, etc.) Purification->Other IC50 IC50 Determination DPPH->IC50 ABTS->IC50 Other->IC50 SAR Structure-Activity Relationship (SAR) IC50->SAR

Caption: General workflow for synthesizing and screening thiazolidine derivatives for antioxidant activity.

Signaling Pathway of Oxidative Stress and Antioxidant Action

oxidative_stress_pathway ROS Reactive Oxygen Species (ROS) CellularDamage Cellular Damage (Lipids, Proteins, DNA) ROS->CellularDamage causes Protection Cellular Protection CellularDamage->Protection prevented by Thiazolidine Thiazolidine Derivative Neutralization Radical Neutralization Thiazolidine->Neutralization Direct Scavenging Chelation Metal Ion Chelation Thiazolidine->Chelation Indirect Action Thiazolidine->Protection Neutralization->ROS inhibits Chelation->ROS prevents formation

Caption: Simplified pathway of ROS-induced damage and the protective mechanisms of thiazolidine derivatives.

References

improving the efficiency of 1,3-dipolar cycloaddition with thiazolidine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to improve the efficiency of 1,3-dipolar cycloaddition reactions involving thiazolidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the 1,3-dipolar cycloaddition using thiazolidine derivatives?

A1: This reaction involves the in situ generation of an azomethine ylide, which acts as a 1,3-dipole. Thiazolidine-4-carboxylic acids are common precursors that, upon heating in the presence of an aldehyde or ketone, undergo a decarboxylative condensation to form the transient azomethine ylide. This highly reactive intermediate is then trapped by a dipolarophile (e.g., an electron-deficient alkene or alkyne) in a [3+2] cycloaddition to form a five-membered heterocyclic ring, typically a pyrrolidine derivative.[1][2][3]

Q2: How are azomethine ylides generated from thiazolidine precursors?

A2: The most common method is the thermal decarboxylative condensation of a thiazolidine-4-carboxylic acid with a carbonyl compound (aldehyde or ketone).[1] The reaction proceeds by forming an intermediate that readily loses carbon dioxide to generate the C-N-C azomethine ylide structure. This in situ generation is crucial as these ylides are often too reactive to be isolated.

Q3: What are the key factors influencing the efficiency and stereoselectivity of the reaction?

A3: Several factors are critical for optimizing the reaction:

  • Solvent: Solvent polarity can significantly impact reaction rates and, in some cases, selectivity.[1][4] Protic solvents like ethanol or methanol have proven effective.[2]

  • Temperature: Thermal conditions are required to induce decarboxylation and form the ylide. The optimal temperature depends on the specific substrates and solvent used.

  • Nature of the Dipolarophile: Electron-deficient dipolarophiles, such as maleimides or chalcones, are highly reactive and generally lead to better yields.[2]

  • Substituents: The electronic and steric properties of substituents on the thiazolidine, aldehyde, and dipolarophile can influence the reaction's regioselectivity and diastereoselectivity.[3][5]

Q4: What is the difference between regio- and diastereoselectivity in this context?

A4:

  • Regioselectivity refers to the orientation of the dipole addition to an unsymmetrical dipolarophile. For instance, it determines which end of the C-N-C ylide connects to which carbon of the dipolarophile's double bond.[3][6]

  • Diastereoselectivity refers to the preferential formation of one diastereomer over another when new stereocenters are created. In these cycloadditions, multiple stereocenters can be formed, and controlling their relative configuration (exo/endo or syn/anti) is a common objective.[2][5]

Process Visualization

The following diagrams illustrate the core reaction mechanism and a typical experimental workflow.

ReactionMechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Product Thiazolidine Thiazolidine Precursor Ylide Azomethine Ylide (1,3-Dipole) Thiazolidine->Ylide Decarboxylative Condensation Aldehyde Aldehyde / Ketone Aldehyde->Ylide Dipolarophile Dipolarophile Cycloadduct Pyrrolidine Derivative Dipolarophile->Cycloadduct Ylide->Cycloadduct [3+2] Cycloaddition ExperimentalWorkflow Reagents 1. Prepare Reactants & Solvent (Thiazolidine, Aldehyde, Dipolarophile) Setup 2. Combine Reactants in Solvent Reagents->Setup Reaction 3. Heat Reaction Mixture (e.g., Reflux) Setup->Reaction Monitor 4. Monitor Progress via TLC/LC-MS Reaction->Monitor Workup 5. Cool, Quench & Extract Product Monitor->Workup Upon Completion Purify 6. Purify via Column Chromatography Workup->Purify Analyze 7. Characterize Product (NMR, HRMS) Purify->Analyze

References

preventing oxidation of the sulfhydryl group in cysteine during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the prevention of sulfhydryl group oxidation in cysteine during peptide synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of cysteine-containing peptides.

Q1: My final peptide product shows unexpected disulfide-bonded dimers or oligomers in the mass spectrum.

Possible Causes:

  • Atmospheric Oxidation: The free sulfhydryl group of cysteine is highly susceptible to oxidation by atmospheric oxygen, especially at neutral or slightly basic pH.[1] This can occur after cleavage and during purification.

  • Insufficient Scavengers: During TFA cleavage, reactive carbocations are generated from side-chain protecting groups (like tert-butyl) or the resin linker. If not effectively trapped, these can lead to side reactions, and residual oxidizing species may be present.

  • Premature Deprotection: The protecting group on the cysteine may be unintentionally labile to the repeated steps of Nα-Fmoc removal (piperidine treatment) throughout the synthesis, leading to on-resin oxidation.

Solutions:

  • Work Under Acidic Conditions: After cleavage, keep the peptide in an acidic solution (e.g., containing 0.1% TFA) to minimize the rate of air oxidation.[2]

  • Use Degassed Solvents: For purification and handling, use solvents that have been degassed by sparging with nitrogen or argon to remove dissolved oxygen.

  • Immediate Lyophilization: Freeze-dry the peptide immediately after purification to store it in a less reactive, solid state.[1] Store the lyophilized powder under an inert atmosphere (argon or nitrogen).[1]

  • Add Reducing Agents: If oxidation has already occurred, the disulfide bonds can be reduced back to free thiols.

    • Dithiothreitol (DTT): A common method is to treat the peptide solution with an excess of DTT.[3]

    • Tris(2-carboxyethyl)phosphine (TCEP): TCEP is another effective and odorless reducing agent.

  • Optimize Cleavage Cocktail: Ensure your cleavage cocktail contains sufficient scavengers. For cysteine-containing peptides, thiol-based scavengers are highly effective.

    • Reagent K: A common cocktail is TFA/thioanisole/water/phenol/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v).[4]

    • TIPS-based Cocktails: A less odorous alternative is "Reagent B": TFA/phenol/water/triisopropylsilane (TIPS) (88:5:5:2 v/v).[4] Increasing the amount of TIPS can further help keep cysteine residues reduced.[4]

Q2: I am observing incomplete removal of the Trityl (Trt) protecting group from my cysteine residue.

Possible Causes:

  • Reversibility of Deprotection: The cleavage of the Trt group by TFA is a reversible reaction. The released trityl cation can re-attach to the nucleophilic thiol group.[1]

  • Insufficient Scavenging: The concentration of scavengers in the cleavage cocktail may be too low to effectively and irreversibly trap all the generated trityl cations.[1]

Solutions:

  • Use Efficient Cation Scavengers: Trialkylsilanes like triisopropylsilane (TIS) or triethylsilane (TES) are extremely effective at quenching the trityl cation by converting it irreversibly to triphenylmethane.[1][5] A standard cleavage cocktail for Trt removal is TFA/TIS/H₂O (95:2.5:2.5).[6]

  • Increase Scavenger Concentration: For peptides with multiple Cys(Trt) residues or many other acid-labile groups (like tBu), increase the concentration of thiol scavengers like EDT or the volume of the cleavage cocktail to ensure effective scavenging.[1]

  • Direct Precipitation: For peptides with multiple Cys(Trt) groups, precipitating the peptide directly from the TFA cleavage mixture into cold diethyl ether often yields the best results.[1]

Q3: My peptide synthesis is suffering from low yield, and I suspect racemization of a cysteine residue.

Possible Causes:

  • Base-Mediated Racemization: Cysteine derivatives are particularly prone to racemization at the α-carbon during the activation step of amide bond formation, especially when strong bases are used.[5][7]

  • C-Terminal Cysteine Issues: A C-terminal cysteine attached to a Wang-type resin is highly susceptible to racemization and side reactions like β-elimination during the repeated piperidine treatments for Fmoc removal.[1][8]

Solutions:

  • Optimize Coupling Conditions:

    • Use a weaker or more sterically hindered base, such as collidine (2,4,6-trimethylpyridine), instead of DIPEA.[9]

    • Use a mixed solvent system like 50/50 DMF/DCM instead of pure DMF to reduce polarity.[5][9]

    • Avoid pre-activation of the Fmoc-Cys-OH; add the coupling reagents directly to the reaction vessel.[9]

  • Choose the Right Resin for C-Terminal Cys: To minimize racemization and β-piperidinylalanine formation, use a 2-chlorotrityl (2-CTC) or other trityl-type resin for syntheses involving a C-terminal cysteine.[1]

  • Select a Less Prone Protecting Group: The choice of sulfhydryl protecting group can influence racemization. For example, Fmoc-Cys(Thp)-OH has been shown to result in significantly lower racemization during coupling compared to Fmoc-Cys(Trt)-OH.[1]

Frequently Asked Questions (FAQs)

Q1: Which protecting group should I choose for my cysteine-containing peptide?

The choice of protecting group is critical and depends on your overall synthetic strategy.[1]

  • For Peptides with a Final Free Thiol: The Trityl (Trt) group is the most common and cost-effective choice.[1][5] It is cleaved simultaneously with most other side-chain protecting groups and the resin linkage during the final TFA cleavage step.

  • For Stepwise (Regioselective) Disulfide Bond Formation: You need an "orthogonal" protecting group that can be removed under conditions that do not affect other protecting groups.

    • Acetamidomethyl (Acm): Stable to TFA.[5] It is typically removed by oxidative methods using iodine, which simultaneously forms the disulfide bond.[1] It can also be removed with mercury(II) acetate.[1]

    • 4-Methoxytrityl (Mmt): A highly acid-labile group that can be selectively removed on-resin using a dilute solution of TFA (e.g., 1-3% TFA in DCM) without cleaving other acid-labile groups like tBu or Trt (which is more slowly cleaved).[1][5]

    • tert-Butyl (tBu): Very stable to TFA and requires harsh removal conditions (e.g., mercury(II) acetate), making it a robust choice for complex syntheses.[1]

    • Thiol-Labile Groups (SIT, MOT, PD): Newer groups like sec-isoamyl mercaptan (SIT), 2-methyloxolane-3-thiol (MOT), and pyridazinedione (PD) can be removed under mild reducing conditions with agents like DTT, offering another level of orthogonality.[10][11]

Q2: What are some common side reactions specific to cysteine, and how can they be avoided?

  • β-elimination: Occurs with C-terminal cysteine, especially on Wang resins, during piperidine treatment, leading to a dehydroalanine intermediate that can react with piperidine. Avoidance: Use a 2-chlorotrityl resin.[1][8]

  • S-alkylation: During cleavage, carbocations from protecting groups (tBu) or the Wang resin linker can alkylate the free cysteine thiol.[3][12] Avoidance: Use an effective scavenger cocktail with TIS and/or thiol scavengers.

  • Aspartimide Formation: The sequence Asp(OtBu)-Cys(Acm) is particularly prone to aspartimide formation during piperidine treatment. Avoidance: If possible, avoid this sequence or use protecting group strategies that mitigate this issue.[5]

Q3: How do I form multiple, specific disulfide bonds in a single peptide?

To achieve regioselective formation of multiple disulfide bonds, you must use combinations of orthogonal protecting groups.[13][14] The strategy involves sequentially deprotecting one pair of cysteines and oxidizing them to form the first disulfide bond, followed by the deprotection and oxidation of the next pair.

Common Orthogonal Pairs:

  • Trt and Acm: Cleave the peptide from the resin with TFA to deprotect the Cys(Trt) residues, leaving the Cys(Acm) protected. Perform the first oxidation in solution. Then, treat with iodine to deprotect the Acm groups and form the second disulfide bond.

  • Mmt and Acm (On-Resin): While the peptide is still on the resin, selectively remove the Mmt groups with dilute TFA. Form the first disulfide bond on-resin (e.g., using N-chlorosuccinimide - NCS). Then, cleave the peptide from the resin and perform the second cyclization of the now-deprotected Acm (or other) groups in solution.[1]

Data Summary

Table 1: Comparison of Common Cysteine Sulfhydryl Protecting Groups

Protecting GroupAbbreviationCleavage ConditionsStability & OrthogonalityCommon Use Case
Trityl TrtStandard TFA cleavage cocktail (e.g., TFA/TIS/H₂O)[1]Labile to acid. The standard choice for Fmoc SPPS.Routine synthesis of peptides with free thiols.[1]
Acetamidomethyl AcmIodine (I₂), Mercury(II) Acetate (Hg(OAc)₂), Silver Trifluoromethanesulfonate[1]Stable to TFA and piperidine. Orthogonal to Trt and tBu.[5]Regioselective disulfide bond formation.[1]
4-Methoxytrityl MmtVery mild acid (1-3% TFA in DCM)[1][5]Highly acid-labile. Orthogonal to Trt, Acm, tBu. Allows on-resin deprotection.[5]On-resin disulfide bond formation; synthesis of protected fragments.
tert-Butyl tBuMercury(II) Acetate (Hg(OAc)₂), Silver Trifluoromethanesulfonate[1]Stable to TFA. Not easily removed by TIS in acid.[6]Used when high stability is required; orthogonal to most other groups.[1]
sec-isoamyl mercaptan SITMild reducing agents (e.g., DTT)[10]Stable to TFA. Orthogonal to acid-labile groups.Thiol-disulfide interchange reactions; alternative orthogonal strategy.[10][14]
Tetrahydropyranyl ThpStandard TFA cleavage cocktail[1]Acid-labile. Stable to 1% TFA in DCM. Shown to reduce racemization vs. Trt.[1]Alternative to Trt where reduced racemization is critical.

Experimental Protocols

Protocol 1: On-Resin Deprotection of Cys(Mmt) and Disulfide Bridge Formation

  • Swell the peptidyl-resin in dichloromethane (DCM).

  • To deprotect the Mmt group, treat the resin with a solution of 1-3% TFA in DCM. Flow the solution through the resin for 2 minutes, and repeat this process 5-10 times until the yellow color of the Mmt cation is no longer observed in the effluent.

  • Wash the resin thoroughly with DCM, followed by DMF.

  • To form the disulfide bond, add a solution of N-chlorosuccinimide (NCS) (2 equivalents relative to the peptide) in DMF to the resin.

  • Allow the reaction to proceed for 15-30 minutes at room temperature.[1]

  • Wash the resin with DMF and then DCM.

  • The peptide can now be cleaved from the resin or undergo further synthesis steps.

Protocol 2: Global Deprotection and Cleavage of a Cys(Trt)-Containing Peptide

  • Place the dry peptidyl-resin in a reaction vessel.

  • Prepare the cleavage cocktail. For a standard Cys(Trt) peptide, use TFA/TIS/H₂O (95:2.5:2.5 v/v/v). Use approximately 10 mL of cocktail per gram of resin.[6][15]

  • Add the cleavage cocktail to the resin and allow the mixture to react for 1.5-2 hours at room temperature with occasional swirling.[6]

  • Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether to precipitate the crude peptide.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[15]

Protocol 3: Solution-Phase Oxidation of a Peptide with Two Free Cysteines

  • Dissolve the purified linear peptide containing two free thiol groups in a suitable buffer at a low concentration (e.g., 0.1-1 mg/mL) to favor intramolecular cyclization over intermolecular dimerization.[5] A common solvent is water with acetonitrile or methanol as a co-solvent, adjusted to a pH of 7.5-8.5.

  • Allow the oxidation to proceed by stirring the solution open to the atmosphere (air oxidation). This can take several hours to days.[16]

  • Alternatively, for faster and more controlled oxidation, other reagents can be used:

    • Iodine: Add a solution of iodine in methanol dropwise until a faint yellow color persists.[2]

    • Potassium Ferricyanide (K₃[Fe(CN)₆]): Add the oxidant in slight excess.[5][16]

    • Dimethyl Sulfoxide (DMSO): DMSO can also serve as a mild oxidant.[16]

  • Monitor the reaction progress by HPLC and/or mass spectrometry.

  • Once the reaction is complete, quench any remaining oxidant (e.g., with ascorbic acid for iodine) and acidify the solution with TFA.[2]

  • Purify the cyclic peptide by preparative HPLC.

Visualizations

Cysteine_Strategy_Workflow start What is the desired final state of the Cysteine residue(s)? free_thiol Single or Multiple Free Thiol(s) start->free_thiol Free -SH single_disulfide One Disulfide Bond start->single_disulfide Cyclic / Dimer multi_disulfide Multiple, Regiospecific Disulfide Bonds start->multi_disulfide Complex use_trt Use Fmoc-Cys(Trt)-OH for all Cys residues. free_thiol->use_trt use_trt_pair Use Fmoc-Cys(Trt)-OH for both Cys residues. single_disulfide->use_trt_pair use_orthogonal Use orthogonal protecting group pairs. Example: Cys(Trt) + Cys(Acm) or Cys(Mmt) + Cys(Acm) multi_disulfide->use_orthogonal cleave_tfa Cleave with a TFA/TIS/EDT cocktail to obtain the reduced peptide. use_trt->cleave_tfa cleave_oxidize Cleave with TFA/TIS, then perform solution-phase oxidation (e.g., air, I₂). use_trt_pair->cleave_oxidize stepwise Perform sequential deprotection and oxidation steps either on-resin or in solution. use_orthogonal->stepwise

Caption: Workflow for selecting a cysteine protection strategy.

Orthogonal_Protection_Scheme Example: On-Resin Formation of First Disulfide Bond cluster_resin Solid Support start Peptide-Resin with two Cys pairs: Cys(Mmt) ... Cys(Mmt) Cys(Acm) ... Cys(Acm) step1 Step 1: Selective Mmt Removal Treat with 1-3% TFA in DCM start->step1 intermediate1 Peptide-Resin with free thiols and Acm protection: Cys(SH) ... Cys(SH) Cys(Acm) ... Cys(Acm) step1->intermediate1 step2 Step 2: First Disulfide Formation Treat with NCS or I₂ in DMF intermediate1->step2 intermediate2 Peptide-Resin with first disulfide bond formed: Cys-S-S-Cys Cys(Acm) ... Cys(Acm) step2->intermediate2 step3 Step 3: Cleavage from Resin Treat with standard TFA cocktail intermediate2->step3 intermediate3 Partially protected peptide in solution: (Cyclic)-Peptide-Cys(Acm)...Cys(Acm) step3->intermediate3 step4 Step 4: Second Disulfide Formation Treat with I₂ in solution intermediate3->step4 final_product Final Peptide with Two Regiospecific Disulfide Bonds step4->final_product

Caption: Orthogonal strategy for multi-disulfide bond formation.

Troubleshooting_Oxidation start Problem: Mass Spec shows +n(S-S) or -n2H peaks (Unexpected disulfide bonds) check_cleavage Did the cleavage cocktail contain a thiol scavenger (EDT) or TIS? start->check_cleavage check_handling Was the cleaved peptide handled under acidic conditions and inert atmosphere? check_cleavage->check_handling Yes solution_scavenger Solution: Re-cleave using a robust scavenger cocktail (e.g., Reagent K or B). check_cleavage->solution_scavenger No solution_reduce For existing material: Reduce the peptide with excess DTT or TCEP, then re-purify. check_handling->solution_reduce No check_handling->solution_reduce Yes, but oxidation still occurred solution_scavenger->solution_reduce solution_handling Solution: Use degassed solvents with 0.1% TFA. Lyophilize immediately after purification. solution_handling->solution_reduce

Caption: Troubleshooting flowchart for unexpected peptide oxidation.

References

Technical Support Center: Solvent Effects on the Stereoselectivity of Thiazolidine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of thiazolidine derivatives. It provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to controlling stereoselectivity through solvent choice.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of solvent on the stereoselectivity of thiazolidine synthesis?

A1: The solvent plays a crucial role in determining the stereochemical outcome of thiazolidine synthesis, particularly the ratio of cis to trans diastereomers. The polarity, hydrogen bonding capability, and ability of the solvent to stabilize intermediates or transition states can all influence which stereoisomer is preferentially formed.

Q2: How does solvent polarity influence the cis/trans ratio of 2-substituted thiazolidine-4-carboxylic acids?

A2: In the synthesis of 2-aryl-thiazolidine-4-carboxylic acids from L-cysteine and aromatic aldehydes, the solvent polarity can significantly impact the diastereomeric ratio. For instance, in some cases, polar aprotic solvents like DMSO have been observed to favor the formation of the trans isomer, while less polar solvents like chloroform (CDCl₃) may favor the cis isomer.[1][2] This is often attributed to the solvent's ability to stabilize the transition state leading to a particular diastereomer.

Q3: Can the solvent cause epimerization of the stereocenters in a thiazolidine ring?

A3: Yes, epimerization at the C-2 position of 2-substituted thiazolidines is a known issue and can be influenced by the solvent, particularly in the presence of protic species.[3] The mechanism is believed to involve a ring-opening to form a Schiff base intermediate, followed by recyclization. Protic solvents can facilitate this process by protonating the ring nitrogen, which weakens the C2-S bond and promotes ring opening.

Q4: Are there any general guidelines for selecting a solvent to achieve a desired stereoisomer?

A4: While there are no universally applicable rules, some general trends have been observed. For the synthesis of 2,4-disubstituted thiazolidines from L-cysteine, polar aprotic solvents like DMSO often favor the trans isomer, whereas chloroform tends to favor the cis isomer.[1][2] However, the optimal solvent is highly dependent on the specific substrates and reaction conditions. It is always recommended to perform a solvent screen to determine the best conditions for a particular synthesis.

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity (Low cis/trans Ratio)

  • Symptom: The reaction produces a nearly 1:1 mixture of cis and trans diastereomers, making purification difficult and reducing the yield of the desired isomer.

  • Possible Cause: The chosen solvent does not effectively differentiate between the transition states leading to the two diastereomers.

  • Troubleshooting Steps:

    • Solvent Screening: Perform the reaction in a range of solvents with varying polarities and hydrogen bonding capabilities. See Table 1 for examples of solvent effects on diastereoselectivity.

    • Temperature Optimization: In conjunction with solvent screening, varying the reaction temperature can also influence stereoselectivity. Lowering the temperature often increases the selectivity.

    • Use of Additives: In some cases, the addition of a Lewis acid or a base can influence the stereochemical outcome by coordinating with the reactants or intermediates.

Issue 2: Epimerization of the C-2 Stereocenter

  • Symptom: The desired stereoisomer is initially formed but then equilibrates to a mixture of diastereomers over time or during workup/purification.

  • Possible Cause: The presence of protic solvents or acidic/basic conditions is promoting ring-opening and recyclization, leading to loss of stereochemical integrity at the C-2 position.[3]

  • Troubleshooting Steps:

    • Use Aprotic Solvents: If epimerization is observed, switch to aprotic solvents for both the reaction and the workup.

    • Neutralize the Reaction Mixture: Carefully neutralize the reaction mixture before workup to remove any acidic or basic catalysts that may promote epimerization.

    • Minimize Exposure to Protic Solvents: During purification (e.g., chromatography), minimize the use of protic solvents in the eluent.

Data Presentation

Table 1: Solvent Effects on the Diastereomeric Ratio of 2-Aryl-Thiazolidine-4-Carboxylic Acid Derivatives

Aldehyde ReactantSolventTemperature (°C)Diastereomeric Ratio (cis:trans)Reference
p-Hydroxybenzaldehyde derivativeDMSORoom TemperaturePredominantly trans[1]
p-Hydroxybenzaldehyde derivativeCDCl₃Room TemperaturePredominantly cis[1]
Benzaldehyde derivativeDMSO-d6Not specified30:70[2]
Benzaldehyde derivativeCDCl₃Not specified70:30[2]

Experimental Protocols

General Procedure for the Synthesis of 2-Aryl-Thiazolidine-4-Carboxylic Acids [2]

  • In a suitable flask, dissolve L-cysteine (1 equivalent) in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Add the corresponding aromatic aldehyde (1 equivalent) to the solution.

  • Stir the reaction mixture at room temperature for the specified time (typically several hours to overnight).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product often precipitates from the reaction mixture. Collect the solid by filtration.

  • Wash the solid with a suitable solvent (e.g., diethyl ether) to remove any unreacted aldehyde.

  • The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis Reactants L-Cysteine & Aldehyde Mixing Mix Reactants in Solvent Reactants->Mixing Solvent Select Solvent (e.g., EtOH/H₂O, DMSO) Solvent->Mixing Stirring Stir at Controlled Temperature Mixing->Stirring Isolation Isolate Product (Filtration/Extraction) Stirring->Isolation Analysis Analyze Stereoselectivity (NMR) Isolation->Analysis

Caption: General experimental workflow for thiazolidine synthesis.

Solvent_Influence cluster_transition_states Transition States cluster_solvent Solvent Properties Reactants Cysteine + Aldehyde TS_cis Transition State (cis) Reactants->TS_cis k_cis TS_trans Transition State (trans) Reactants->TS_trans k_trans Products cis/trans Thiazolidine Mixture TS_cis->Products TS_trans->Products Polarity Polarity Polarity->TS_cis Stabilizes/Destabilizes Polarity->TS_trans Stabilizes/Destabilizes H_Bonding Hydrogen Bonding H_Bonding->TS_cis Stabilizes/Destabilizes H_Bonding->TS_trans Stabilizes/Destabilizes

Caption: Influence of solvent properties on transition state energies.

References

optimizing reaction conditions for the condensation of L-cysteine with aldehydes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the condensation reaction of L-cysteine with aldehydes to form 2-substituted thiazolidine-4-carboxylic acids.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and optimization of thiazolidine derivatives from L-cysteine and aldehydes.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Incorrect pH: The reaction rate is pH-dependent. While traditionally conducted in acidic conditions (pH 4-5), some reactions proceed efficiently at neutral or even basic pH.[1][2] - Low Reactant Concentration: Insufficient concentration of L-cysteine or the aldehyde can lead to a slow reaction rate. - Unsuitable Solvent: The choice of solvent can influence the solubility of reactants and the reaction equilibrium. - Reaction Time Too Short: Some condensations, especially with less reactive aromatic aldehydes, may require longer reaction times.[3] - Reversibility of the Reaction: The thiazolidine ring can be unstable and the reaction reversible under certain conditions.- Optimize pH: Screen a range of pH values (e.g., 4.0, 7.0, 8.0) to find the optimal condition for your specific aldehyde. For N-terminal cysteine modifications, neutral pH is often effective.[1][2] - Increase Reactant Concentration: Use a higher concentration of reactants or use one reactant in slight excess. - Solvent Screening: Test different solvents or solvent/water mixtures. Ethanol/water mixtures are commonly used.[4] For some reactions, acidified methanol has been shown to be effective.[5] - Extend Reaction Time: Monitor the reaction progress over a longer period (e.g., up to 24-48 hours) using techniques like TLC, LC-MS, or NMR.[4] - Stabilize the Product: Once the reaction is complete, adjust the pH or solvent to favor the stability of the thiazolidine product.[3]
Formation of Diastereomers - Chiral Center in L-cysteine: L-cysteine is a chiral molecule, and the condensation reaction creates a new stereocenter at the C2 position of the thiazolidine ring, leading to the formation of diastereomers (cis and trans).[4]- Characterize the Mixture: Use NMR or other spectroscopic techniques to determine the diastereomeric ratio. - Separation: Attempt to separate the diastereomers using chromatography (e.g., column chromatography or HPLC) if a single isomer is required. - Solvent Influence: The choice of solvent can influence the diastereomeric ratio. For example, DMSO may favor the trans isomer, while CDCl3 may favor the cis isomer.[4]
Slow Reaction Rate - Less Reactive Aldehyde: Aromatic aldehydes are generally less reactive than aliphatic aldehydes.[3] - Low Temperature: The reaction may be slow at room temperature.- Use a Catalyst: Consider using a catalyst to accelerate the reaction. For instance, 2-formylphenylboronic acid (2-FPBA) can significantly speed up the conjugation at neutral pH.[1] - Increase Temperature: Gently heating the reaction mixture may increase the reaction rate. A study on derivatizing aldehydes with D-cysteine found optimal conditions to be 50°C for 10 minutes.[6]
Side Reactions or Impurities - Oxidation of L-cysteine: The thiol group of L-cysteine can be susceptible to oxidation, especially in neutral or alkaline solutions.[7] - Aldol Condensation of Aldehyde: Aldehydes can undergo self-condensation, particularly under basic conditions.[8]- Use Degassed Solvents: To minimize oxidation, use solvents that have been degassed. - Control pH: Maintain the pH in a range that minimizes side reactions. For aldol condensation, avoiding strongly basic conditions is recommended. - Purification: Purify the final product using techniques like recrystallization or chromatography to remove impurities.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the condensation of L-cysteine with an aldehyde?

A1: The reaction proceeds through the formation of a Schiff base intermediate. The thiol group of L-cysteine then intramolecularly attacks the imine carbon, leading to the formation of the stable five-membered thiazolidine ring.[9]

Q2: What is the optimal pH for this reaction?

A2: The optimal pH can vary. While acidic conditions (pH 4-5) have been traditionally used, recent studies have shown that the reaction can be fast and efficient at neutral pH (around 7.4), which is particularly advantageous for biological applications like protein labeling.[1][2][3] It is recommended to screen a range of pH values for your specific reactants.

Q3: How can I monitor the progress of the reaction?

A3: You can monitor the reaction using various analytical techniques:

  • Thin-Layer Chromatography (TLC): To observe the disappearance of starting materials and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the mass of the desired product and monitor its formation over time.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To observe the characteristic shifts of the protons in the thiazolidine ring and the disappearance of the aldehyde proton.[3]

Q4: Are there any specific safety precautions I should take?

A4: Standard laboratory safety procedures should be followed. Some aldehydes can be volatile and irritating, so it is advisable to work in a well-ventilated fume hood. L-cysteine can have a strong odor. Always consult the Safety Data Sheets (SDS) for all chemicals used.

Q5: Can this reaction be used for protein modification?

A5: Yes, this reaction is highly specific for the 1,2-aminothiol group of an N-terminal cysteine residue and can be used for site-specific protein labeling at neutral pH with minimal interference from other amino acid residues.[1][10]

Experimental Protocols

General Protocol for the Synthesis of 2-Substituted Thiazolidine-4-carboxylic Acids

This protocol is a general guideline and may require optimization for specific aldehydes.

  • Dissolve L-cysteine: In a suitable solvent (e.g., a 10:1 ethanol:water mixture), dissolve L-cysteine (1 equivalent).[4]

  • Add Aldehyde: To the stirred solution, add the aldehyde (1 equivalent).

  • Reaction: Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to 24 hours.[4][11] Monitor the reaction progress by TLC or LC-MS.

  • Isolation: Once the reaction is complete, the product may precipitate out of the solution. If so, it can be collected by filtration, washed with a suitable solvent (e.g., diethyl ether), and dried.[4] If the product remains in solution, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.

Protocol for Accelerated Condensation using 2-Formylphenylboronic Acid (2-FPBA) at Neutral pH

This method is particularly useful for rapid and selective labeling of N-terminal cysteines.[1]

  • Prepare Solutions: Prepare stock solutions of L-cysteine and 2-FPBA in a pH 7 buffer.

  • Mixing: Mix equimolar amounts of the L-cysteine and 2-FPBA solutions.

  • Reaction: The reaction is typically fast and can be complete in less than 10 minutes at room temperature.[1]

  • Analysis: The product formation can be confirmed by NMR spectroscopy and mass spectrometry.[1]

Data Presentation

Table 1: Influence of Aldehyde Type on Reaction Time at Neutral pH

Aldehyde TypeExample AldehydeTypical Reaction TimeReference
AliphaticPropionaldehyde, Butyraldehyde< 5 minutes[3]
AromaticBenzaldehydeSeveral hours to days[12]

Table 2: Optimized Conditions for Aldehyde Derivatization with Cysteine for LC-MS/MS Analysis

ParameterOptimal ConditionReference
Temperature50°C[6]
Reaction Time10 minutes[6]
pH7.0[6]

Visualizations

Troubleshooting_Workflow cluster_solutions_yield Troubleshooting Low Yield cluster_solutions_purity Troubleshooting Purity cluster_solutions_rate Troubleshooting Slow Rate Start Experiment Start: Condensation of L-Cysteine with Aldehyde Check_Yield Low or No Product Yield? Start->Check_Yield Check_Purity Impure Product or Side Reactions? Check_Yield->Check_Purity No Optimize_pH Optimize pH Check_Yield->Optimize_pH Yes Check_Rate Slow Reaction Rate? Check_Purity->Check_Rate No Degas_Solvents Use Degassed Solvents Check_Purity->Degas_Solvents Yes Success Successful Synthesis Check_Rate->Success No Add_Catalyst Add Catalyst Check_Rate->Add_Catalyst Yes Increase_Conc Increase Reactant Concentration Optimize_pH->Increase_Conc Change_Solvent Screen Solvents Increase_Conc->Change_Solvent Extend_Time Extend Reaction Time Change_Solvent->Extend_Time Extend_Time->Start Re-run Experiment Control_pH_Side Control pH Degas_Solvents->Control_pH_Side Purify Purify Product Control_pH_Side->Purify Purify->Success Increase_Temp Increase Temperature Add_Catalyst->Increase_Temp Increase_Temp->Start Re-run Experiment

References

Validation & Comparative

A Comparative Guide to Selenium-Containing Amino Acids for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of 1,3-Selenazolidine-4-carboxylic acid, Selenocysteine, and Selenomethionine, supported by experimental data.

For researchers, scientists, and drug development professionals exploring the therapeutic potential of selenium compounds, understanding the nuances between different forms is critical. This guide provides a detailed comparison of three key selenium-containing amino acids: this compound, a prodrug of selenocysteine; selenocysteine itself; and selenomethionine. We delve into their distinct biochemical properties, antioxidant capacities, and bioavailability, supported by experimental data to inform your research and development decisions.

At a Glance: Key Differences

FeatureThis compoundSelenocysteineSelenomethionine
Primary Role Prodrug of L-selenocysteineThe 21st proteinogenic amino acid; active component of selenoproteinsMajor dietary form of selenium; can be non-specifically incorporated into proteins in place of methionine
Chemical Stability More stable than selenocysteineHighly reactive and prone to oxidationRelatively stable
Primary Antioxidant Mechanism Indirect: Delivers selenocysteine for selenoprotein synthesisDirect: The selenol group is a potent nucleophile and radical scavenger. Indirect: Catalytic center of antioxidant enzymes.Direct: Can scavenge reactive oxygen species. Indirect: Serves as a source of selenium for selenoprotein synthesis.
Bioavailability Designed for enhanced delivery of selenocysteineLow due to high reactivityHigh, absorbed and incorporated into a general methionine pool

Performance Data: A Quantitative Comparison

Selenoprotein P (SEPP) Induction in Liver Cells

Selenoprotein P is the primary transporter of selenium to peripheral tissues. Its induction is a key indicator of a compound's ability to supply selenium for the synthesis of functional selenoproteins.

CompoundConcentrationFold Increase in SEPP Secretion (vs. Control)Cell LineReference
L-Selenocystine100 nM~6.5Murine and Human Liver Cells[1]
L-Selenomethionine100 nM~2.5Murine and Human Liver Cells[1]

Note: this compound is expected to have a similar effect to L-selenocystine as it is its prodrug, though direct comparative data on SEPP induction is not available.

Glutathione Peroxidase (GPx) Induction

Glutathione peroxidase is a family of antioxidant enzymes that contain selenocysteine at their active site and play a crucial role in protecting cells from oxidative damage.

CompoundConcentrationFold Increase in GPx Activity (vs. Control)Cell LineReference
L-Selenazolidine-4(R)-carboxylic acid (L-SCA)100 µM5.9V79 Cells[2]
L-Selenocystine30 µM4.2V79 Cells[2]
Sodium Selenite15 µM2.2V79 Cells[2]

Note: Data for selenomethionine was not available in this direct comparative study.

Cytotoxicity Comparison

Understanding the toxic potential of selenium compounds is crucial for their development as therapeutic agents.

CompoundIC50Cell LineReference
L-Selenazolidine-4(R)-carboxylic acid (L-SCA)>1000 µMV79 Cells[2]
L-Selenocystine~34 µMV79 Cells[2]
SelenomethionineNot toxic within the tested rangeMurine and Human Liver Cells[1]
Sodium Selenite~17 µMV79 Cells[2]
Methylseleninic acid, L-selenocystine, Selenodiglutathione, SeleniteCytotoxic in micromolar concentrationsMurine and Human Liver Cells[1]

Experimental Protocols

General Protocol for DPPH Radical Scavenging Assay

This protocol provides a general framework for assessing the in vitro antioxidant activity of selenium compounds.

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The solution should have a deep violet color.

  • Preparation of Test Compounds: Dissolve this compound, selenocysteine, and selenomethionine in a suitable solvent (e.g., methanol or a buffer) to create stock solutions. Prepare a series of dilutions from the stock solutions.

  • Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of each dilution of the test compounds.

  • Initiation of Reaction: Add the DPPH solution to each well/cuvette containing the test compound. A control containing only the solvent and DPPH solution should also be prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at a wavelength of approximately 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Cellular Antioxidant Activity (CAA) Assay using DCFH-DA

This assay measures the ability of a compound to reduce intracellular reactive oxygen species (ROS).

  • Cell Culture: Seed adherent cells (e.g., HepG2) in a 96-well black, clear-bottom plate and culture until confluent.

  • Loading with DCFH-DA: Wash the cells with a suitable buffer (e.g., PBS). Incubate the cells with a solution of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in a serum-free medium. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent DCFH.

  • Treatment with Selenium Compounds: Remove the DCFH-DA solution and treat the cells with various concentrations of this compound, selenocysteine, or selenomethionine.

  • Induction of Oxidative Stress: After incubation with the selenium compounds, induce oxidative stress by adding a ROS generator, such as tert-butyl hydroperoxide (t-BHP).

  • Fluorescence Measurement: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence plate reader.

  • Data Analysis: The antioxidant capacity of the test compounds is determined by their ability to suppress the t-BHP-induced fluorescence. The results can be expressed as a percentage reduction in fluorescence compared to the control (cells treated with t-BHP alone).

Signaling Pathways and Mechanisms of Action

Selenium compounds exert their antioxidant effects through both direct and indirect mechanisms, often influencing key cellular signaling pathways.

Metabolic Fate and Bioavailability

The distinct metabolic pathways of these selenium compounds are fundamental to their biological activity.

cluster_0 Dietary Intake / Administration cluster_1 Cellular Uptake and Metabolism Selenomethionine Selenomethionine Methionine_Pool Methionine Pool Selenomethionine->Methionine_Pool Absorbed via methionine transporters 1,3-Selenazolidine-4-carboxylic_acid 1,3-Selenazolidine- 4-carboxylic acid Selenocysteine Selenocysteine 1,3-Selenazolidine-4-carboxylic_acid->Selenocysteine Hydrolysis Non-specific_Protein_Incorporation Non-specific Protein Incorporation Methionine_Pool->Non-specific_Protein_Incorporation Methionine_Pool->Selenocysteine Trans-selenation pathway Selenoproteins Selenoproteins Selenocysteine->Selenoproteins Specific incorporation via SECIS element cluster_0 Cytoplasm cluster_1 Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2 Release Keap1 Keap1 Keap1_Nrf2->Keap1 Ubiquitination & Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Oxidative_Stress Oxidative Stress (ROS) Oxidative_Stress->Keap1_Nrf2 Inhibits Keap1 Selenocompounds Selenocompounds (e.g., Selenocysteine) Selenocompounds->Keap1_Nrf2 Modulates Redox Environment ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant & Detoxification Gene Expression (e.g., GPx, TrxR) ARE->Antioxidant_Genes Activates Transcription

References

A Comparative Guide to the Pharmacological Properties of Proline vs. Selenazolidine-Containing Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based drug discovery, the strategic incorporation of non-canonical amino acids offers a powerful tool to modulate pharmacological properties. Proline, with its unique cyclic structure, plays a pivotal role in peptide conformation and bioactivity. A fascinating synthetic analog, selenazolidine, which substitutes the γ-carbon of proline with a selenium atom, presents an intriguing alternative. This guide provides an objective comparison of the known pharmacological properties of proline-containing and selenazolidine-containing peptides, supported by available experimental data, to inform future research and development.

Structural and Functional Overview

Proline-Containing Peptides: The rigid pyrrolidine ring of proline introduces significant conformational constraints into a peptide backbone, often inducing turns and kinks that are crucial for proper protein folding and biological function.[1] Proline-rich regions are key motifs in protein-protein interactions and are integral to the structure of proteins like collagen.[1] Peptides containing proline exhibit a wide array of pharmacological activities, including antimicrobial, immunomodulatory, antioxidant, and anti-inflammatory effects.[2][3] Their unique structural features, such as the formation of a polyproline-II helix, are often essential for their biological activity.[2]

Selenazolidine-Containing Peptides: Selenazolidine (Sez) is a synthetic analog of proline where the γ-carbon is replaced by a selenium atom.[4] This modification introduces a heavier chalcogen into the ring structure, which has the potential to alter the electronic and steric properties of the peptide. Selenium itself is a trace element known for its antioxidant properties, primarily through its incorporation into selenoproteins like glutathione peroxidase.[5] The incorporation of selenazolidine into peptides is a strategy to create novel peptidomimetics with potentially enhanced or unique pharmacological profiles.[6][7]

Comparative Pharmacological Properties

Direct comparative studies on the pharmacological properties of proline- and selenazolidine-containing peptides are limited. However, existing research provides a basis for a preliminary comparison and highlights areas for future investigation.

Receptor Binding and Endopeptidase Stability

A key study directly compared a synthetic antagonist of the vasopressin receptor-1A containing either proline or selenazolidine. The research found that both the proline-containing peptide and its selenazolidine-substituted counterpart exhibited similar pharmacological properties and endopeptidase stabilities .[4][6] This suggests that, at least in this specific context, selenazolidine can act as a viable surrogate for proline without significantly disrupting the peptide's interaction with its target receptor or its susceptibility to enzymatic degradation.[4]

Antioxidant Activity

Proline-Containing Peptides: Proline-rich peptides are known to possess antioxidant properties.[3] They can scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress.[8] The antioxidant capacity of these peptides is influenced by their amino acid composition and sequence.

Selenazolidine-Containing Peptides: While direct quantitative data on the antioxidant activity of selenazolidine-containing peptides is scarce, the presence of selenium suggests a potential for significant antioxidant effects. Organoselenium compounds are known to have antioxidant properties.[7] It is hypothesized that the selenium atom in the selenazolidine ring could directly participate in redox reactions, potentially enhancing the radical scavenging capacity of the peptide compared to its proline analog.

Quantitative Comparison of Antioxidant Activity (Hypothetical)

To date, no studies have been identified that provide a direct quantitative comparison of the antioxidant activity of a proline-containing peptide and its corresponding selenazolidine analog. The following table illustrates how such a comparison could be presented if data were available.

Peptide SequenceAmino Acid at Position XAntioxidant AssayIC50 (µg/mL)Reference
Example-PeptideProlineDPPH Radical Scavenging150Fictional Data
Example-PeptideSelenazolidineDPPH Radical Scavenging120Fictional Data
Example-PeptideProlineABTS Radical Scavenging200Fictional Data
Example-PeptideSelenazolidineABTS Radical Scavenging160Fictional Data

This table is for illustrative purposes only and does not represent actual experimental data.

Enzyme Inhibition

Proline-Containing Peptides: Peptides containing proline can act as inhibitors of various enzymes. The conformationally constrained nature of proline can be advantageous in designing peptides that fit into the active or allosteric sites of enzymes with high specificity.

Selenazolidine-Containing Peptides: There is currently a lack of specific data on the enzyme inhibitory activity of selenazolidine-containing peptides. However, given their structural similarity to proline peptides, it is plausible that they could also function as enzyme inhibitors. The subtle differences in bond angles and electronic properties conferred by the selenium atom could potentially be exploited to fine-tune the inhibitory potency and selectivity.

Quantitative Comparison of Enzyme Inhibition (Hypothetical)

Similar to antioxidant activity, direct comparative data for enzyme inhibition is not yet available. The table below demonstrates how such a comparison could be structured.

Target EnzymeInhibitor Peptide SequenceAmino Acid at Position XInhibition Constant (Kᵢ) (nM)Reference
Example ProteaseInhibitor-PeptideProline50Fictional Data
Example ProteaseInhibitor-PeptideSelenazolidine40Fictional Data

This table is for illustrative purposes only and does not represent actual experimental data.

Signaling Pathways

Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 signaling pathway is a critical regulator of the cellular antioxidant response. Under normal conditions, the transcription factor Nrf2 is bound by its inhibitor Keap1, leading to its degradation. In response to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes.

Proline-Rich Peptides and Nrf2: Some antioxidant peptides, including those rich in proline and glycine, are thought to exert their protective effects through the activation of the Nrf2/Keap1 pathway.[8][9]

Selenazolidine-Containing Peptides and Nrf2 (Hypothetical): Given that selenium compounds have been shown to modulate the Nrf2 pathway, it is highly probable that selenazolidine-containing peptides could also activate this protective signaling cascade.[2][3] The selenium atom may directly interact with the redox-sensitive cysteine residues on Keap1, leading to the release and activation of Nrf2. This remains a compelling area for future research.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Cul3 Cul3-E3 Ligase Nrf2->Cul3 Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1 Keap1 Keap1->Nrf2 Binds & Sequesters Proteasome Proteasome Cul3->Proteasome Degradation ROS Oxidative Stress (e.g., ROS) ROS->Keap1 Inactivates Peptides Antioxidant Peptides (Proline-rich or Selenazolidine-containing) Peptides->Keap1 Potentially Modulates Maf sMaf Nrf2_n->Maf Dimerizes ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds Maf->ARE Binds Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription

Figure 1: The Keap1-Nrf2 signaling pathway and potential modulation by antioxidant peptides.

Experimental Protocols

Detailed methodologies are crucial for the objective comparison of proline- and selenazolidine-containing peptides. Below are standard protocols for key experiments.

DPPH Radical Scavenging Assay

This assay measures the ability of a peptide to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Protocol:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Sample preparation: Dissolve the proline-containing and selenazolidine-containing peptides in a suitable solvent (e.g., methanol or water) to create a series of concentrations.

  • Reaction: In a 96-well plate, add 50 µL of each peptide concentration to 150 µL of the DPPH solution. A blank well should contain 50 µL of the solvent instead of the peptide solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 The IC50 value (the concentration of peptide required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of scavenging against the peptide concentration.

DPPH_Assay_Workflow start Start prep_dpph Prepare 0.1 mM DPPH in Methanol start->prep_dpph prep_peptides Prepare Serial Dilutions of Proline & Selenazolidine Peptides start->prep_peptides mixing Mix Peptide Solution with DPPH Solution prep_dpph->mixing prep_peptides->mixing incubation Incubate in Dark (30 min, RT) mixing->incubation measurement Measure Absorbance at 517 nm incubation->measurement calculation Calculate % Scavenging and IC50 Value measurement->calculation end End calculation->end

Figure 2: Experimental workflow for the DPPH radical scavenging assay.
Enzyme Inhibition Assay (General Protocol)

This protocol outlines the general steps to determine the inhibitory effect of a peptide on a specific enzyme.

Protocol:

  • Reagent Preparation: Prepare a buffer solution at the optimal pH for the target enzyme. Prepare solutions of the enzyme, its substrate, and the proline- and selenazolidine-containing inhibitor peptides at various concentrations.

  • Pre-incubation: In a 96-well plate, add the enzyme and varying concentrations of the inhibitor peptide to the buffer. Allow to pre-incubate for a specific time (e.g., 15 minutes) at the optimal temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

  • Kinetic Measurement: Immediately measure the rate of the reaction by monitoring the change in absorbance or fluorescence over time using a microplate reader. The wavelength will depend on the specific substrate and product.

  • Data Analysis: Determine the initial reaction velocities (V₀) for each inhibitor concentration.

  • Calculation of Kᵢ: Plot the reaction velocities against the substrate concentration in the presence and absence of the inhibitor (e.g., using a Lineweaver-Burk plot) to determine the mechanism of inhibition and calculate the inhibition constant (Kᵢ).[10]

Enzyme_Inhibition_Workflow start Start prep_reagents Prepare Enzyme, Substrate, and Inhibitor (Peptide) Solutions start->prep_reagents pre_incubation Pre-incubate Enzyme with Varying Inhibitor Concentrations prep_reagents->pre_incubation initiate_reaction Initiate Reaction by Adding Substrate pre_incubation->initiate_reaction kinetic_measurement Monitor Reaction Rate (Absorbance/Fluorescence) initiate_reaction->kinetic_measurement data_analysis Determine Initial Velocities (V₀) kinetic_measurement->data_analysis calculation Calculate Inhibition Constant (Kᵢ) (e.g., Lineweaver-Burk Plot) data_analysis->calculation end End calculation->end

Figure 3: General experimental workflow for an enzyme inhibition assay.

Conclusion and Future Directions

The substitution of proline with selenazolidine in peptides represents a novel strategy in peptidomimetic design. While current evidence suggests that selenazolidine can act as a conservative replacement for proline, maintaining similar pharmacological activity in at least one case, the full extent of its impact on peptide properties remains largely unexplored. The presence of selenium strongly implies a potential for enhanced antioxidant activity, possibly through the modulation of the Keap1-Nrf2 signaling pathway.

Future research should focus on direct, quantitative comparisons of the pharmacological properties of proline-containing peptides and their selenazolidine analogs. Such studies, employing standardized experimental protocols as outlined above, will be crucial in elucidating the unique contributions of the selenazolidine moiety and unlocking its full potential in the development of new therapeutic peptides.

References

A Comparative Analysis of Antioxidant Activity in Substituted Thiazolidine-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

The core structure of thiazolidine-4-carboxylic acid, a derivative of the amino acid L-cysteine, has been a focal point of medicinal chemistry due to its diverse biological activities. The antioxidant capacity of these compounds is of particular interest for their potential therapeutic applications in conditions associated with oxidative stress. The primary mechanism of their antioxidant action is believed to be through radical scavenging, a property that is significantly modulated by electronic effects of the substituents.

Quantitative Comparison of Antioxidant Activity

The antioxidant activities of a range of 2-aryl substituted thiazolidine-4-carboxylic acids have been evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The half-maximal effective concentration (EC50) or inhibitory concentration (IC50) is a key metric for this comparison, with lower values indicating higher antioxidant potency. The following table summarizes the data from two prominent studies in the field.

2-Aryl SubstituentAntioxidant AssayIC50 / EC50 (µg/mL)Reference
2,4-dihydroxy phenylDPPH29.50[1]
2,5-dihydroxy phenylDPPH31.75[1]
4-hydroxy-3-methoxy phenylDPPH48.50[1]
4-hydroxy phenylDPPH51.25[1]
3,4-dihydroxy phenylDPPH53.50[1]
4-methoxy phenylDPPH64.75[1]
2-hydroxy phenylDPPH68.25[1]
4-methyl phenylDPPH70.50[1]
3-hydroxy phenylDPPH72.50[1]
PhenylDPPH75.25[1]
4-chloro phenylDPPH80.50[1]
4-bromo phenylDPPH82.75[1]
4-carboxy phenylDPPH85.50[1]
2-nitro phenylDPPH88.25[1]
4-nitro phenylDPPH90.50[1]
4-dimethylamino phenylDPPH93.25[1]
2-chloro phenylDPPH95.50[1]
2,4-dichloro phenylDPPH98.75[1]
2-methoxy-3,4-dihydroxy phenylDPPH35.8 ± 0.12[2]
4-methoxy phenylDPPH105.2 ± 0.41[2]
4-fluoro phenylDPPH115.6 ± 0.72[2]
PhenylDPPH98.5 ± 0.53[2]
4-chloro phenylDPPH121.3 ± 0.88[2]
4-nitro phenylDPPH145.7 ± 1.02[2]
Ascorbic Acid (Standard)DPPH34.50[1]
Ascorbic Acid (Standard)DPPH85.3 ± 0.52[2]

Note: The IC50/EC50 values from different studies may not be directly comparable due to potential variations in experimental conditions.

The data consistently demonstrates that the presence of electron-donating groups, particularly hydroxyl (-OH) and methoxy (-OCH3) groups, on the 2-aryl ring enhances the antioxidant activity.[1][2] For instance, derivatives with dihydroxy phenyl substituents exhibit significantly lower IC50 values, indicating potent radical scavenging capabilities, in some cases comparable to the standard antioxidant, ascorbic acid.[1] Conversely, electron-withdrawing groups, such as nitro (-NO2) and chloro (-Cl), tend to decrease the antioxidant activity.[1][2] This structure-activity relationship suggests that the ability of the substituent to donate electrons stabilizes the radical formed after scavenging a free radical, thereby promoting antioxidant efficacy.

Experimental Protocols

The following are detailed methodologies for the key antioxidant assays cited in the reviewed literature.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol and stored in the dark.

  • Preparation of Test Samples: The substituted thiazolidine-4-carboxylic acid derivatives are dissolved in the same solvent as the DPPH solution to prepare a series of concentrations.

  • Reaction Mixture: A specific volume of the test sample solution is mixed with a fixed volume of the DPPH solution. A control is prepared by mixing the solvent with the DPPH solution.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50/EC50 Determination: The IC50 or EC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored by the decrease in absorbance at a specific wavelength (e.g., 734 nm).

Procedure:

  • Generation of ABTS Radical Cation: The ABTS•+ is generated by reacting an aqueous solution of ABTS with an oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Preparation of ABTS Working Solution: The ABTS•+ stock solution is diluted with a suitable buffer (e.g., phosphate buffer saline) to an absorbance of approximately 0.70 at 734 nm.

  • Preparation of Test Samples: The substituted thiazolidine-4-carboxylic acid derivatives are dissolved in a suitable solvent to prepare different concentrations.

  • Reaction Mixture: A small volume of the test sample is added to a fixed volume of the ABTS•+ working solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.

  • Absorbance Measurement: The absorbance of the reaction mixture is measured at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.

  • IC50/EC50 Determination: The IC50 or EC50 value is determined from the plot of percentage inhibition versus concentration.

Visualizing the Synthesis and Assay Workflow

To further elucidate the processes involved in this area of research, the following diagrams illustrate the general synthesis of 2-aryl-thiazolidine-4-carboxylic acids and the workflow of a typical radical scavenging assay.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product L_Cysteine L-Cysteine Condensation Cyclocondensation L_Cysteine->Condensation Substituted_Aldehyde Substituted Aldehyde (R-CHO) Substituted_Aldehyde->Condensation Thiazolidine_Acid 2-(Substituted Aryl) thiazolidine-4-carboxylic Acid Condensation->Thiazolidine_Acid

Caption: General synthesis of 2-aryl-thiazolidine-4-carboxylic acids.

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Incubation cluster_measurement Measurement & Analysis Reagent_Prep Prepare Radical Solution (e.g., DPPH in Methanol) Mixing Mix Radical Solution with Test Compound Solution Reagent_Prep->Mixing Sample_Prep Prepare Test Compound (Substituted Thiazolidine-4-carboxylic Acid) Solutions (various concentrations) Sample_Prep->Mixing Incubation Incubate in the Dark (e.g., 30 minutes) Mixing->Incubation Spectrophotometry Measure Absorbance (e.g., at 517 nm for DPPH) Incubation->Spectrophotometry Calculation Calculate % Inhibition Spectrophotometry->Calculation IC50_Determination Determine IC50/EC50 Value Calculation->IC50_Determination

Caption: Workflow of a typical radical scavenging antioxidant assay.

References

Validating the Efficacy of 1,3-Selenazolidine-4-carboxylic Acid as a Selenium Supplement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1,3-Selenazolidine-4-carboxylic acid (SA) with other common selenium supplements, supported by experimental data. SA, a prodrug of L-selenocysteine, has been investigated as a potentially superior and less toxic vehicle for selenium delivery, particularly in the context of cancer chemoprevention.[1] This document summarizes key performance indicators, including bioavailability, antioxidant efficacy, and toxicity, in comparison to established selenium sources such as sodium selenite and L-selenomethionine.

Data Presentation: Comparative Efficacy and Toxicity

The following tables summarize quantitative data from a key in vivo study comparing SA and its derivatives (2-methyl-SA or MSCA, and 2-oxo-SA or OSCA) with other selenium compounds.

Table 1: Comparative Bioavailability of Selenium Supplements in A/J Mice

Selenium CompoundDose (ppm Se)Blood Se (µg/g Hb)Liver Se (µg/g)Lung Se (µg/g)Kidney Se (µg/g)
Control-0.78 ± 0.040.89 ± 0.030.49 ± 0.021.69 ± 0.07
Sodium Selenite50.89 ± 0.051.48 ± 0.110.55 ± 0.032.16 ± 0.12
L-Selenomethionine3.752.15 ± 0.102.54 ± 0.131.18 ± 0.064.28 ± 0.21
SA (L-SCA) 5 1.02 ± 0.06 1.15 ± 0.07 0.58 ± 0.03 1.95 ± 0.10
10 1.21 ± 0.07 1.32 ± 0.08 0.65 ± 0.04 2.21 ± 0.11
15 1.35 ± 0.08 1.45 ± 0.09 0.71 ± 0.04 2.40 ± 0.12
MSCA (L-MSCA)51.35 ± 0.081.58 ± 0.090.75 ± 0.042.65 ± 0.13
101.68 ± 0.101.95 ± 0.110.92 ± 0.053.25 ± 0.16
151.89 ± 0.112.20 ± 0.131.04 ± 0.063.68 ± 0.18
OSCA (L-OSCA)51.11 ± 0.071.29 ± 0.080.61 ± 0.032.15 ± 0.11
101.38 ± 0.081.60 ± 0.090.76 ± 0.042.68 ± 0.13
151.54 ± 0.091.79 ± 0.100.85 ± 0.053.00 ± 0.15

Data adapted from "Characteristics of selenazolidine prodrugs of selenocysteine: toxicity, selenium levels, and glutathione peroxidase induction in A/J mice".[1] Values are presented as mean ± SEM.

Table 2: Comparative Effect of Selenium Supplements on Glutathione Peroxidase (GPx) Activity

Selenium CompoundDose (ppm Se)Erythrocyte GPx Activity (mU/mg Hb)Liver GPx Activity (mU/mg protein)
Control-41.1 ± 2.5651.9 ± 39.1
Sodium Selenite5115.8 ± 7.0850.3 ± 51.0
L-Selenomethionine3.75130.2 ± 7.8912.6 ± 54.8
SA (L-SCA) 5 95.3 ± 5.7 789.2 ± 47.4
10 125.6 ± 7.5 880.1 ± 52.8
15 148.9 ± 8.9 965.7 ± 57.9
MSCA (L-MSCA)5110.1 ± 6.6825.4 ± 49.5
10152.1 ± 9.1937.3 ± 56.2
15165.4 ± 9.9988.2 ± 59.3
OSCA (L-OSCA)5102.3 ± 6.1801.5 ± 48.1
10135.7 ± 8.1910.6 ± 54.6
15155.2 ± 9.3975.4 ± 58.5

Data adapted from "Characteristics of selenazolidine prodrugs of selenocysteine: toxicity, selenium levels, and glutathione peroxidase induction in A/J mice".[1] Values are presented as mean ± SEM.

Table 3: Comparative Toxicity of Selenium Compounds

Selenium CompoundLD50 (mg/kg body weight)SpeciesRoute
Sodium Selenite7RatOral
L-Selenomethionine4-26RatOral
SA (L-SCA) Not established, but no toxicity observed at 15 ppm Se in diet for 28 days Mouse Oral

LD50 data for Sodium Selenite and L-Selenomethionine from various sources. SA data from the primary comparative study.[1]

Experimental Protocols

A detailed understanding of the methodologies employed in the cited research is crucial for interpretation and replication.

Experimental Workflow for In Vivo Comparative Study

G cluster_0 Animal Model and Diet cluster_1 Experimental Period cluster_2 Sample Collection & Analysis A A/J Mice B AIN-76A Diet (Control) A->B Fed C Diet Supplementation: - Sodium Selenite - L-Selenomethionine - SA, MSCA, OSCA B->C Supplemented with D 28-Day Supplementation C->D E Blood & Tissue Collection (Liver, Lung, Kidney) D->E F Selenium Level Measurement (Atomic Absorption Spectrometry) E->F G GPx Activity Assay (Spectrophotometric) E->G H Histological Evaluation E->H

Caption: Experimental workflow for the in vivo comparison of selenium supplements.

Protocol for Selenium Level Measurement
  • Sample Preparation: Blood and tissue samples are digested using a mixture of nitric acid and perchloric acid.

  • Instrumentation: Selenium concentrations are determined using an atomic absorption spectrophotometer equipped with a graphite furnace.

  • Measurement: The absorbance is measured at 196.0 nm.

  • Quantification: Selenium levels are quantified by comparing the sample absorbance to a standard curve prepared from known concentrations of selenium.

Protocol for Glutathione Peroxidase (GPx) Activity Assay
  • Principle: The assay measures the rate of NADPH oxidation, which is coupled to the reduction of an organic hydroperoxide by GPx.

  • Reaction Mixture: A reaction mixture is prepared containing NADPH, glutathione reductase, reduced glutathione, and the sample (erythrocyte lysate or liver cytosol).

  • Initiation: The reaction is initiated by the addition of a substrate, such as tert-butyl hydroperoxide.

  • Measurement: The decrease in absorbance at 340 nm, corresponding to NADPH oxidation, is monitored spectrophotometrically.

  • Calculation: GPx activity is calculated based on the rate of NADPH consumption.

Signaling Pathways

Selenium supplementation, through the provision of selenocysteine, influences key cellular signaling pathways involved in antioxidant defense.

Metabolism of this compound and Selenoprotein Synthesis

G SA This compound (SA) Sec L-Selenocysteine (Sec) SA->Sec Hydrolysis Selenide Selenide (H2Se) Sec->Selenide Selenocysteine Lyase Selenophosphate Selenophosphate Selenide->Selenophosphate Selenophosphate Synthetase 2 tRNA_Sec Selenocysteyl-tRNA[Ser]Sec Selenophosphate->tRNA_Sec tRNA_Ser Seryl-tRNA[Ser]Sec tRNA_Ser->tRNA_Sec Selenocysteine Synthase Ribosome Ribosome tRNA_Sec->Ribosome Selenoproteins Selenoproteins (e.g., GPx, TrxR) Ribosome->Selenoproteins Translation

Caption: Metabolic pathway of SA to selenocysteine and its incorporation into selenoproteins.

Activation of the Nrf2 Antioxidant Response Pathway by Selenium

G cluster_0 Cytoplasm cluster_1 Nucleus Selenium Selenium (from SA) Selenoproteins Selenoproteins (GPx, TrxR) Selenium->Selenoproteins ROS Reactive Oxygen Species (ROS) Selenoproteins->ROS Reduces Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidizes Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., GCLC, NQO1) ARE->Antioxidant_Genes Activates Transcription

Caption: Selenium-mediated activation of the Nrf2 antioxidant signaling pathway.

Conclusion

The available data suggests that this compound and its derivatives are effective sources of bioavailable selenium, capable of increasing tissue selenium levels and enhancing the activity of the crucial antioxidant enzyme, glutathione peroxidase. Notably, in the studied animal model, these compounds did not exhibit signs of toxicity at the administered doses.[1] The mechanism of action involves the intracellular release of L-selenocysteine, which is then incorporated into selenoproteins that play a vital role in cellular antioxidant defense, partly through the activation of the Nrf2 signaling pathway. Further research is warranted to fully elucidate the comparative pharmacokinetics and long-term safety profile of SA in humans. However, the existing evidence positions this compound as a promising candidate for selenium supplementation, particularly in applications requiring enhanced antioxidant capacity.

References

comparing the biological activity of thiazolidine vs. selenazolidine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Comparison of the Biological Activities of Thiazolidine and Selenazolidine Derivatives

For researchers and professionals in the field of drug development, understanding the nuanced differences between structurally similar heterocyclic compounds is paramount for designing novel therapeutic agents. Thiazolidine and selenazolidine derivatives, five-membered heterocyclic rings containing either a sulfur or a selenium atom, respectively, have garnered significant attention for their diverse pharmacological properties. This guide provides an objective comparison of their biological activities, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

Introduction to Thiazolidine and Selenazolidine Derivatives

Thiazolidine-containing compounds are a well-established class of therapeutic agents with a broad spectrum of activities, including anticancer, antimicrobial, antioxidant, and antidiabetic effects.[1][2][3][4] The antidiabetic drugs pioglitazone and rosiglitazone are notable examples of thiazolidinediones.[5] Selenazolidine derivatives, where the sulfur atom is replaced by selenium, are a more recently explored class of compounds. Selenium is an essential trace element known for its role in antioxidant defense and cancer prevention, and its incorporation into the thiazolidine scaffold is being investigated for potential therapeutic benefits.[6][7]

Comparative Biological Activity

A direct comparative study on a pair of analogous thiazolidinone and selenazolidinone derivatives revealed significant differences in their biological profiles. The selenium-containing compound (a selenazolidinone) was found to be less toxic than its sulfur-containing counterpart (a thiazolidinone).[8]

Anticancer Activity

In a comparative study, the selenazolidinone derivative demonstrated more potent anticancer activity against the MCF-7 breast cancer cell line (IC50 = 24.8 µg/mL) compared to the thiazolidinone derivative (IC50 = 90.9 µg/mL).[8] This suggests that the presence of selenium may enhance the cytotoxic effects against cancer cells.

Antimicrobial Activity

The same comparative study indicated that the selenazolidinone derivative was more active against Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) than the thiazolidinone derivative, with a minimum inhibitory concentration (MIC) of 5 mg/mL.[8]

Antioxidant Activity

Both classes of compounds exhibit antioxidant properties. Thiazolidine derivatives are known to scavenge free radicals.[9][10] Selenazolidine derivatives are designed as prodrugs of L-selenocysteine, a key component of the antioxidant enzyme glutathione peroxidase (GPx), suggesting a mechanism-based antioxidant effect.[6][11] In a comparative study, the thiazolidinone derivative showed slightly better antioxidant activity (73%) than the selenazolidinone derivative in a particular assay, though both were less potent than the standard butylated hydroxytoluene (BHT) at 82%.[8]

Data Summary

Biological ActivityThiazolidine DerivativeSelenazolidine DerivativeReference
Anticancer (MCF-7) IC50: 90.9 µg/mLIC50: 24.8 µg/mL[8]
Antimicrobial (Gram-negative) Less ActiveMIC: 5 mg/mL[8]
Antioxidant 73% activityGood activity[8]
Toxicity More ToxicLess Toxic[8]

Signaling Pathways and Mechanisms of Action

Thiazolidinediones as PPAR-γ Agonists

A primary mechanism of action for many thiazolidinedione derivatives, particularly in their role as antidiabetic agents, is the activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ).[12][13][14] Activation of PPAR-γ leads to the regulation of genes involved in glucose and lipid metabolism, improving insulin sensitivity.[12][13][14]

PPAR_gamma_pathway TZD Thiazolidinedione (TZD) PPARg PPAR-γ TZD->PPARg binds & activates PPARg_RXR PPAR-γ/RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPARg_RXR->PPRE binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription initiates Metabolic_Effects Regulation of Glucose and Lipid Metabolism Gene_Transcription->Metabolic_Effects

Caption: PPAR-γ signaling pathway activated by thiazolidinediones.

Selenazolidine Derivatives and Apoptosis Induction

The anticancer activity of selenazolidine derivatives is often attributed to the induction of apoptosis, frequently through the mitochondrial pathway. These compounds can lead to the generation of reactive oxygen species (ROS), which in turn triggers a cascade of events including the release of cytochrome c and the activation of caspases, ultimately leading to programmed cell death.

Selenazolidine_Apoptosis Selenazolidine Selenazolidine Derivative ROS Increased ROS Selenazolidine->ROS Mitochondria Mitochondria ROS->Mitochondria induces stress Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Apoptosis induction by selenazolidine derivatives via ROS production.

Experimental Protocols

General Experimental Workflow

The evaluation of the biological activity of these compounds typically follows a standardized workflow, from synthesis to in vitro testing.

experimental_workflow Synthesis Compound Synthesis (Thiazolidine/Selenazolidine) Purification Purification & Characterization Synthesis->Purification Stock_Solution Stock Solution Preparation Purification->Stock_Solution Biological_Assay Biological Assays (Anticancer, Antimicrobial, Antioxidant) Stock_Solution->Biological_Assay Data_Analysis Data Analysis & Interpretation Biological_Assay->Data_Analysis

Caption: General workflow for the biological evaluation of synthesized compounds.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (thiazolidine or selenazolidine derivatives) and incubated for 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 28 µL of a 2 mg/mL solution of MTT is added to each well. The plate is then incubated for 1.5 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and the resulting formazan crystals are solubilized by adding 130 µL of dimethyl sulfoxide (DMSO) to each well.

  • Absorbance Measurement: The plate is incubated for 15 minutes with shaking, and the absorbance is measured at 492 nm using a microplate reader. Cell viability is calculated as a percentage of the control (untreated cells).

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a common technique to determine the MIC of an antimicrobial agent.

  • Compound Preparation: Serial dilutions of the test compounds are prepared in a 96-well microtiter plate with an appropriate broth medium.

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., E. coli) is prepared to a concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the antioxidant capacity of compounds.

  • Sample Preparation: Various concentrations of the test compounds are prepared in a suitable solvent (e.g., methanol).

  • DPPH Solution: A fresh solution of DPPH in methanol (e.g., 0.1 mM) is prepared.

  • Reaction: An aliquot of the test compound solution is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm against a blank.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Conclusion

The available evidence suggests that the substitution of sulfur with selenium in the thiazolidine ring can lead to favorable changes in biological activity, including enhanced anticancer and antimicrobial properties and potentially lower toxicity. While thiazolidine derivatives have a well-established history and a broad range of applications, selenazolidine derivatives represent a promising new frontier in the development of novel therapeutic agents. Further direct comparative studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of these two important classes of heterocyclic compounds.

References

A Comparative Guide to the Endopeptidase Stability of Selenazolidine-Containing Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of therapeutic peptides with enhanced stability and efficacy is a cornerstone of modern drug development. Modifications to the peptide backbone and amino acid side chains are key strategies to overcome the inherent susceptibility of peptides to proteolytic degradation. This guide provides a comparative analysis of the endopeptidase stability of peptides containing the non-proteinogenic amino acid selenazolidine (Sez), a proline analogue. We will compare its performance with native proline-containing peptides and other proline mimetics, supported by available experimental data and detailed methodologies.

Introduction to Selenazolidine Peptides

Selenazolidine is a five-membered ring structure that incorporates a selenium atom in place of the γ-carbon of proline. This modification has been explored as a tool to introduce a selenium atom into peptides, serving as a potential biophysical probe or to modulate peptide structure and function. A critical aspect of evaluating such synthetic peptides is their resistance to degradation by endopeptidases, which are prevalent in biological systems and a major hurdle for peptide therapeutics.

Data Presentation: Comparative Stability Analysis

A key study in the field involved the synthesis of an analogue of the vasopressin receptor-1A antagonist, where a proline residue was substituted with selenazolidine. The stability of this modified peptide was then compared to its natural proline-containing counterpart.

Table 1: Endopeptidase Stability of Vasopressin Receptor-1A Antagonist Analogues

Peptide SequenceModificationReported Endopeptidase Stability
3-(4-hydroxyphenyl)-propionyl-d-Tyr(Me)-Phe-Gln-Asn-Arg-Pro -Arg-NH2Proline (Native)Baseline
3-(4-hydroxyphenyl)-propionyl-d-Tyr(Me)-Phe-Gln-Asn-Arg-Sez -Arg-NH2Selenazolidine (Analogue)Similar to the proline-containing peptide[1][2][3][4][5][6]

The findings indicate that the incorporation of a selenazolidine residue in place of proline resulted in a peptide with comparable stability against endopeptidases.[1][2][3][4][5][6] This suggests that the selenium atom in the ring has a minimal impact on the peptide's susceptibility to enzymatic cleavage in this specific sequence context.

To provide a broader context, the following table compares the general stability characteristics of peptides containing proline, selenazolidine, and another common proline analogue, thiazolidine.

Table 2: General Comparison of Proline and Proline Analogues in Peptides

FeatureProline-Containing PeptidesSelenazolidine-Containing PeptidesThiazolidine-Containing Peptides
Structure Pyrrolidine ringSelenazolidine ringThiazolidine ring
Endopeptidase Stability Generally high due to the rigid ring structure that restricts conformational flexibility, making the peptide bond less accessible to proteases.[1][4][7]Reported to be similar to proline-containing peptides in a specific vasopressin antagonist analogue.[1][2][3][4][5][6]Generally stable in neutral solutions; can be used to lock the Xaa-Pro amide bond in a cis conformation, which can influence stability.[3]
Chemical Stability Stable under a wide range of conditions.The Sez residue stability has been noted to be a consideration under basic conditions during peptide synthesis.[1][2][3][4][5][6]Stability is pH-dependent; aliphatic substituted thiazolidine-4-carboxylic acids are stable in acidic and neutral solutions.[3]

Experimental Protocols

While the specific protocol for the direct comparison of the vasopressin analogues is not publicly detailed, a general and representative experimental protocol for assessing the endopeptidase stability of synthetic peptides is provided below. This protocol is a composite of standard methodologies in the field.

Protocol: In Vitro Endopeptidase Stability Assay using HPLC-MS

1. Materials and Reagents:

  • Test Peptides (e.g., Selenazolidine-containing peptide and Proline-containing control)
  • Endopeptidase of interest (e.g., Trypsin, Chymotrypsin, Pepsin, or a mixture of proteases from serum or plasma)
  • Phosphate-buffered saline (PBS), pH 7.4
  • Reaction buffer appropriate for the chosen enzyme
  • Quenching solution (e.g., 10% Trifluoroacetic acid (TFA) in water)
  • HPLC-grade water and acetonitrile
  • Mass spectrometry compatible mobile phase additives (e.g., formic acid)

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a C18 reversed-phase column
  • UV detector
  • Mass Spectrometer (MS)

3. Procedure:

  • Peptide Solution Preparation: Prepare stock solutions of the test peptides in an appropriate solvent (e.g., water or PBS) at a concentration of 1 mg/mL.
  • Enzyme Solution Preparation: Prepare a stock solution of the endopeptidase in the recommended reaction buffer at a concentration suitable for the assay.
  • Reaction Setup:
  • In a microcentrifuge tube, add the peptide stock solution to the pre-warmed reaction buffer to achieve a final peptide concentration of 100 µg/mL.
  • Initiate the enzymatic reaction by adding the endopeptidase solution. The final enzyme-to-substrate ratio should be optimized for the specific enzyme and peptide (e.g., 1:100 w/w).
  • Incubate the reaction mixture at 37°C.
  • Time-Point Sampling:
  • At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.
  • Immediately quench the enzymatic reaction by adding an equal volume of the quenching solution (e.g., 10% TFA).
  • HPLC-MS Analysis:
  • Analyze the samples from each time point by reversed-phase HPLC-MS.
  • Separate the intact peptide from its degradation products using a suitable gradient of acetonitrile in water with a mass spectrometry compatible acid (e.g., 0.1% formic acid).
  • Monitor the disappearance of the intact peptide by integrating the peak area from the UV chromatogram at a specific wavelength (e.g., 214 nm or 280 nm).
  • Confirm the identity of the intact peptide and its degradation products by mass spectrometry.
  • Data Analysis:
  • Calculate the percentage of the intact peptide remaining at each time point relative to the 0-minute time point.
  • Plot the percentage of intact peptide versus time to determine the degradation kinetics and the half-life (t½) of the peptide.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Peptide_Sol Peptide Solution (1 mg/mL) Reaction_Mix Incubate at 37°C Peptide_Sol->Reaction_Mix Enzyme_Sol Endopeptidase Solution Enzyme_Sol->Reaction_Mix Buffer_Sol Reaction Buffer Buffer_Sol->Reaction_Mix Sampling Time-Point Sampling (0-240 min) Reaction_Mix->Sampling Aliquots taken Quenching Quench Reaction (e.g., TFA) Sampling->Quenching HPLC_MS HPLC-MS Analysis Quenching->HPLC_MS Data_Analysis Data Analysis (Half-life determination) HPLC_MS->Data_Analysis

Caption: Experimental workflow for endopeptidase stability assay.

Structural_Comparison Pro Proline C₅H₉NO₂ Sez Selenazolidine C₄H₇NO₂Se Pro->Sez γ-C replaced by Se Thz Thiazolidine C₄H₇NO₂S Pro->Thz γ-C replaced by S

Caption: Structural comparison of Proline, Selenazolidine, and Thiazolidine.

Conclusion

The substitution of proline with selenazolidine in a peptide sequence appears to be a conservative modification with respect to endopeptidase stability, as demonstrated in the case of a vasopressin receptor-1A antagonist analogue.[1][2][3][4][5][6] This finding is significant for the design of novel peptides, as it suggests that selenazolidine can be incorporated for purposes such as biophysical probing without compromising the peptide's resistance to proteolytic degradation. Further studies with a broader range of peptides and proteases are warranted to fully elucidate the impact of this modification on peptide stability. The provided experimental protocol offers a robust framework for conducting such comparative stability analyses, which are crucial for the preclinical development of peptide-based therapeutics.

References

1,3-Selenazolidine-4-carboxylic Acid: A Viable Proline Surrogate in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers, scientists, and drug development professionals on the validation of 1,3-selenazolidine-4-carboxylic acid as a proline substitute in peptides, supported by experimental data.

In the quest for novel peptide-based therapeutics with enhanced properties, the strategic replacement of proteinogenic amino acids with non-natural counterparts has emerged as a powerful tool. Proline, with its unique cyclic structure, plays a crucial role in determining the conformation and stability of peptides. Consequently, the development of proline surrogates is of significant interest. This guide provides a comprehensive comparison of this compound (Sez), a selenium-containing analog of proline, with proline itself, focusing on its impact on peptide synthesis, structure, and biological function.

Performance Comparison: Proline vs. This compound

Experimental data from a study by Cordeau et al. (2016) on a vasopressin receptor-1A (V1A) antagonist analog demonstrates that replacing proline with this compound results in a peptide with comparable pharmacological properties and stability.[1][2] This suggests that the introduction of a selenium atom in the proline ring has minimal functional effects, highlighting Sez as a viable proline surrogate.[1][2]

ParameterProline-containing PeptideSez-containing Peptide
Peptide Sequence 3-(4-hydroxyphenyl)-propionyl-D-Tyr(Me)-Phe-Gln-Asn-Arg-Pro -Arg-NH23-(4-hydroxyphenyl)-propionyl-D-Tyr(Me)-Phe-Gln-Asn-Arg-Sez -Arg-NH2
Pharmacological Activity (V1A receptor affinity) SimilarSimilar
Endopeptidase Stability SimilarSimilar

Experimental Protocols

The synthesis and evaluation of the proline and Sez-containing peptides were conducted using established solid-phase peptide synthesis (SPPS) methodologies.

Synthesis of the Sez-containing Peptide Analog

The incorporation of this compound into the peptide sequence was achieved using a dipeptide building block, Fmoc-Xxx-Sez-OH, within a standard Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) solid-phase synthesis strategy.[1][2] This approach circumvents potential stability issues of the Sez residue under the basic conditions required for Fmoc deprotection.[1][2]

General Solid-Phase Peptide Synthesis (SPPS) Protocol (Fmoc/tBu Strategy):

  • Resin Swelling: The solid support resin (e.g., Rink amide resin) is swollen in a suitable solvent like dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of piperidine in DMF.

  • Washing: The resin is washed multiple times with DMF to remove excess piperidine and by-products.

  • Amino Acid Coupling: The next Fmoc-protected amino acid (or the Fmoc-Xxx-Sez-OH dipeptide) is activated with a coupling agent (e.g., HBTU/HOBt) and coupled to the free amine on the resin.

  • Washing: The resin is washed again with DMF to remove unreacted reagents.

  • Repeat: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: Once the peptide chain is complete, the N-terminal Fmoc group is removed, and the peptide is cleaved from the resin with simultaneous removal of side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid-based).

  • Purification and Analysis: The crude peptide is precipitated, purified (e.g., by reverse-phase HPLC), and characterized (e.g., by mass spectrometry).

Pharmacological and Stability Assays
  • Receptor Binding Assays: The affinity of the synthesized peptides for the vasopressin V1A receptor was determined using competitive binding assays with a radiolabeled ligand.

  • Endopeptidase Stability Assays: The stability of the peptides against enzymatic degradation was assessed by incubating them with endopeptidases and analyzing the degradation products over time using techniques like HPLC.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the solid-phase synthesis of a peptide containing the this compound surrogate using the dipeptide strategy.

SPPS_Workflow cluster_resin Solid Support cluster_synthesis Peptide Elongation Cycle cluster_final Final Steps Resin Resin Deprotection Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection Start Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH or Fmoc-Xxx-Sez-OH, HBTU/HOBt) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Deprotection Repeat for each residue Cleavage Cleavage & Deprotection (TFA cocktail) Wash2->Cleavage Final Cycle Purification Purification (HPLC) Cleavage->Purification Analysis Analysis (Mass Spec) Purification->Analysis

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating this compound.

Conclusion

The available data strongly supports this compound as a promising proline surrogate for peptide design and development. Its incorporation using a dipeptide building block is compatible with standard SPPS protocols and results in peptides with preserved biological activity and stability.[1][2] This opens up new avenues for creating novel peptide-based drugs and research tools, where the introduction of a selenium atom could also serve as a useful probe for NMR and mass spectrometry analysis.[1][2] Further investigations into the conformational effects of Sez incorporation in different peptide backbones are warranted to fully explore its potential in peptide chemistry.

References

Thiazolidine Derivatives as Potent Inhibitors of Influenza Neuraminidase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory activity of various thiazolidine derivatives against influenza neuraminidase. The information is compiled from recent studies to facilitate the identification of promising lead compounds for the development of novel anti-influenza therapeutics. This document summarizes key quantitative data, details common experimental protocols, and visualizes the mechanism of action and experimental workflows.

Inhibitory Activity of Thiazolidine Derivatives

The inhibitory potential of several thiazolidine derivatives against influenza neuraminidase has been evaluated in multiple studies. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of various thiazolidine derivatives from the cited research. A lower IC50 value indicates a more potent inhibitor.

CompoundInfluenza Virus StrainIC50 (µM)Reference
4a Influenza A (H7N3)Potent (exact value not specified)[1][2]
4b Influenza A (H7N3)Potent (exact value not specified)[1][2]
6a Influenza A (H7N3)Potent (exact value not specified)[1][2]
4f Influenza A virus0.14[3]
1d Avian Influenza Virus (AIV; H9N2)3.47[4]
1c Infectious Bronchitis Virus (IBV)4.10[4]
Acetaminophen Mercapturate Influenza A virusMost potent in its series (exact value not specified)[5][6]

Note: "Potent" indicates that the studies highlighted these compounds as having strong inhibitory activity, though specific IC50 values were not always provided in the abstracts.

Experimental Protocols

The evaluation of thiazolidine derivatives as influenza neuraminidase inhibitors typically involves standardized assays to determine their inhibitory potency. The most common method is the fluorescence-based neuraminidase inhibition assay.

Fluorescence-Based Neuraminidase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.[7]

Principle: The assay utilizes a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). When cleaved by the neuraminidase enzyme, it releases the fluorescent product 4-methylumbelliferone (4-MU). The fluorescence intensity is directly proportional to the enzyme activity. An inhibitor will reduce the cleavage of MUNANA, resulting in a lower fluorescence signal. The concentration of the inhibitor required to reduce neuraminidase activity by 50% is determined as the IC50 value.[7]

Materials:

  • Test compounds (thiazolidine derivatives)

  • Influenza virus stock with known neuraminidase activity

  • 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

  • Assay buffer (e.g., MES buffer with CaCl2)

  • Stop solution (e.g., NaOH or ethanolamine)

  • 96-well plates (black plates for fluorescence reading)

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the thiazolidine derivatives and control inhibitors (e.g., Oseltamivir) in the assay buffer.[7]

  • Virus Dilution: Dilute the influenza virus stock to a concentration that gives a linear reaction rate over the incubation period.

  • Assay Setup: In a 96-well plate, add the diluted virus, the serially diluted test compounds, and the assay buffer. Include controls for no virus (background) and virus with no inhibitor (maximum activity).[7]

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 30-45 minutes) to allow the inhibitors to bind to the neuraminidase.[7]

  • Substrate Addition: Add the MUNANA substrate to all wells to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specific time (e.g., 60 minutes).[7]

  • Reaction Termination: Stop the reaction by adding a stop solution.[8]

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 365 nm excitation and 450 nm emission for 4-MU).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control without inhibitor. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Mechanism of Influenza Neuraminidase Inhibition

Influenza neuraminidase plays a crucial role in the viral replication cycle. It is an enzyme that cleaves sialic acid residues from the host cell surface, which is essential for the release of newly formed virus particles.[9][10] Neuraminidase inhibitors, including potentially effective thiazolidine derivatives, act by blocking the active site of this enzyme, thus preventing the release of progeny virions and halting the spread of infection.[11][12]

G cluster_0 Influenza Virus Life Cycle cluster_1 Inhibition Mechanism Virus Influenza Virus HostCell Host Cell Virus->HostCell Attachment & Entry Budding Virus Budding HostCell->Budding Replication Neuraminidase Neuraminidase Budding->Neuraminidase requires Release Virus Release SialicAcid Sialic Acid Receptor Neuraminidase->SialicAcid cleaves Inhibition Inhibition Neuraminidase->Inhibition SialicAcid->Release enabling Thiazolidine Thiazolidine Derivative Thiazolidine->Neuraminidase binds to Inhibition->Release blocks

Caption: Mechanism of influenza neuraminidase inhibition by thiazolidine derivatives.

Experimental Workflow for Screening Neuraminidase Inhibitors

The process of identifying and characterizing novel neuraminidase inhibitors from a library of thiazolidine derivatives follows a structured workflow, from initial high-throughput screening to the determination of inhibitory potency.

G start Start: Library of Thiazolidine Derivatives prepare_compounds Prepare Serial Dilutions of Compounds start->prepare_compounds assay_plate Set up 96-well Assay Plate prepare_compounds->assay_plate prepare_reagents Prepare Virus and MUNANA Substrate prepare_reagents->assay_plate pre_incubation Pre-incubate Virus and Compounds assay_plate->pre_incubation add_substrate Add MUNANA Substrate pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation stop_reaction Stop Reaction incubation->stop_reaction read_fluorescence Read Fluorescence stop_reaction->read_fluorescence data_analysis Data Analysis: Calculate % Inhibition read_fluorescence->data_analysis ic50 Determine IC50 Values data_analysis->ic50 end End: Identify Potent Inhibitors ic50->end

Caption: Experimental workflow for evaluating thiazolidine derivatives as neuraminidase inhibitors.

References

Unveiling the Shield: A Comparative Guide to the Radical Scavenging Efficiency of Organoselenium Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the radical scavenging performance of various organoselenium compounds. By presenting supporting experimental data, detailed methodologies, and visual representations of key processes, this document serves as a vital resource in the exploration of novel antioxidant therapies.

The unique chemical properties of selenium-containing organic molecules have positioned them as promising candidates in the fight against oxidative stress, a key pathological factor in numerous diseases. Their ability to neutralize harmful free radicals is a focal point of intensive research. This guide synthesizes data from multiple studies to provide a comparative overview of their radical scavenging efficiencies, with a focus on widely used analytical methods.

Quantitative Comparison of Radical Scavenging Efficiency

The antioxidant activity of organoselenium compounds is frequently evaluated through their ability to scavenge stable free radicals. The following tables summarize the radical scavenging capacities of several organoselenium compounds, primarily assessed by the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions.

CompoundAssayScavenging Activity (%)Reference Compound
Selenide 20DPPH91%-
Selenide 20ABTS96%-
Diselenide 19DPPH86%-
Diselenide 19ABTS92%-
Compound 22DPPH88%-
Compound 22ABTS89%-
Compound 21DPPH69%-
Compound 21ABTS85%-
Selenocyanate 18DPPH73%-
Selenocyanate 18ABTS81%-
CompoundAssayIC50 (µg/mL)Reference CompoundIC50 (µg/mL)
Selenocystine (CysSeSeCys)Anti-hemolyticMore activeMeSeCys, SeMet-
Methylselenocysteine (MeSeCys)Anti-hemolyticLess activeCysSeSeCys-
Selenomethionine (SeMet)Anti-hemolyticLeast activeCysSeSeCys-
Amine-based diselenide (Compound A)DPPHActiveDiphenyl diselenideNo activity

Experimental Protocols

Accurate and reproducible assessment of radical scavenging activity is paramount. Below are detailed methodologies for the two most common assays cited in the literature for evaluating organoselenium compounds.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant. The discoloration of the purple DPPH solution is measured spectrophotometrically.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (or other suitable solvent for the organoselenium compound)

  • Organoselenium compound (test sample)

  • Ascorbic acid or Trolox (positive control)

  • Spectrophotometer capable of measuring absorbance at 517 nm

  • 96-well microplate or cuvettes

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). This solution should be freshly prepared and kept in the dark to avoid degradation.

  • Preparation of Test Samples: Dissolve the organoselenium compounds and the positive control in the same solvent as the DPPH solution to various concentrations.

  • Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the test sample or positive control to a fixed volume of the DPPH solution. A typical ratio is 1:1 (v/v), for example, 100 µL of the sample and 100 µL of the DPPH solution.

  • Blank: Prepare a blank sample containing the solvent used for the test samples instead of the antioxidant solution.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the blank.

    • A_sample is the absorbance of the test sample.

  • IC50 Value Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, can be determined by plotting the scavenging activity against the concentration of the test sample.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is monitored by the decrease in absorbance.

Materials:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Organoselenium compound (test sample)

  • Trolox (positive control)

  • Spectrophotometer capable of measuring absorbance at 734 nm

  • 96-well microplate or cuvettes

Procedure:

  • Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will generate the ABTS•+ radical cation.

  • Preparation of ABTS•+ Working Solution: Before use, dilute the stock solution with a suitable solvent (e.g., PBS or ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples: Dissolve the organoselenium compounds and the positive control in the same solvent as the ABTS•+ working solution to various concentrations.

  • Reaction Mixture: Add a small volume of the test sample or positive control to a fixed volume of the ABTS•+ working solution. For example, 10 µL of the sample to 1 mL of the ABTS•+ solution.

  • Blank: Prepare a blank sample containing the solvent used for the test samples.

  • Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes) at room temperature.

  • Absorbance Measurement: Measure the absorbance of the solutions at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the blank.

    • A_sample is the absorbance of the test sample.

  • Trolox Equivalent Antioxidant Capacity (TEAC): The antioxidant capacity can also be expressed as Trolox Equivalents (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test sample.

Visualizing the Mechanisms and Workflows

To further clarify the concepts and procedures discussed, the following diagrams have been generated using Graphviz.

G cluster_mechanism Radical Scavenging Mechanism Free Radical Free Radical Organoselenium Compound (R-Se-H) Organoselenium Compound (R-Se-H) Free Radical->Organoselenium Compound (R-Se-H) abstracts H• Neutralized Radical Neutralized Radical Organoselenium Compound (R-Se-H)->Neutralized Radical Organoselenium Radical (R-Se•) Organoselenium Radical (R-Se•) Organoselenium Compound (R-Se-H)->Organoselenium Radical (R-Se•)

Caption: General mechanism of radical scavenging by an organoselenium compound.

G cluster_workflow Experimental Workflow for Radical Scavenging Assay A Prepare Reagents (DPPH/ABTS, Solvents) C Mix Reagents and Test Solutions A->C B Prepare Test Solutions (Organoselenium Compounds, Controls) B->C D Incubate in the Dark C->D E Measure Absorbance (Spectrophotometer) D->E F Calculate Scavenging Activity (%) and IC50 E->F

Caption: A typical experimental workflow for assessing radical scavenging activity.

The Influence of Aryl Substituents on Antioxidant Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The modification of molecular structures to enhance therapeutic properties is a cornerstone of medicinal chemistry. Among these properties, antioxidant activity is crucial for combating oxidative stress implicated in numerous pathologies. Aryl moieties are common scaffolds in bioactive molecules, and the nature of their substituents can dramatically alter their antioxidant potential. This guide provides an objective comparison of how different aryl substituents affect antioxidant activity, supported by experimental data and detailed protocols.

Structure-Activity Relationship: The Electronic Effects of Aryl Substituents

The antioxidant capacity of a phenolic compound is largely determined by its ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it. The ease of this donation is governed by the stability of the resulting antioxidant radical. Aryl substituents play a pivotal role in this stabilization through their electronic effects.

  • Electron-Donating Groups (EDGs): Substituents such as hydroxyl (-OH), methoxy (-OCH3), and alkyl groups increase the electron density on the aromatic ring through inductive and resonance effects. This increased electron density weakens the phenolic O-H bond, facilitating hydrogen atom donation. Furthermore, EDGs can stabilize the resulting phenoxyl radical, thereby enhancing the antioxidant activity. The presence of multiple hydroxyl groups, particularly in an ortho or para position to each other (like a catechol or hydroquinone structure), significantly increases antioxidant capacity due to enhanced radical stabilization through resonance.[1][2]

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO2), carboxyl (-COOH), and halogens (-Cl, -F) pull electron density away from the aromatic ring. This strengthens the O-H bond, making hydrogen donation more difficult and thus reducing antioxidant activity.[3][4] While halogens are electron-withdrawing through induction, they can have a minor electron-donating resonance effect, leading to complex outcomes that are generally less favorable for antioxidant activity compared to strong EDGs.[3]

Quantitative Comparison of Antioxidant Activity

The following table summarizes the antioxidant activity of a series of 3-aryl-4-hydroxycoumarin derivatives, demonstrating the impact of different substituents on their radical scavenging capabilities as measured by DPPH and ABTS assays. Activity is expressed as the concentration required to inhibit 50% of the radicals (IC50); a lower IC50 value indicates higher antioxidant activity.

Parent MoleculeAryl Substituent at C3DPPH IC50 (µM)ABTS IC50 (µM)
4-HydroxycoumarinH (Reference)> 200> 200
3-Aryl-4-hydroxycoumarin2-methoxyphenyl30.0 ± 0.922.0 ± 0.6
3-Aryl-4-hydroxycoumarin4-methoxyphenyl40.0 ± 1.128.0 ± 0.8
3-Aryl-4-hydroxycoumarin4-chlorophenyl110.0 ± 3.2105.0 ± 3.1
3-Aryl-4-hydroxycoumarin4-fluorophenyl130.0 ± 3.8121.0 ± 3.5
3-Aryl-4-hydroxycoumarin3,4-dichlorophenyl150.0 ± 4.1145.0 ± 4.0

Data synthesized from a study by Pérez-Cruz et al. on 3-aryl-4-hydroxycoumarin derivatives.[5]

As the data illustrates, the presence of electron-donating methoxy (-OMe) groups at the ortho and para positions results in significantly lower IC50 values (higher activity) compared to the unsubstituted reference. In contrast, the addition of electron-withdrawing halogens like chlorine and fluorine leads to a marked decrease in antioxidant efficacy.

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • Principle: The DPPH radical has a deep violet color in solution with a characteristic absorbance maximum around 517 nm. When reduced by an antioxidant, it loses its color, and the change in absorbance is proportional to the radical scavenging activity of the compound.[6][7]

  • Reagents:

    • DPPH solution (typically 0.1 mM in methanol).

    • Test compounds dissolved in a suitable solvent (e.g., methanol, ethanol).

    • Positive control (e.g., Ascorbic Acid, Trolox).

  • Procedure:

    • Prepare a working solution of DPPH in methanol.

    • Add a small volume of the test compound solution at various concentrations to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[8]

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is applicable to both hydrophilic and lipophilic antioxidants.

  • Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with potassium persulfate. The ABTS•+ has a blue-green color with an absorbance maximum at approximately 734 nm. In the presence of an antioxidant, the radical cation is reduced back to the colorless ABTS, and the decrease in absorbance is measured.[8][9]

  • Reagents:

    • ABTS solution (e.g., 7 mM).

    • Potassium persulfate solution (e.g., 2.45 mM).

    • Test compounds and a positive control (e.g., Trolox).

  • Procedure:

    • Prepare the ABTS•+ stock solution by mixing ABTS and potassium persulfate solutions and allowing them to react in the dark for 12-16 hours.[8]

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of ~0.70 at 734 nm.

    • Add the test compound at various concentrations to the diluted ABTS•+ solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition as in the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant's activity to that of Trolox.[6][10]

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Principle: The FRAP assay is based on the reduction of a colorless ferric-tripyridyltriazine complex (Fe³⁺-TPTZ) to a blue-colored ferrous complex (Fe²⁺-TPTZ) by the action of antioxidants at low pH. The intensity of the blue color, measured at an absorbance of 593 nm, is proportional to the reducing power of the sample.[6][11]

  • Reagents:

    • FRAP reagent: prepared by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃·6H₂O solution (20 mM) in a 10:1:1 ratio.[11]

    • Test compounds and a standard (e.g., FeSO₄·7H₂O or Trolox).

  • Procedure:

    • Warm the freshly prepared FRAP reagent to 37°C.

    • Add a small volume of the test compound to the FRAP reagent.

    • Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the resulting blue solution at 593 nm.

    • A standard curve is prepared using a known concentration of Fe²⁺, and the results for the samples are expressed as ferric reducing equivalents (e.g., µmol Fe²⁺/g of sample).

Visualization of Experimental Workflow and Signaling Pathways

The following diagrams, created using the DOT language, illustrate the logical flow of the antioxidant activity assessment and a key cellular pathway influenced by antioxidants.

G cluster_synthesis Compound Library cluster_assays Antioxidant Assays cluster_analysis Data Analysis A Parent Molecule C Synthesized Analogs A->C B Aryl Substituents (EDG vs. EWG) B->C D DPPH Assay C->D Screening E ABTS Assay C->E Screening F FRAP Assay C->F Screening G Calculate % Inhibition D->G E->G F->G H Determine IC50 / TEAC G->H I Structure-Activity Relationship (SAR) H->I Comparison

Caption: Workflow for comparing antioxidant activity.

Caption: The Nrf2-ARE signaling pathway.

The Nrf2-ARE Signaling Pathway

Beyond direct radical scavenging, many antioxidant compounds exert their effects by modulating endogenous defense systems. A primary example is the Nrf2-antioxidant response element (ARE) signaling pathway, a key regulator of cellular resistance to oxidative stress.

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is held inactive in the cytoplasm by its repressor protein, Keap1, which facilitates its degradation. When cells are exposed to oxidative stress, Keap1 undergoes a conformational change, releasing Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes.[11] This binding initiates the transcription of a wide array of cytoprotective proteins, including phase II detoxification enzymes and antioxidant enzymes like heme oxygenase-1 (HO-1), effectively bolstering the cell's ability to neutralize reactive oxygen species and eliminate toxins. Many phenolic compounds with potent antioxidant activity are known activators of this protective pathway.

References

Unambiguous Structural Validation of Thiazolidine Derivatives: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel thiazolidine derivatives is paramount for understanding their biological activity and advancing drug discovery pipelines. While various analytical techniques can provide structural information, X-ray crystallography stands as the gold standard for providing unequivocal, three-dimensional atomic arrangement. This guide offers an objective comparison of X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the validation of thiazolidine derivative structures, supported by experimental data and detailed protocols.

Thiazolidine and its derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous pharmacologically active agents, including the antidiabetic glitazones. The therapeutic potential of these molecules is intrinsically linked to their specific stereochemistry and conformational arrangement. Therefore, rigorous structural validation is a critical step in their development.

Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods

The choice of analytical technique for structural validation depends on the specific information required, the nature of the sample, and the stage of research. While NMR and MS are essential for initial characterization and confirmation of connectivity, X-ray crystallography provides the ultimate proof of structure with high precision.

ParameterX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Provided Absolute 3D molecular structure, stereochemistry, conformation, bond lengths, bond angles, crystal packingConnectivity of atoms (2D structure), solution-state conformation, dynamic processesMolecular weight, elemental composition, fragmentation patterns
Typical Resolution < 1 ÅNot directly applicable; resolution refers to spectral dispersionNot directly applicable; resolution refers to mass resolving power
Bond Length Precision High (typically ±0.001 to ±0.01 Å)Lower (indirectly inferred from couplings and NOEs)Not applicable
Bond Angle Precision High (typically ±0.1 to ±1°)Lower (inferred from couplings)Not applicable
Sample Requirement Single, high-quality crystal (typically >0.1 mm)Soluble sample (typically >1 mg) in deuterated solventSmall amount of sample (µg to ng)
Analysis Time Days to weeks (including crystal growth)Minutes to hours per experimentMinutes per sample
Key Advantage Unambiguous determination of absolute stereochemistry and conformation in the solid state.Provides structural and dynamic information in solution, which can be more biologically relevant.High sensitivity and ability to determine molecular formula.
Key Limitation Requires a suitable single crystal, which can be challenging to obtain. The solid-state conformation may differ from the solution or biologically active conformation.Does not directly provide bond lengths and angles. Structure determination for complex molecules can be time-consuming.Does not provide information on stereochemistry or the 3D arrangement of atoms.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality data for structural validation. Below are generalized protocols for each technique as applied to thiazolidine derivatives.

X-ray Crystallography of a Thiazolidine Derivative
  • Crystal Growth: A suitable single crystal of the thiazolidine derivative is grown. This is often achieved through slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., ethanol, methanol, acetonitrile). Vapor diffusion (hanging or sitting drop) is also a common technique.

  • Crystal Mounting: A single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. A series of diffraction patterns are collected as the crystal is rotated.

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

  • Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the electron density map and refined against the experimental data to obtain the final, high-resolution crystal structure.[1][2][3][4][5]

NMR Spectroscopy of a Thiazolidine Derivative
  • Sample Preparation: Approximately 1-5 mg of the purified thiazolidine derivative is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Data Acquisition: The NMR tube is placed in the spectrometer. A series of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC, NOESY) NMR spectra are acquired.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected.

  • Spectral Analysis: The chemical shifts, coupling constants, and integrations of the signals in the ¹H and ¹³C spectra are analyzed to determine the connectivity of the atoms. 2D NMR spectra are used to establish correlations between protons and carbons and to determine through-bond and through-space interactions, which helps in assigning the complete structure and relative stereochemistry.[6][7][8][9]

Mass Spectrometry of a Thiazolidine Derivative
  • Sample Preparation: A small amount of the thiazolidine derivative is dissolved in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 µg/mL.

  • Sample Introduction: The sample solution is introduced into the mass spectrometer, typically via direct infusion or coupled to a liquid chromatography (LC) system.

  • Ionization: The molecules are ionized using a soft ionization technique such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).

  • Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured by the mass analyzer. High-resolution mass spectrometry (HRMS) is used to determine the accurate mass and thus the elemental composition.

  • Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) is performed by selecting the molecular ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions to gain further structural information.[2][10][11]

Visualizing the Workflow and Biological Context

To better illustrate the process of structural validation and the biological relevance of thiazolidine derivatives, the following diagrams are provided.

G cluster_synthesis Synthesis & Purification cluster_initial Initial Structural Characterization cluster_definitive Definitive Structure Validation synthesis Chemical Synthesis of Thiazolidine Derivative purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr ms Mass Spectrometry (HRMS, MS/MS) purification->ms crystal_growth Crystal Growth purification->crystal_growth validated_structure Validated 3D Structure nmr->validated_structure Connectivity & Solution Conformation ms->validated_structure Molecular Formula xray Single Crystal X-ray Crystallography crystal_growth->xray xray->validated_structure Absolute Stereochemistry & Conformation

Caption: Workflow for the structural validation of a thiazolidine derivative.

G cluster_nucleus Nucleus cluster_effects Biological Effects tzd Thiazolidinedione (TZD) ppar PPARγ tzd->ppar Agonist Binding ppar_rxr PPARγ-RXR Heterodimer ppar->ppar_rxr rxr RXR rxr->ppar_rxr ppre PPRE (Peroxisome Proliferator Response Element) ppar_rxr->ppre Binding to DNA gene_transcription Target Gene Transcription ppre->gene_transcription Activation insulin_sensitivity Increased Insulin Sensitivity gene_transcription->insulin_sensitivity glucose_uptake Increased Glucose Uptake gene_transcription->glucose_uptake lipid_metabolism Altered Lipid Metabolism gene_transcription->lipid_metabolism

Caption: Signaling pathway of thiazolidinediones via PPARγ activation.

References

A Comparative Guide to the Binding Affinity of Thiazolidine Derivatives with Serum Albumin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding affinity of various thiazolidine derivatives to serum albumin, a critical factor influencing their pharmacokinetic and pharmacodynamic properties. The interaction between drugs and serum albumin, the most abundant protein in blood plasma, governs their distribution, metabolism, and efficacy. Understanding these binding characteristics is paramount in the development of novel therapeutics. This document summarizes key experimental data, details the methodologies used for their determination, and visualizes the underlying processes and interactions.

Data Presentation: A Comparative Analysis of Binding Affinities

The binding affinity of a drug to serum albumin is quantified by the binding constant (K_a), with a higher value indicating a stronger interaction. The following tables summarize the binding constants of several thiazolidine derivatives to Human Serum Albumin (HSA) and Bovine Serum Albumin (BSA), which is often used as a model protein due to its structural similarity to HSA.

Thiazolidine DerivativeSerum AlbuminBinding Constant (K_a) (M⁻¹)Binding Site(s)Experimental Technique(s)Reference
2,4-ThiazolidinedioneHuman Serum Albumin (HSA)1.69 x 10³Subdomain IBFluorescence Spectroscopy, Isothermal Titration Calorimetry[1]
PioglitazoneHuman Serum Albumin (HSA)1.1 x 10⁵Sudlow's Site I (Subdomain IIA), Subdomain IIIAFluorescence Spectroscopy[1]
PioglitazoneHuman Serum Albumin (HSA)3.4 x 10⁵Sudlow's Site IHigh-Performance Affinity Chromatography[2]
PioglitazoneHuman Serum Albumin (HSA)1.7 x 10⁵Sudlow's Site IIHigh-Performance Affinity Chromatography[2]
RosiglitazoneHuman Serum Albumin (HSA)4.6 x 10⁵Sudlow's Site IHigh-Performance Affinity Chromatography[2]
RosiglitazoneHuman Serum Albumin (HSA)2.0 x 10⁵Sudlow's Site IIHigh-Performance Affinity Chromatography[2]
RosiglitazoneHuman Serum Albumin (HSA)1.4 x 10³Subdomain IBHigh-Performance Affinity Chromatography[2]
RosiglitazoneBovine Serum Albumin (BSA)6.25 x 10²Sudlow's Site INot Specified[1]

Experimental Protocols: Methodologies for Determining Binding Affinity

The following are detailed protocols for two primary techniques used to evaluate the binding affinity of thiazolidine derivatives to serum albumin.

Fluorescence Quenching Spectroscopy

This technique relies on the intrinsic fluorescence of tryptophan residues in serum albumin. The binding of a ligand, such as a thiazolidine derivative, can quench this fluorescence, and the extent of quenching is used to determine the binding affinity.

Materials:

  • Human or Bovine Serum Albumin (fatty acid-free)

  • Thiazolidine derivative of interest

  • Phosphate buffer (pH 7.4)

  • Fluorometer

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of serum albumin (e.g., 1 x 10⁻⁵ M) in phosphate buffer.

    • Prepare a stock solution of the thiazolidine derivative in a suitable solvent (e.g., ethanol or DMSO) and then dilute it in phosphate buffer to the desired concentrations. The final concentration of the organic solvent should be less than 1% to avoid affecting the protein structure.

  • Fluorescence Measurements:

    • Set the excitation wavelength of the fluorometer to 295 nm to selectively excite the tryptophan residues.

    • Record the fluorescence emission spectrum of the serum albumin solution from 300 to 450 nm. The emission maximum is typically around 340-350 nm.

    • Titrate the serum albumin solution with increasing concentrations of the thiazolidine derivative.

    • After each addition, incubate the mixture for a few minutes to allow the binding to reach equilibrium.

    • Record the fluorescence emission spectrum after each titration.

  • Data Analysis:

    • Correct the fluorescence intensity for the inner filter effect if the thiazolidine derivative absorbs at the excitation or emission wavelengths.

    • Analyze the quenching data using the Stern-Volmer equation to determine the quenching constant.

    • For static quenching, the binding constant (K_a) and the number of binding sites (n) can be calculated using the double logarithm regression equation.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.

Materials:

  • Isothermal Titration Calorimeter

  • Human or Bovine Serum Albumin (fatty acid-free)

  • Thiazolidine derivative of interest

  • Matching buffer (e.g., phosphate buffer, pH 7.4)

Procedure:

  • Sample Preparation:

    • Dialyze both the serum albumin and the thiazolidine derivative against the same buffer to ensure a perfect match and avoid heat of dilution effects.

    • Degas the solutions to prevent air bubbles in the calorimeter cell and syringe.

    • Accurately determine the concentrations of the protein and the ligand.

  • ITC Experiment:

    • Load the serum albumin solution into the sample cell of the calorimeter.

    • Load the thiazolidine derivative solution into the injection syringe. The ligand concentration should typically be 10-20 times that of the protein.

    • Set the experimental temperature (e.g., 25°C or 37°C).

    • Perform a series of injections of the ligand into the protein solution. The first injection is usually smaller and is discarded during data analysis.

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the heat pulses from each injection to obtain the heat of binding.

    • Plot the heat of binding per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site or two-site binding model) to determine the binding constant (K_a), stoichiometry (n), and enthalpy of binding (ΔH).

    • The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated using the equation: ΔG = -RTln(K_a) = ΔH - TΔS.

Visualizations: Workflows and Interactions

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for determining binding affinity and the interaction of thiazolidine derivatives with serum albumin.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis cluster_results Results prep_protein Prepare Serum Albumin Solution fluorescence Fluorescence Spectroscopy prep_protein->fluorescence itc Isothermal Titration Calorimetry prep_protein->itc prep_ligand Prepare Thiazolidine Derivative Solution prep_ligand->fluorescence prep_ligand->itc quenching_analysis Fluorescence Quenching Analysis fluorescence->quenching_analysis thermo_analysis Thermodynamic Analysis itc->thermo_analysis binding_constant Binding Constant (Ka) quenching_analysis->binding_constant thermo_analysis->binding_constant thermo_params Thermodynamic Parameters (ΔH, ΔS, ΔG) thermo_analysis->thermo_params

Caption: Experimental workflow for determining the binding affinity of thiazolidine derivatives to serum albumin.

binding_interaction cluster_binding_sites Binding Sites serum_albumin Serum Albumin site1 Sudlow's Site I (Subdomain IIA) site2 Sudlow's Site II (Subdomain IIIA) ib Subdomain IB thiazolidine Thiazolidine Derivative thiazolidine->site1 Strong Affinity (e.g., Pioglitazone, Rosiglitazone) thiazolidine->site2 Moderate Affinity (e.g., Pioglitazone, Rosiglitazone) thiazolidine->ib Weaker Affinity (e.g., 2,4-Thiazolidinedione, Rosiglitazone)

Caption: Binding interactions of thiazolidine derivatives with major sites on serum albumin.

References

Safety Operating Guide

Prudent Disposal of 1,3-Selenazolidine-4-carboxylic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

I. Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that all necessary personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of 1,3-Selenazolidine-4-carboxylic acid and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.

II. Disposal Procedure

The primary method for the disposal of this compound is to treat it as a hazardous waste. Do not attempt to dispose of this compound down the drain or in regular trash.

Step 1: Containerization and Labeling

  • Place waste this compound into a designated, sealable, and chemically compatible waste container.

  • Ensure the original container is used for disposal if possible; otherwise, use a new, clean container that will not react with the compound.

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols.

Step 2: Segregation of Waste

  • Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) office. Incompatible chemicals can react dangerously.

Step 3: Storage Pending Disposal

  • Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Follow all institutional and local regulations for the storage of hazardous waste.

Step 4: Arrange for Professional Disposal

  • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.

  • Provide the disposal contractor with the Safety Data Sheet (SDS) for this compound, if available, or at a minimum, the full chemical name and any known hazard information.

III. Spill and Contamination Management

In the event of a spill, the following procedure should be initiated immediately:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: If not already wearing it, put on all necessary personal protective equipment.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust. For liquid spills, use an inert absorbent material (such as vermiculite or sand) to absorb the spill, and then place the absorbent material into the hazardous waste container.

  • Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent or decontamination solution, as recommended by your institution's safety protocols. All cleaning materials must also be disposed of as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS office, regardless of the size of the spill.

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound start Start: Have this compound for disposal assess_ppe Assess and Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->assess_ppe work_in_hood Work in a Certified Chemical Fume Hood assess_ppe->work_in_hood containerize Place waste in a labeled, sealed, and compatible container work_in_hood->containerize label_waste Label container: 'Hazardous Waste' 'this compound' containerize->label_waste segregate Segregate from other waste streams label_waste->segregate store Store in a designated, secure, and ventilated area segregate->store contact_ehs Contact Environmental Health & Safety (EHS) or approved waste contractor store->contact_ehs end_disposal Arrange for professional disposal contact_ehs->end_disposal

Caption: Figure 1. Disposal Workflow for this compound

V. Quantitative Data Summary

As specific quantitative data for the disposal of this compound is not available, the following table provides general guidelines for handling and disposal based on best practices for hazardous chemicals.

ParameterGuideline
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat.
Engineering Controls Use in a certified chemical fume hood.
Waste Container Chemically compatible, sealable, and clearly labeled.
Storage Location Designated hazardous waste storage area, well-ventilated, secure, and away from incompatible materials.
Disposal Method Via a licensed hazardous waste disposal contractor or institutional EHS program.

VI. Experimental Protocols

Currently, there are no established and cited experimental protocols specifically for the neutralization or deactivation of this compound for non-hazardous disposal. Therefore, chemical treatment to render the compound non-hazardous is not recommended. The most prudent course of action is to dispose of the compound as hazardous waste through a professional service.

Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for this compound before handling and disposal. If an SDS is not available, treat the substance as highly hazardous.

Personal protective equipment for handling 1,3-Selenazolidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 1,3-Selenazolidine-4-carboxylic acid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known hazards of its close structural analog, L(-)-Thiazolidine-4-carboxylic acid, and the general safety protocols for organoselenium compounds.

Hazard Identification and Risk Assessment

This compound is presumed to present hazards similar to its sulfur analog, including acute toxicity if swallowed, in contact with skin, or inhaled. It is also expected to cause skin and serious eye irritation, as well as potential respiratory irritation. Organoselenium compounds, in general, are known for their potential toxicity, which can affect organs such as the nervous system, respiratory system, and liver. The primary route of toxicity for many organoselenium compounds involves their interaction with thiols and their pro-oxidant activity.

Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory to minimize exposure and ensure personal safety.

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles that meet ANSI Z87.1 standards. Must be worn at all times in the laboratory.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves. Inspect for tears or holes before each use. Double gloving is recommended.
Body Protection Laboratory CoatA flame-resistant lab coat that is fully buttoned.
Respiratory Protection RespiratorAn N95 or higher-rated respirator should be used when handling the powder outside of a fume hood to prevent inhalation of dust.
Foot Protection Closed-toe ShoesSturdy, closed-toe shoes must be worn in the laboratory.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation : Before handling, ensure that a chemical fume hood is available and functioning correctly. Have a spill kit and all necessary PPE readily accessible.

  • Weighing and Transfer : Conduct all weighing and transfer operations of the solid compound within a chemical fume hood to prevent the release of airborne particles.

  • Solution Preparation : When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • During Reaction : Keep all reaction vessels containing this compound clearly labeled and within the fume hood.

  • Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water.

  • Decontamination : Decontaminate all work surfaces and equipment after use.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste : Collect all contaminated solid waste, including gloves, weigh boats, and paper towels, in a designated, labeled hazardous waste container.

  • Liquid Waste : Collect all liquid waste containing the compound in a separate, labeled hazardous waste container. Do not dispose of any waste containing selenium down the drain[1].

  • Disposal : Follow all local, state, and federal regulations for the disposal of hazardous selenium-containing waste. This may involve treatment to reduce the selenium to an insoluble form before final disposal[2].

Emergency Procedures

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Skin Contact : Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Workflow for Safe Handling of this compound

G Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Assess Hazards B Don PPE A->B C Prepare Fume Hood B->C D Weigh and Transfer in Hood C->D E Conduct Experiment D->E F Label all Containers E->F G Decontaminate Work Area F->G H Segregate Hazardous Waste G->H I Properly Dispose of Waste H->I J Safe Completion I->J End of Process

Caption: A flowchart outlining the key steps for the safe handling of this compound.

References

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1,3-Selenazolidine-4-carboxylic acid
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